molecular formula C9H15NO3 B2818818 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 773865-05-7

1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2818818
CAS No.: 773865-05-7
M. Wt: 185.223
InChI Key: VDUOOJKMVVKJKA-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)10-5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUOOJKMVVKJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998601
Record name 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

773865-05-7
Record name 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Medicinal Chemistry and Drug Development Professionals

Executive Summary

1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid is a valuable heterocyclic building block in modern medicinal chemistry. Its rigid pyroglutamic acid core, substituted with a sterically demanding tert-butyl group, offers a unique scaffold for creating structurally complex and metabolically stable molecules. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and applications, serving as a critical resource for researchers engaged in the design and development of novel therapeutics. The inherent carboxylic acid functionality provides a versatile handle for amide bond formation, esterification, and other key transformations, making it an attractive starting point for library synthesis and lead optimization campaigns.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. This section details the IUPAC-sanctioned name, common synonyms, and key identifiers for the title compound.

  • IUPAC Name : The formally accepted name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound [1].

  • CAS Number : The Chemical Abstracts Service registry number, a universal identifier, is 773865-05-7 [1].

  • Synonyms : This compound is also known by several alternative names in commercial and literature contexts, including:

    • 1-(tert-butyl)-5-oxopyrrolidine-3-carboxylic acid[1]

    • 1-tert-Butyl-5-oxo-3-pyrrolidinecarboxylic acid[1]

    • 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-[1]

Chemical Structure

The molecular structure features a five-membered lactam (pyrrolidinone) ring. A tert-butyl group is attached to the ring nitrogen (position 1), and a carboxylic acid group is present at position 3.

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Understanding the physical properties and hazard profile of a compound is essential for its handling, formulation, and application in experimental settings.

Properties Summary

The key computed and experimental properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃PubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
Solubility >27.8 µg/mL (at pH 7.4)PubChem[1]
InChIKey VDUOOJKMVVKJKA-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC(C)(C)N1CC(CC1=O)C(=O)OPubChem[1]
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[1]

  • Hazard Statements :

    • H315: Causes skin irritation[1].

    • H319: Causes serious eye irritation[1].

    • H335: May cause respiratory irritation[1].

  • Precautionary Measures :

    • Prevention : Researchers should wash hands and any exposed skin thoroughly after handling. Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory[2][3][4]. Use should be restricted to well-ventilated areas to avoid breathing dust, fumes, or vapors[2].

    • Response : In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do[2][3]. If irritation persists for either, seek medical attention. If inhaled, move the person to fresh air and keep them comfortable for breathing[2].

    • Storage : Store in a well-ventilated place and keep the container tightly closed[3]. Store locked up.

    • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[2].

Synthesis and Manufacturing

The most common and practical synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives involves the Michael addition of an amine to itaconic acid, followed by cyclization. This approach is efficient for producing the core scaffold.

Representative Synthetic Protocol

The synthesis of this compound can be achieved through a one-pot reaction of itaconic acid with tert-butylamine.

Reaction Scheme:

reaction itaconic_acid Itaconic Acid intermediate Aza-Michael Adduct (Unstable Intermediate) itaconic_acid->intermediate + tert_butylamine tert-Butylamine tert_butylamine->intermediate product This compound intermediate->product Δ (Heat, Cyclization)

Caption: General synthesis pathway via Michael addition and cyclization.

Detailed Methodology:

  • Reaction Setup : To a solution of itaconic acid (1.0 eq) in a suitable solvent such as water or a high-boiling point alcohol (e.g., ethylene glycol), add tert-butylamine (1.1 eq) dropwise at room temperature.

  • Heating and Cyclization : Heat the reaction mixture to reflux (typically 100-140°C, solvent-dependent) for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. The initial Michael addition is followed by an intramolecular condensation/cyclization with the elimination of a water molecule to form the stable lactam ring.

  • Work-up and Isolation : After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting crude residue is then acidified with an aqueous acid (e.g., 1M HCl) to a pH of ~2-3, prompting the precipitation of the product.

  • Purification : The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality and Experimental Insights:

  • Choice of Amine : The use of tert-butylamine directly installs the N-substituent. The bulky nature of this group can influence the reaction kinetics but ultimately leads to the desired product.

  • Solvent : Water is an effective and environmentally benign solvent for this reaction. The reactants have sufficient solubility, and the high boiling point facilitates the dehydration and cyclization step.

  • Acidification : The carboxylic acid product exists as a carboxylate salt in the basic reaction mixture. Acidification is crucial to protonate this group, reducing its aqueous solubility and enabling its isolation via precipitation.

Applications in Research and Drug Development

The carboxylic acid functional group is a cornerstone of drug design, often acting as a key hydrogen bond donor/acceptor or a point for prodrug modification[5]. The 5-oxopyrrolidine scaffold is a bio-isostere for various peptide bonds and other structural motifs, providing metabolic stability and conformational constraint.

Scaffold for Novel Therapeutics

This molecule is a key intermediate in the synthesis of more complex bioactive compounds. Its utility has been demonstrated in the development of agents targeting various diseases.

  • Anticancer and Antimicrobial Agents : Research has shown that the 5-oxopyrrolidine core can be elaborated into derivatives with potent anticancer and antimicrobial activities[6][7]. For instance, derivatives have been synthesized and tested against lung cancer cell lines (A549) and multidrug-resistant bacteria like Staphylococcus aureus[6][7]. The carboxylic acid handle is typically converted to hydrazides, which are then reacted further to introduce diverse heterocyclic moieties like pyrazoles or thiophenes[6][7].

Role as a Constrained Amino Acid Analogue

The rigid ring structure of the pyrrolidinone system helps to lock the conformation of the molecule. This is a highly desirable feature in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. The N-tert-butyl group further restricts rotation and provides a lipophilic domain that can engage with hydrophobic pockets in target proteins.

Sources

An In-depth Technical Guide to Ecgonine (C9H15NO3): Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of Ecgonine and its Significance

Ecgonine is a tropane alkaloid with the chemical formula C9H15NO3. It is a naturally occurring substance found in the leaves of the coca plant (Erythroxylum coca)[1][2]. While not psychoactive itself, ecgonine holds significant scientific interest due to its close structural relationship to cocaine; it is both a primary metabolite and a chemical precursor to this widely known stimulant[1][3]. This dual role places ecgonine at a critical nexus in the fields of pharmacology, toxicology, and forensic science. Understanding the chemical and biological properties of ecgonine is paramount for researchers developing analytical methods to detect cocaine use, for scientists investigating the metabolism and effects of cocaine, and for professionals in drug development exploring novel therapeutics.

Relevance in Neuroscience, Pharmacology, and Forensic Science

In neuroscience and pharmacology, the study of ecgonine and its derivatives is crucial for understanding the pharmacokinetics of cocaine. As a major metabolite, the detection and quantification of ecgonine and its esters in biological samples provide a reliable indication of cocaine ingestion[4][5][6]. In forensic science, the unique metabolic and degradation pathways of cocaine to ecgonine are leveraged to develop robust analytical methods for drug testing in various biological matrices, including urine, blood, and hair. Furthermore, the presence of specific ecgonine isomers can sometimes provide insights into the illicit manufacturing processes of cocaine[7].

Chemical Structure and Stereochemistry

The Tropane Alkaloid Core

The chemical structure of ecgonine is built upon a tropane ring, which is a bicyclic [3.2.1] octane system with a nitrogen bridge[1]. This rigid framework is a defining feature of many biologically active alkaloids. The systematic IUPAC name for ecgonine is (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid[1][3].

Key Functional Groups and their Influence on Properties

Ecgonine possesses two key functional groups that dictate its chemical behavior: a hydroxyl (-OH) group at the C-3 position and a carboxylic acid (-COOH) group at the C-2 position. These polar functional groups are responsible for ecgonine's high water solubility, a property that presents challenges for its extraction from biological matrices during analysis[8]. The tertiary amine within the tropane ring imparts basic properties to the molecule[1].

Stereoisomers of Ecgonine and their Importance

Ecgonine has four chiral centers, giving rise to several possible stereoisomers. The naturally occurring form is (-)-ecgonine. An important diastereomer is pseudoecgonine, which can be formed during the chemical processing of coca leaves or the illicit synthesis of cocaine[7]. The stereochemistry of these isomers is critical as it influences their biological activity and can be used to differentiate between natural and synthetic sources of cocaine-related compounds. The detection and differentiation of ecgonine from pseudoecgonine can be achieved using specialized analytical techniques like capillary gas chromatography[7].

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of ecgonine is essential for the design of effective extraction, separation, and detection methods.

Tabulated Summary of Physicochemical Data
PropertyValueSource(s)
Molecular FormulaC9H15NO3[1][9]
Molar Mass185.22 g/mol [1][3]
Melting Point198-199 °C (hydrate)[1]
Water Solubility178,000 mg/L[3]
pKa11.11[10]
LogP (octanol/water)-0.085 (calculated)[11]
Solubility, pKa, and their Implications for Experimental Design

The high water solubility and low LogP value of ecgonine highlight its polar nature[3][11]. This makes liquid-liquid extraction with non-polar organic solvents inefficient. Therefore, more sophisticated sample preparation techniques, such as solid-phase extraction (SPE), are often required to isolate ecgonine from complex biological samples like urine and blood[4][6]. The basicity of the tertiary amine (pKa of the conjugate acid is not explicitly given, but the overall pKb is 11.22) means that the charge state of ecgonine is pH-dependent[10]. Adjusting the pH of the sample and extraction solvents is a critical step in optimizing SPE protocols.

Biosynthesis and Chemical Synthesis

Natural Biosynthesis in Erythroxylum coca

In the coca plant, ecgonine is a key intermediate in the biosynthesis of cocaine. The pathway begins with the amino acid L-ornithine, which is converted to the N-methyl-Δ¹-pyrrolinium cation[12]. This cation then undergoes a series of enzymatic reactions, including a Mannich-like condensation and cyclization, to form the tropane ring system. The final steps involve the formation of methylecgonone, which is then reduced to methylecgonine. Cocaine is subsequently synthesized by the esterification of methylecgonine with benzoyl-CoA[13][14].

Cocaine Biosynthesis Ornithine L-Ornithine N_methylpyrrolinium N-methyl-Δ¹-pyrrolinium cation Ornithine->N_methylpyrrolinium Multiple Steps MPOA 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate N_methylpyrrolinium->MPOA Mannich Condensation Methylecgonone Methylecgonone MPOA->Methylecgonone Oxidative Cyclization Methylecgonine Methylecgonine Methylecgonone->Methylecgonine Reduction (EnMecgoR) Cocaine Cocaine Methylecgonine->Cocaine Esterification (EnCS) + Benzoyl-CoA

Caption: Simplified biosynthetic pathway of cocaine from L-ornithine, highlighting the role of ecgonine derivatives.

Chemical Synthesis and Derivatization

Ecgonine can be obtained by the hydrolysis of cocaine using strong acids or bases[1]. It can also be synthesized chemically, although this is a more complex process. A common synthetic precursor is 2-carbomethoxytropinone (2-CMT)[15]. The reduction of 2-CMT can yield ecgonine methyl ester, a direct precursor to cocaine[15]. The ability to derivatize ecgonine, particularly at its carboxylic acid and hydroxyl groups, is crucial for improving its chromatographic properties and detection sensitivity in analytical methods.

Analytical Methodologies for Ecgonine Quantification

The detection and quantification of ecgonine in biological samples are central to forensic toxicology and clinical chemistry. Due to its high polarity, robust sample preparation and sensitive analytical techniques are required.

Sample Preparation from Biological Matrices (Urine, Blood, Hair)

The primary challenge in analyzing ecgonine is its efficient extraction from aqueous biological matrices. Solid-phase extraction (SPE) is the most common and effective method for this purpose[4][6].

Objective: To isolate ecgonine and other cocaine metabolites from a urine sample for subsequent GC-MS or LC-MS analysis.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Urine sample

  • Internal standard solution (e.g., ecgonine-d3)

  • Phosphate buffer (pH 6.0)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • SPE vacuum manifold

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add 100 µL of the internal standard solution and 1 mL of phosphate buffer. Vortex and centrifuge to pellet any precipitates.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of phosphate buffer through the column.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the chosen analytical instrument.

Chromatographic Separation and Detection

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the confirmation and quantification of ecgonine[4][6].

Objective: To separate, identify, and quantify derivatized ecgonine.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Derivatization: The extracted and dried sample residue must be derivatized to increase volatility and improve chromatographic peak shape. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC inlet.

  • Chromatographic Separation: Use a suitable temperature program to separate the analytes. For example, an initial temperature of 100°C held for 1 minute, then ramped to 300°C at 20°C/min.

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification or full scan mode for identification. Monitor characteristic ions for ecgonine and its internal standard.

Objective: To separate, identify, and quantify ecgonine without derivatization.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase system, typically consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Injection: Inject the reconstituted sample extract into the LC system.

  • Chromatographic Separation: Use a gradient elution program to separate ecgonine from other metabolites.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select a precursor ion for ecgonine and monitor for specific product ions to ensure high selectivity and sensitivity.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Collection Urine/Blood Sample Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Elution_Evaporation Elution & Evaporation SPE->Elution_Evaporation Reconstitution Reconstitution Elution_Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Reconstitution->Derivatization Chromatography Chromatographic Separation (GC or LC) Reconstitution->Chromatography Derivatization->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Quantification Quantification Mass_Spectrometry->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: A generalized workflow for the analysis of ecgonine in biological samples.

Pharmacology and Toxicology

Ecgonine as a Metabolite of Cocaine

Cocaine is extensively metabolized in the human body, primarily by plasma and liver esterases[2]. The two major metabolic pathways are hydrolysis of the benzoyl ester to form ecgonine methyl ester, and hydrolysis of the methyl ester to form benzoylecgonine. Both of these primary metabolites can be further hydrolyzed to ecgonine[2][5]. Ecgonine is therefore an end-product of cocaine metabolism and is excreted in the urine[5].

Cocaine_Metabolism Cocaine Cocaine EME Ecgonine Methyl Ester Cocaine->EME Plasma & Liver Esterases BE Benzoylecgonine Cocaine->BE hCE-1 (Liver) Ecgonine Ecgonine EME->Ecgonine Hydrolysis BE->Ecgonine Hydrolysis

Caption: Major metabolic pathways of cocaine leading to the formation of ecgonine.

Pharmacokinetic Profile

Following cocaine administration, ecgonine appears in the blood and urine. While ecgonine methyl ester and benzoylecgonine are the more abundant primary metabolites, ecgonine itself can be detected for an extended period, making it a useful long-term marker of cocaine use[5]. The pharmacokinetics can be complex and influenced by factors such as the route of administration and individual variations in enzyme activity[16][17].

Toxicological Profile and Biological Effects

Ecgonine itself is generally considered to be pharmacologically inactive and does not produce the stimulant effects associated with cocaine. However, some studies have suggested that ecgonine and its methyl ester may have some biological effects, including potential interactions with cocaine's effects and toxicity[2][18]. For example, ecgonine methyl ester has been shown to induce some toxic effects in aquatic organisms[18]. More research is needed to fully elucidate the toxicological profile of ecgonine.

Future Research Directions and Applications

Ecgonine as a Biomarker for Cocaine Use

The stability of ecgonine in biological samples, even under suboptimal storage conditions, makes it a promising and reliable biomarker for confirming cocaine use, particularly in postmortem toxicology[19]. Future research could focus on developing more rapid and sensitive point-of-care tests for the detection of ecgonine.

Potential as a Starting Material for Novel Psychoactive Substances

The tropane skeleton of ecgonine is a versatile scaffold for chemical modification. There is potential for clandestine laboratories to use ecgonine or its derivatives as starting materials for the synthesis of novel psychoactive substances with stimulant or other properties. This necessitates the ongoing development of analytical methods to detect these new compounds.

Unexplored Pharmacological Activities

While ecgonine is largely considered inactive, its structural similarity to other tropane alkaloids suggests that it could have subtle, as-yet-unidentified pharmacological activities. Further research into the potential interactions of ecgonine with various receptors and transporters in the central nervous system could reveal new insights into the overall pharmacology of cocaine use.

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Technical Guide: Physicochemical and Synthetic Profile of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid scaffold, incorporating a lactam ring and a carboxylic acid moiety, provides a valuable platform for constructing complex molecular architectures. The presence of the N-tert-butyl group enhances lipophilicity and sterically influences molecular conformation, making it a unique synthon for targeted therapeutic agents. This guide provides an in-depth analysis of its core physicochemical properties, validated analytical characterization methods, a representative synthetic workflow, and its applications in modern research.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound in a research setting is a thorough understanding of its fundamental properties. These values dictate storage conditions, solvent selection for reactions and analysis, and potential metabolic pathways. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 773865-05-7PubChem
Molecular Formula C₉H₁₅NO₃PubChem
Molecular Weight 185.22 g/mol PubChem
Monoisotopic Mass 185.10519334 DaPubChem
Canonical SMILES CC(C)(C)N1CC(CC1=O)C(=O)OPubChem
InChIKey VDUOOJKMVVKJKA-UHFFFAOYSA-NPubChem
Solubility >27.8 µg/mL (in aqueous buffer at pH 7.4)PubChem

From an experimental standpoint, the molecular weight of 185.22 g/mol is a critical parameter for all stoichiometric calculations in reaction planning. The InChIKey serves as a unique, machine-readable structural identifier, essential for database searches and unambiguous compound identification.

Synthesis and Mechanistic Considerations

The synthesis of pyrrolidinone derivatives is a well-established field in organic chemistry. A common and effective strategy for creating substituted 5-oxopyrrolidine-3-carboxylic acids involves the Michael addition of an amine to an unsaturated dicarboxylic acid, such as itaconic acid, followed by cyclization. This approach is favored for its atom economy and operational simplicity.

Representative Synthetic Pathway

The synthesis of the title compound can be achieved via a one-pot reaction between tert-butylamine and itaconic acid. The reaction proceeds through two key stages: an initial aza-Michael addition followed by a thermally induced dehydration and cyclization to form the lactam ring.

SynthesisWorkflow Reactant1 tert-Butylamine Process Aza-Michael Addition & Thermal Cyclization (e.g., Reflux in Water) Reactant1->Process Reactant2 Itaconic Acid Reactant2->Process Product 1-tert-butyl-5-oxopyrrolidine- 3-carboxylic acid Process->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Exemplary)

This protocol is adapted from general procedures for the synthesis of N-substituted pyroglutamic acids.[1][2] Researchers should conduct their own literature search and risk assessment before proceeding.

  • Reaction Setup: To a solution of itaconic acid (1.0 eq) in a suitable solvent (e.g., water or a high-boiling point alcohol), add tert-butylamine (1.0-1.2 eq) dropwise at room temperature.

  • Thermal Cyclization: Heat the reaction mixture to reflux (typically 100-140°C, solvent-dependent) and maintain for 12-24 hours. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting materials.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude solid or oil is then purified.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often sufficient to yield the pure product. If necessary, column chromatography on silica gel can be employed.

Causality and Experimental Choice:

  • Solvent: Water is an excellent, green solvent for this reaction, facilitating both the initial Michael addition and the subsequent intramolecular amidation.

  • Stoichiometry: A slight excess of the amine can be used to ensure the complete consumption of the itaconic acid, but a near 1:1 ratio is generally effective.

  • Temperature: Reflux temperatures are necessary to overcome the activation energy for the dehydration and cyclization step, which forms the stable five-membered lactam ring.

Analytical Validation and Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This creates a self-validating system where data from orthogonal methods corroborates the final structure.

Analytical Workflow

AnalyticalWorkflow Crude Crude Product (Post-Workup) Purify Purification (Recrystallization or Chromatography) Crude->Purify LCMS LC-MS Analysis (Purity & Mass Confirmation) Purify->LCMS NMR NMR Spectroscopy (¹H, ¹³C for Structure) LCMS->NMR FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Final Characterized Product (>95% Purity) FTIR->Final

Caption: Standard workflow for the purification and analytical validation of the target compound.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet integrating to 9H, ~1.4 ppm), and diastereotopic protons for the CH₂ groups of the pyrrolidine ring, along with a signal for the CH proton.

  • ¹³C NMR: The spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the three distinct carbons of the pyrrolidine ring, and two carbonyl carbons (one for the lactam and one for the carboxylic acid).

  • Mass Spectrometry (MS): In ESI+ mode, the expected [M+H]⁺ ion would be at m/z 186.11. In ESI- mode, the [M-H]⁻ ion would be observed at m/z 184.10. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₉H₁₅NO₃.

  • Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a distinct C=O stretch for the amide (lactam) function (~1650-1680 cm⁻¹).

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for creating more complex molecules. Its utility stems from the two orthogonal functional handles: the carboxylic acid and the potential for modification of the pyrrolidinone ring.

  • Scaffold for Constrained Peptidomimetics: The rigid lactam structure can be used to mimic peptide turns, which is a common strategy in designing enzyme inhibitors or receptor antagonists.

  • Synthesis of Novel Heterocycles: The carboxylic acid can be converted into a variety of functional groups (amides, esters, etc.), serving as an anchor point for building out larger molecules. This is particularly relevant in the synthesis of novel anticancer and antimicrobial agents.[1][2]

  • Fragment-Based Drug Design (FBDD): As a relatively small and structurally defined molecule, it can be used in FBDD screening campaigns to identify initial binding fragments that can be elaborated into more potent leads.

The N-tert-butyl group is not merely a placeholder; it provides steric bulk that can probe specific pockets in a biological target and increases the lipophilicity of the final compound, potentially improving cell permeability and metabolic stability.[3]

Conclusion

This compound is a synthetically accessible and versatile building block. Its well-defined physicochemical properties and straightforward synthesis make it an attractive starting point for discovery programs in the pharmaceutical and agrochemical industries. The robust analytical methods available ensure that researchers can proceed with confidence in the quality of their starting material, which is a prerequisite for efficient and reproducible scientific discovery.

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An In-depth Technical Guide to the Physical and Chemical Properties of 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 773865-05-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid, an organic compound relevant to various fields of chemical research and development. The information is curated to support laboratory work, safety assessments, and further investigation into the applications of this molecule.

Chemical Identity and Structure

This compound is a substituted pyrrolidinone derivative. The presence of a carboxylic acid group and a bulky tert-butyl substituent on the nitrogen atom of the pyrrolidinone ring are key structural features that influence its chemical behavior and physical properties.

  • IUPAC Name: this compound[1]

  • CAS Number: 773865-05-7[1]

  • Molecular Formula: C₉H₁₅NO₃[1]

  • Molecular Weight: 185.22 g/mol [1]

  • Canonical SMILES: CC(C)(C)N1CC(CC1=O)C(=O)O[1]

  • InChI Key: VDUOOJKMVVKJKA-UHFFFAOYSA-N[1]

Synonyms:

  • 1-(tert-butyl)-5-oxopyrrolidine-3-carboxylic acid

  • 1-tert-Butyl-5-oxo-3-pyrrolidinecarboxylic acid[1]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while many suppliers list the compound as a solid, a definitive experimental melting point has not been found in the reviewed literature.

PropertyValueSource
Physical State Solid. While one source describes it as a yellow oil, the majority of suppliers list it as a solid.Commercial supplier data
Melting Point Data not available in reviewed literature.-
Boiling Point Data not available in reviewed literature.-
Solubility >27.8 µg/mL (at pH 7.4)[1]
pKa Data not available in reviewed literature.-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of a compound. The following data has been reported:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (500 MHz, CDCl₃): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).

  • ¹³C-NMR (126 MHz, CDCl₃): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.

Infrared (IR) Spectroscopy
  • IR (film): νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹.

Stability and Reactivity

Based on its chemical structure, this compound is expected to exhibit reactivity typical of a carboxylic acid and a lactam.

  • Incompatibilities: It is incompatible with strong oxidizing agents, as well as strong acids and bases.[2]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

  • Storage: It is recommended to store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Safety and Handling

For the safe handling of this compound in a research or industrial setting, the following precautions are advised.

  • Hazard Classification: This compound is classified as an irritant.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety goggles are recommended.

    • Hand Protection: Chemical-resistant gloves should be worn.

    • Skin and Body Protection: Protective clothing and boots are advised.

  • Engineering Controls: Use in a well-ventilated area or under a chemical fume hood is recommended.[2]

  • First Aid Measures:

    • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • After skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Experimental Protocols

While specific experimental protocols for the synthesis of CAS 773865-05-7 are not detailed in the readily available literature, a general approach to its synthesis can be conceptualized based on its structure.

Conceptual Synthetic Workflow:

synthetic_workflow start Starting Materials (e.g., Itaconic acid, tert-Butylamine) reaction1 Michael Addition start->reaction1 intermediate1 Intermediate Product reaction1->intermediate1 reaction2 Amide Formation/ Cyclization intermediate1->reaction2 product 1-tert-Butyl-5-oxopyrrolidine- 3-carboxylic acid reaction2->product purification Purification (e.g., Crystallization, Chromatography) product->purification

Caption: A conceptual workflow for the synthesis of the target compound.

Note on Causality: The choice of itaconic acid and tert-butylamine as starting materials is based on a retrosynthetic analysis. The Michael addition would form the carbon-nitrogen bond, and subsequent intramolecular amide formation would lead to the pyrrolidinone ring. The purification step is essential to isolate the product with the desired purity for research and development applications. The specific reaction conditions (solvent, temperature, catalysts) would need to be optimized experimentally.

Conclusion

This compound is a compound for which the fundamental chemical identity and some spectroscopic and safety data are available. However, a complete physicochemical profile, including experimental values for melting point, boiling point, and pKa, is not well-documented in the public domain. Researchers working with this compound should perform their own characterization to confirm its properties and exercise appropriate caution in its handling, adhering to the safety guidelines outlined in this document.

References

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  • Matrix Scientific.

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Synthesis of Novel Gamma-Aminobutyric Acid (GABA) Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] However, its therapeutic application is limited by its inability to effectively cross the blood-brain barrier.[4][5] This has spurred extensive research into the synthesis of novel GABA analogs with improved pharmacokinetic properties and therapeutic efficacy for a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety.[1][6][7] This technical guide provides an in-depth exploration of the core principles and practical methodologies for the synthesis of these vital compounds, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for GABA Analog Synthesis

The intrinsic limitations of GABA, primarily its high polarity and flexible structure, prevent its direct use as a therapeutic agent for central nervous system disorders.[1] The core objective in synthesizing GABA analogs is to create molecules that can circumvent the blood-brain barrier while retaining or enhancing the desired pharmacological activity. Key strategies to achieve this include:

  • Increasing Lipophilicity: Enhancing the lipid solubility of the molecule is a common approach to facilitate passage across the blood-brain barrier.[4] This can be achieved by incorporating lipophilic moieties into the GABA backbone.

  • Conformational Restriction: Introducing unsaturated bonds or cyclic structures can restrict the molecule's conformation, potentially leading to increased receptor selectivity and potency.[8]

  • Targeting Specific Receptors or Transporters: Analogs can be designed to interact specifically with GABA receptors (GABAA, GABAB, GABAC) or GABA transporters (GATs) to modulate GABAergic neurotransmission.[3][7]

Prominent examples of clinically successful GABA analogs include gabapentin, pregabalin, and vigabatrin, each with distinct mechanisms of action and therapeutic applications.[4][9][10] For instance, while vigabatrin acts by inhibiting GABA transaminase, the enzyme responsible for GABA metabolism, gabapentin's mechanism is thought to involve binding to voltage-gated calcium channels.[4][6]

Strategic Design and Retrosynthetic Analysis

The design of a novel GABA analog begins with a clear therapeutic target and a thorough understanding of structure-activity relationships (SAR). Retrosynthetic analysis is a critical step in planning the synthetic route, breaking down the complex target molecule into simpler, commercially available starting materials.

Key Considerations in Molecular Design:
  • Stereochemistry: The biological activity of many GABA analogs is highly dependent on their stereochemistry. For example, the (S)-enantiomer of pregabalin is the active form, while the (R)-enantiomer of baclofen is significantly more active than its (S)-counterpart.[11] Therefore, asymmetric synthesis is a crucial aspect of GABA analog development.

  • Pharmacokinetic Profile: Beyond crossing the blood-brain barrier, the ideal analog should possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • Synthetic Feasibility: The proposed synthetic route must be practical, scalable, and economically viable for potential large-scale production.

Visualization of a General Retrosynthetic Approach

The following diagram illustrates a conceptual retrosynthetic pathway for a generic β-substituted GABA analog, a common structural motif in many therapeutic agents.[9][10][12]

Retrosynthesis Target Target GABA Analog (e.g., β-Substituted) Intermediate1 γ-Nitro Ester/ γ-Lactam Target->Intermediate1 Reduction/Hydrolysis Intermediate2 α,β-Unsaturated Ester/ Nitroalkene Intermediate1->Intermediate2 Michael Addition StartingMaterial1 Aldehyde/Ketone Intermediate2->StartingMaterial1 Condensation StartingMaterial2 Nitroalkane/Malonate Intermediate2->StartingMaterial2

Caption: A generalized retrosynthetic analysis for β-substituted GABA analogs.

Core Synthetic Methodologies

A variety of synthetic strategies have been developed for the preparation of GABA analogs. The choice of methodology often depends on the desired substitution pattern and stereochemistry.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful and widely used method for the synthesis of chiral β-substituted GABA derivatives.[9][10][12] This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitroalkene, catalyzed by a chiral catalyst to control the stereochemical outcome.

Key Features:

  • Stereocontrol: The use of chiral organocatalysts, such as proline derivatives, or metal-based catalysts allows for high enantioselectivity.[11]

  • Versatility: A wide range of nucleophiles and electrophiles can be employed, enabling the synthesis of a diverse library of analogs.

  • Operational Simplicity: Many organocatalyzed Michael additions can be performed under mild reaction conditions.[9][10]

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene, a common route to chiral γ-nitroaldehydes, which are precursors to β-substituted GABA analogs.[11]

  • Reaction Setup: To a solution of the nitroalkene (1.0 mmol) in an appropriate solvent (e.g., DMSO, 5 mL) in a round-bottom flask, add the aldehyde (10.0 mmol).

  • Catalyst Addition: Add (S)-diphenylprolinol silyl ether (0.2 mmol, 20 mol%) as the catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Other Notable Synthetic Strategies
Synthetic StrategyDescriptionKey AdvantagesRepresentative Analogs
Ring-Opening of Cyclic Precursors Involves the stereoselective opening of cyclic compounds like lactams or anhydrides.Access to specific stereoisomers.Baclofen, Rolipram[11]
Modification of Existing Scaffolds Chemical modification of known GABAergic compounds to introduce new functionalities.Potentially shorter synthetic routes.Novel GABA uptake inhibitors[13][14]
Multi-component Reactions Combining three or more starting materials in a single step to rapidly build molecular complexity.High efficiency and atom economy.γ-Amino esters with α-quaternary centers[12]
Enantioselective Synthesis from Chiral Pool Utilizing readily available chiral starting materials, such as amino acids or sugars.Predictable stereochemical outcome.Pregabalin[11]
Workflow for a Typical GABA Analog Synthesis Campaign

The following diagram outlines the logical flow of a research campaign aimed at synthesizing and evaluating novel GABA analogs.

Synthesis_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design Target Design & Retrosynthesis Synthesis Chemical Synthesis Design->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization InVitro In Vitro Screening (e.g., Receptor Binding) Characterization->InVitro Lead Compounds InVivo In Vivo Testing (e.g., Animal Models) InVitro->InVivo SAR SAR Analysis InVivo->SAR SAR->Design Iterative Optimization

Caption: A typical workflow for the synthesis and evaluation of novel GABA analogs.

Purification and Structural Elucidation

The purity and structural integrity of synthesized GABA analogs are paramount for accurate biological evaluation. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification Techniques
  • Crystallization: This is a highly effective method for purifying solid compounds, often yielding material of high purity.[15][16] Techniques like "antisolvent-cooling" crystallization have been developed for efficient GABA purification.[15]

  • Chromatography:

    • Column Chromatography: Widely used for the separation of compounds based on their differential adsorption to a stationary phase.

    • Ion-Exchange Chromatography (IEC): Particularly useful for purifying amino acids like GABA and its analogs from complex mixtures, such as fermentation broths.[16][17]

    • Affinity Chromatography: Can be employed for the purification of specific receptor ligands.[18]

Protocol: General Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Pass a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) through the column to elute the components.

  • Fraction Collection: Collect the eluate in fractions and analyze each fraction by TLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure of the synthesized analogs.[19][20] 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural insights.[21]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • X-ray Crystallography: When a single crystal of the compound can be obtained, this technique provides unambiguous determination of the three-dimensional structure, including its absolute stereochemistry.

Conclusion and Future Directions

The synthesis of novel GABA analogs remains a vibrant and critical area of medicinal chemistry. The development of more efficient and stereoselective synthetic methodologies is crucial for the discovery of next-generation therapeutics for a wide range of neurological and psychiatric disorders. Future research will likely focus on:

  • Development of Subtype-Selective Ligands: Designing analogs that can selectively target specific GABA receptor subtypes to minimize off-target effects.[22]

  • Application of Novel Catalytic Systems: Exploring new organocatalysts and metal catalysts to achieve even higher levels of stereocontrol and efficiency.

  • Integration of Computational Modeling: Utilizing in silico methods to guide the design and predict the properties of novel analogs before their synthesis.

The continuous innovation in synthetic chemistry, coupled with a deeper understanding of the neurobiology of the GABAergic system, holds immense promise for the development of safer and more effective treatments for patients worldwide.

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  • Taguchi, J., & Kuriyama, K. (1984). Purification of gamma-aminobutyric acid (GABA) receptor from rat brain by affinity column chromatography using a new benzodiazepine, 1012-S, as an immobilized ligand. Brain research, 323(2), 219–226.
  • Li, H., Qiu, T., Chen, Y., & Cao, Y. (2011). Separation of gamma-aminobutyric acid from fermented broth. Journal of industrial microbiology & biotechnology, 38(12), 1955–1959.
  • Puts, N. A., & Edden, R. A. (2012). In vivo magnetic resonance spectroscopy of GABA: a methodological review. Progress in nuclear magnetic resonance spectroscopy, 60, 29–41.
  • NMR structure of an intracellular third loop peptide of human GABA(B) receptor. (2002). Biochemical and biophysical research communications, 292(2), 433–437.
  • A series of 2D-NMR spectra for identification of metabolite GABA. (A) COSY... (n.d.). ResearchGate.
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Biological activity of 1-substituted 5-oxopyrrolidine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

The 5-oxopyrrolidine ring, a five-membered lactam structure, is a privileged scaffold in medicinal chemistry. It is a core component of numerous naturally occurring alkaloids and pharmaceuticals, valued for its metabolic stability and ability to engage in specific hydrogen bonding interactions with biological targets.[1] The inherent chirality and functionality of the 5-oxopyrrolidine-3-carboxylic acid core make it an exceptionally versatile starting point for chemical library synthesis. By modifying the substituent at the 1-position (the nitrogen atom of the lactam), researchers can systematically modulate the molecule's physicochemical properties—such as lipophilicity, polarity, and steric profile—to tune its biological activity. This guide provides a comprehensive overview of the diverse biological activities exhibited by 1-substituted 5-oxopyrrolidine-3-carboxylic acids, with a focus on their antimicrobial, anticancer, and central nervous system activities.

Part 1: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising class of compounds targeting a range of clinically relevant bacteria and fungi.[3]

Synthesis and Chemical Space

The primary synthetic route to these compounds involves the cyclization of itaconic acid with a primary amine (aliphatic, aromatic, or heterocyclic).[4][5][6][7] This foundational reaction creates the core 1-substituted 5-oxopyrrolidine-3-carboxylic acid. From this key intermediate, further derivatization at the carboxylic acid moiety dramatically expands the chemical space. A common and highly effective strategy involves:

  • Esterification: The carboxylic acid is converted to a methyl ester, typically using methanol with a catalytic amount of sulfuric acid.[6][7][8]

  • Hydrazinolysis: The resulting ester is reacted with hydrazine hydrate to form the corresponding carbohydrazide.[7][8]

  • Condensation: This carbohydrazide serves as a versatile building block for condensation reactions with various aldehydes and ketones to produce a library of hydrazones, azoles, and other derivatives.[7][8][9]

The choice to generate hydrazones is strategic; the resulting C=N bond and associated aromatic or heterocyclic moieties significantly influence the compound's electronic and steric properties, often enhancing its ability to interact with microbial targets.

G cluster_synthesis Synthesis Workflow cluster_screening Antimicrobial Screening Itaconic_Acid Itaconic Acid Core_Acid 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Itaconic_Acid->Core_Acid Cyclization Primary_Amine Primary Amine (R-NH2) Primary_Amine->Core_Acid Ester Methyl Ester Derivative Core_Acid->Ester Esterification Hydrazide Carbohydrazide Intermediate Ester->Hydrazide Hydrazinolysis Final_Compounds Library of Bioactive Derivatives (Hydrazones, Azoles, etc.) Hydrazide->Final_Compounds Condensation Aldehydes Aromatic/Heterocyclic Aldehydes & Ketones Aldehydes->Final_Compounds Screening In Vitro Screening (MIC/MBC Assay) Final_Compounds->Screening Biofilm Biofilm Disruption Assay Screening->Biofilm For potent compounds Pathogens Gram (+), Gram (-), Fungal Pathogens Pathogens->Screening Results Identify Lead Compounds Biofilm->Results

Caption: General workflow for synthesis and antimicrobial screening.

Structure-Activity Relationships (SAR)

Extensive screening of these derivatives has revealed key structural features that govern their antimicrobial potency:

  • Gram-Positive Activity: The scaffold shows a pronounced, structure-dependent activity against Gram-positive pathogens like Staphylococcus aureus, Listeria monocytogenes, and Enterococcus faecalis.[1][3][10]

  • The Hydrazone Moiety: Hydrazone derivatives are consistently among the most active compounds. The nature of the aromatic or heterocyclic ring attached to the hydrazone is critical.

  • Nitro-Substituted Heterocycles: Hydrazones bearing a 5-nitrothien-2-yl or 5-nitrofuran-2-yl fragment exhibit exceptionally potent antibacterial activity, in some cases surpassing that of the control antibiotic cefuroxime.[1][2] The strong electron-withdrawing nature of the nitro group is believed to be crucial for this enhanced activity.

  • Halogenation: Halogen substituents on the 1-phenyl ring, such as in 1-(3,5-dichloro-2-hydroxyphenyl) derivatives, can also contribute to potent activity against multidrug-resistant strains.[3][10]

  • Biofilm Disruption: Notably, the 5-nitrothienylhydrazone derivative has demonstrated excellent results in disrupting established S. aureus and E. coli biofilms, a critical feature for an effective antimicrobial, as biofilms are notoriously resistant to conventional antibiotics.[1][2]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against various bacterial strains, illustrating the potent activity of specific derivatives.

Compound DescriptionS. aureus (MIC, µg/mL)L. monocytogenes (MIC, µg/mL)B. cereus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
Hydrazone with benzylidene moiety3.97.815.662.5[1]
Hydrazone with 5-nitrothien-2-yl moiety7.87.87.815.6[1]
Hydrazone with 5-nitrofuran-2-yl moiety15.67.815.631.2[1]
Cefuroxime (Control)7.815.662.4125[1]
Ampicillin (Control)31.2012531.25>125[1]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of novel compounds. Its self-validating nature comes from the inclusion of positive (no drug), negative (no bacteria), and antibiotic-control wells.

  • Preparation of Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 9144) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include wells with bacteria and MHB only (positive growth control), wells with MHB only (negative control), and wells with a standard antibiotic like cefuroxime (drug control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Part 2: Anticancer Activity

The 5-oxopyrrolidine scaffold has also been successfully exploited for the development of novel anticancer agents. Researchers have synthesized derivatives that exhibit significant cytotoxicity against various cancer cell lines, including those known for their aggressive nature and limited treatment options.[7][9]

Targeted Cancer Models and SAR

The rationale for testing against specific cell lines like A549 (non-small cell lung adenocarcinoma), MDA-MB-231 (triple-negative breast cancer), and PPC1 (prostate adenocarcinoma) is to evaluate the compounds' efficacy against common and hard-to-treat cancers.[3][7][9]

  • Hydrazones as Lead Structures: Similar to the antimicrobial findings, hydrazone-containing compounds were identified as the most potent cytotoxic agents against multiple cancer cell lines.[9]

  • Influence of the 1-Aryl Substituent: The substitution on the aryl ring at the 1-position plays a key role. For instance, incorporating a 1-(2,4-difluorophenyl) fragment was a deliberate choice to enhance biological activity, as fluorinated phenyl groups are common in many active pharmaceuticals.[9]

  • Impact of Hydrazone Substituents: The moiety attached to the hydrazone linker is a critical determinant of activity. Hydrazone 9f, bearing an N'-(4-methylbenzylidene) group, was the most cytotoxic compound in prostate and melanoma models, while compound 9e, with an N'-(4-bromobenzylidene) moiety, most strongly inhibited cell migration.[9] This highlights how subtle electronic and steric changes can fine-tune the biological effect from cytotoxicity to anti-migratory action.

  • Selectivity: An important aspect of drug development is selectivity for cancer cells over healthy cells. Compounds 9c, 9e, and 10 showed relatively higher selectivity for cancer cells over normal human foreskin fibroblasts, making them more promising candidates for further development.[9]

G cluster_mods Hydrazone Moiety (R') cluster_activity Observed Anticancer Activity Core 1-(Aryl)-5-oxopyrrolidine-3-carbohydrazide Core Scaffold R1 R' = 4-Methylbenzylidene Core:f1->R1 Condensation R2 R' = 4-Bromobenzylidene Core:f1->R2 R3 R' = Benzylidene Core:f1->R3 A1 High Cytotoxicity (Prostate, Melanoma) R1->A1 A2 Strong Migration Inhibition R2->A2 A3 Moderate Cytotoxicity R3->A3

Caption: Structure-Activity Relationship (SAR) for anticancer hydrazones.

Quantitative Anticancer Data

The table below presents the cytotoxic effects of selected compounds on A549 human lung adenocarcinoma cells, demonstrating the structure-dependent activity.

CompoundDescription% Viability of A549 Cells (100 µM, 24h)Reference
18 N-(2,5-dimethyl-1H-pyrrol-1-yl) derivative~25%[7][11]
19 Bis-hydrazone with benzylidene moieties~20%[7][11]
20 Bis-hydrazone with thien-2-yl moieties~15%[7][11]
21 Bis-hydrazone with 5-nitrothien-2-yl moieties~10%[7][11][12]
Cisplatin Control Drug~25%[7][13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a cornerstone of in vitro cytotoxicity screening.

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and a standard anticancer drug (e.g., cisplatin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 3: Central Nervous System (CNS) Activity

Derivatives of the 5-oxopyrrolidine core have also been investigated for their effects on the central nervous system, demonstrating potential as anticonvulsant, analgesic, and nootropic ("smart drug") agents.[4][14] This activity is not surprising, given that the well-known nootropic drug piracetam is a related 2-oxopyrrolidinone derivative.[15]

Anticonvulsant and Analgesic Properties
  • Synthesis and Activity: 1-Substituted 5-oxopyrrolidine-3-carboxylic acids prepared via cyclization of itaconic acid with various amines possessed both analgesic and antihypoxic effects.[4] The analgesic activity was generally stronger for compounds with an aromatic or heterocyclic substituent at the 1-position compared to those with aliphatic substituents.[4]

  • Screening Models: The anticonvulsant activity of these and related pyrrolidinone derivatives is typically evaluated in well-established rodent models. The Maximal Electroshock (MES) test is used to identify compounds effective against generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test identifies agents that can prevent absence seizures.[16][17][18] The 6 Hz test is a model for psychomotor seizures and drug-resistant epilepsy.[16][17]

  • Lead Compounds: In studies of related pyrrolidine-2,5-dione derivatives, specific compounds showed highly beneficial ED₅₀ values in the MES and 6 Hz tests, significantly outperforming the reference drug, valproic acid.[16] This indicates that the pyrrolidine core is a viable scaffold for developing potent anticonvulsants.

G Start Synthesized Compound Library Dose Administer Test Compound (i.p.) at various doses Start->Dose Wait Wait 30-60 min (Pretreatment Time) Dose->Wait MES_Test Maximal Electroshock (MES) Test (Induces tonic-clonic seizure) Wait->MES_Test Primary Screen scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Induces clonic seizure) Wait->scPTZ_Test Secondary Screen Observe Observe for Seizure Protection MES_Test->Observe scPTZ_Test->Observe Protected Animal is Protected Observe->Protected Not_Protected Seizure Occurs Observe->Not_Protected ED50 Calculate ED50 (Effective Dose for 50% of animals) Protected->ED50

Caption: Flowchart for in-vivo anticonvulsant screening.

Nootropic and Neuroprotective Potential

Nootropics are substances that can enhance cognitive functions like memory, creativity, and motivation.[15][19][20] The mechanisms often involve improving the brain's supply of oxygen and glucose, protecting neurons from damage, and modulating neurotransmitter systems.[15][21]

The antihypoxic effects observed for 1-substituted 5-oxopyrrolidine-3-carboxylic acids suggest a potential neuroprotective mechanism.[4] By helping brain tissue withstand low-oxygen conditions, these compounds could mitigate neuronal damage associated with events like ischemic stroke. This aligns with the known effects of other nootropics that improve the rheological properties of blood and increase cerebral blood flow.[15] A novel phenylpyrrolidine derivative demonstrated a significant neuroprotective effect against glutamate-induced neurotoxicity in primary neuron cultures, further supporting the potential of this scaffold in treating neurodegenerative disorders.[21]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This is a standard, widely used protocol for the initial screening of potential anticonvulsant drugs.

  • Animal Preparation: Use male albino mice (20-25 g). House them under standard laboratory conditions with free access to food and water.

  • Compound Administration: Dissolve or suspend the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives only the vehicle.

  • Pretreatment Period: Allow for a pretreatment period of 30 to 60 minutes for the compound to be absorbed and distributed.

  • Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. This stimulus is calibrated to induce a maximal tonic hindlimb extension seizure in >95% of control animals.

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.

  • Data Analysis: The number of animals protected in each dose group is recorded. This data is used to calculate the ED₅₀ (median effective dose), which is the dose required to protect 50% of the animals from the seizure.

Conclusion and Future Perspectives

The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. The ease of synthesis and derivatization allows for the creation of large, diverse chemical libraries. Research to date has demonstrated that specific substitution patterns can yield compounds with potent and selective antimicrobial, anticancer, and CNS activities.

Future work should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most active antimicrobial and anticancer compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Moving the most promising candidates from in vitro assays to in vivo models of infection, cancer, and neurological disease to confirm their therapeutic potential.

  • Optimization: Further refining the structure-activity relationships to enhance potency and selectivity while minimizing potential toxicity.

The versatility and proven biological relevance of this scaffold ensure that it will remain an area of intense interest for drug development professionals for the foreseeable future.

References

  • Šačkus, A., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Yutilov, Y. M., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Available at: [Link]

  • Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Šačkus, A., et al. (2022). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Available at: [Link]

  • (2022). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against linezolid/tedizolid- resistant Staphylococcus aureus strains. ResearchGate. Available at: [Link]

  • Serkov, S. A., et al. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Starkevič, U., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Available at: [Link]

  • Starkevič, U., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. National Institutes of Health. Available at: [Link]

  • Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Starkevič, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Available at: [Link]

  • Starkevič, U., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. Available at: [Link]

  • Starkevič, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • El-Subbagh, H. I. (2000). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. ResearchGate. Available at: [Link]

  • Kamiński, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]

  • Starkevič, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Scott, D. C., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Available at: [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. MDPI. Available at: [Link]

  • Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]

  • Pattan, S. R., et al. (2023). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Dove Press. Available at: [Link]

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  • Martínez-Pinilla, E., et al. (2022). Acute Effect of a Dietary Multi-ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial. Frontiers. Available at: [Link]

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1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid as a GABA uptake inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Evaluation of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid as a Potential GABA Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its synaptic concentration is tightly regulated by GABA transporters (GATs)[1][2][3]. Inhibition of these transporters represents a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy[4][5][6]. This guide provides a comprehensive technical framework for the investigation of novel chemical entities as GABA uptake inhibitors, using this compound as a focal point for methodological application. While extensive data on this specific molecule's activity is not publicly available, its structural features suggest it as a candidate for exploration. This document will detail the necessary experimental workflows, from initial in vitro screening to potential in vivo validation, grounding the proposed research in established principles of GABAergic pharmacology.

Introduction: The GABAergic System and the Rationale for GABA Uptake Inhibition

The balance between excitatory and inhibitory neurotransmission is fundamental to proper CNS function. GABAergic signaling mediates neuronal inhibition, and its dysregulation is implicated in numerous neurological and psychiatric disorders[3][6]. GABA's action in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GATs[1][2]. Of the four known GAT isoforms (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundant in the brain and a primary target for therapeutic intervention[2][3].

By blocking these transporters, GABA uptake inhibitors (GRIs) increase the extracellular concentration of GABA, thereby enhancing GABAergic tone[6]. This mechanism of action is exemplified by the clinically approved antiepileptic drug, tiagabine, a selective GAT-1 inhibitor[2][4][5]. The exploration of novel GRIs, such as the focal compound this compound, is driven by the potential for improved efficacy, selectivity, and pharmacokinetic profiles.

Chemical Profile of this compound
  • IUPAC Name: this compound[7]

  • Molecular Formula: C9H15NO3[7]

  • Molecular Weight: 185.22 g/mol [7]

  • Structure:

    • A pyrrolidine ring, a common scaffold in GABAergic modulators.

    • A carboxylic acid group, which can mimic the carboxylate of GABA.

    • A tert-butyl group, providing lipophilicity which may influence blood-brain barrier penetration.

In Vitro Evaluation of GABA Uptake Inhibition

The initial assessment of a candidate compound's activity is performed using in vitro assays. These assays are designed to measure the inhibition of GABA transport into cells or isolated nerve terminals.

Radioligand Uptake Assay in Synaptosomes or Cultured Cells

This is the gold-standard method for quantifying GABA uptake and its inhibition. The assay measures the uptake of radiolabeled GABA (e.g., [3H]GABA) into a biological preparation.

Experimental Protocol: [3H]GABA Uptake Assay

  • Preparation of Biological Material:

    • Synaptosomes: Isolate synaptosomes (sealed nerve terminals) from rat brain tissue (e.g., cortex or hippocampus) by differential centrifugation. This preparation contains functional GATs.

    • Cultured Cells: Utilize cell lines (e.g., HEK293, N2a) transiently or stably expressing specific GAT isoforms (e.g., human GAT-1). This allows for the assessment of isoform selectivity[8][9].

  • Assay Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (this compound) or a reference inhibitor (e.g., tiagabine) for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate GABA uptake by adding a known concentration of [3H]GABA.

    • Allow the uptake to proceed for a short, linear period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

    • Quantify the radioactivity trapped within the cells/synaptosomes using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of [3H]GABA uptake at each concentration of the test compound.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Presentation: Hypothetical IC50 Values for this compound

CompoundTargetIC50 (µM)
This compoundRat Brain SynaptosomesTo be determined
Tiagabine (Reference)Rat Brain Synaptosomes~0.1
Nipecotic Acid (Reference)Rat Brain Synaptosomes~10
Workflow for In Vitro Screening

G cluster_0 In Vitro Screening Cascade A Compound Synthesis & QC (this compound) B Primary Screen: [3H]GABA Uptake Assay (Rat Brain Synaptosomes) A->B C Determine IC50 B->C D Secondary Screen: Isoform Selectivity Assays (hGAT-1, hGAT-2, hGAT-3 expressing cells) C->D If active E Determine IC50 for each isoform D->E F Mechanism of Action Studies (e.g., competitive vs. non-competitive) E->F G Lead Candidate Selection F->G

Caption: Workflow for in vitro evaluation of a novel GABA uptake inhibitor.

In Vivo Assessment of a Lead Candidate

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties in a whole organism.

Animal Models of Seizures

Several well-established rodent models are used to evaluate the anticonvulsant potential of a test compound.

  • Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ is a GABAA receptor antagonist that induces clonic-tonic seizures. The ability of a test compound to increase the seizure threshold or prevent seizures is a measure of its efficacy.

  • Maximal Electroshock (MES) Seizure Model: This model induces generalized tonic-clonic seizures and is useful for identifying compounds effective against this seizure type.

  • Kindling Model: This model of chronic epilepsy involves repeated subconvulsive electrical stimulation of a brain region (e.g., amygdala), leading to a progressive intensification of seizure activity. It is a valuable model for assessing the anti-epileptogenic potential of a compound.

Experimental Protocol: PTZ-Induced Seizure Model

  • Animal Dosing: Administer the test compound (this compound) or vehicle to rodents (mice or rats) via a relevant route (e.g., intraperitoneal, oral).

  • PTZ Administration: After a predetermined pre-treatment time, administer a convulsive dose of PTZ (e.g., 60 mg/kg, s.c.).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to and incidence of different seizure types (e.g., myoclonic jerks, clonic seizures, tonic-clonic seizures).

  • Data Analysis: Compare the seizure parameters between the vehicle- and compound-treated groups. Calculate the ED50 (the dose effective in 50% of animals).

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular GABA levels in the brain of a freely moving animal, providing a direct link between drug administration and its neurochemical effect.

Experimental Protocol: In Vivo Microdialysis

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus, cortex) of an anesthetized animal.

  • Baseline Sampling: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer the test compound.

  • Post-Dose Sampling: Continue to collect dialysate samples and analyze the GABA concentration using a sensitive analytical method (e.g., HPLC with fluorescence detection).

  • Data Analysis: Express the post-dose GABA concentrations as a percentage of the baseline levels.

Visualizing the Mechanism of Action

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron presynaptic Vesicle with GABA GABA Release gat1 GAT-1 Transporter presynaptic:e->gat1 GABA Reuptake gaba_receptor GABA-A Receptor presynaptic:vesicle->gaba_receptor GABA postsynaptic postsynaptic gaba_receptor->postsynaptic Inhibitory Signal inhibitor This compound (Hypothetical Inhibitor) inhibitor->gat1 Blockade

Caption: Mechanism of action of a hypothetical GABA uptake inhibitor at the synapse.

Comparative Analysis and Future Directions

The data obtained for this compound should be benchmarked against established GRIs.

Comparative Data of Known GABA Uptake Inhibitors

CompoundGAT-1 IC50 (µM)Primary UseKey Feature
Tiagabine~0.1Antiepileptic[4][5]Selective for GAT-1
(R)-Nipecotic acid~10Research Tool[10]Prototypical GRI
Guvacine~20Research Tool[10]Natural product derivative

Should this compound demonstrate potent and selective GABA uptake inhibitory activity, further studies would be warranted. These would include a full pharmacokinetic profile, blood-brain barrier penetration studies, and evaluation in more sophisticated models of neurological disease. Structure-activity relationship (SAR) studies, synthesizing and testing analogs, could also be undertaken to optimize its properties[11][12].

Conclusion

This guide outlines a rigorous, multi-stage process for the comprehensive evaluation of this compound as a potential GABA uptake inhibitor. By following a logical progression from in vitro characterization to in vivo validation, researchers can systematically determine the compound's pharmacological profile and therapeutic potential. While the specific activity of this molecule remains to be elucidated, the framework presented here provides a robust pathway for its investigation and for the discovery of novel modulators of the GABAergic system.

References

  • Schousboe, A., Sarup, A., Larsson, O. M., & White, H. S. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1291-1307. [Link]

  • Nielsen, E. B., Suzdak, P. D., Andersen, K. E., Knutsen, L. J., Sonnewald, U., & Braestrup, C. (1991). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsy Research, 10(2-3), 77-87. [Link]

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Sources

Decoding the Enigma: A Technical Guide to the CNS Mechanisms of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine core, a five-membered lactam structure, serves as a privileged scaffold in central nervous system (CNS) drug discovery. Derivatives built upon this framework have yielded a diverse array of pharmacological agents, from anticonvulsants to cognitive enhancers. This technical guide provides a deep dive into the molecular mechanisms underpinning the CNS activity of two prominent 5-oxopyrrolidine derivatives: the antiepileptic drug Levetiracetam and the nootropic agent Nefiracetam. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also practical insights into the experimental methodologies used to elucidate these mechanisms.

Part 1: The Core Directive - Understanding the Multifaceted Actions of 5-Oxopyrrolidine Derivatives

The therapeutic utility of 5-oxopyrrolidine derivatives in the CNS stems from their ability to modulate a variety of molecular targets, leading to profound effects on neuronal excitability, synaptic transmission, and plasticity. This guide will dissect the distinct yet intricate mechanisms of Levetiracetam and Nefiracetam, highlighting the nuanced ways in which these structurally related compounds exert their effects.

Part 2: Levetiracetam - A Unique Paradigm in Anticonvulsant Therapy

Levetiracetam stands apart from traditional antiepileptic drugs due to its novel mechanism of action, which is primarily centered on its interaction with the synaptic vesicle protein 2A (SV2A).[1][2] This section will explore the intricacies of this interaction and its downstream consequences on neurotransmission.

Molecular Target: Synaptic Vesicle Protein 2A (SV2A)

The primary molecular target of Levetiracetam is the synaptic vesicle protein 2A (SV2A), an integral membrane protein found in the vesicles of most synaptic terminals.[3] Levetiracetam binds to SV2A with a moderate affinity, and this interaction is crucial for its anticonvulsant properties.[1][4]

Key Quantitative Data: Levetiracetam-SV2A Interaction

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)~600 nMHuman SV2A[3]
Binding Affinity (Kd)High affinity: 25-30 nMLow affinity: 200-275 nMHuman brain and CHO cells expressing human SV2A[5]
Downstream Signaling and Functional Consequences

The binding of Levetiracetam to SV2A modulates the function of these vesicles, leading to a decrease in the rate of neurotransmitter release.[6] This effect is particularly pronounced during periods of high neuronal activity, suggesting a use-dependent mechanism of action.[2][6] The proposed downstream effects include:

  • Modulation of the Readily Releasable Pool (RRP) of Vesicles: Levetiracetam has been shown to reduce the size of the RRP of synaptic vesicles, thereby limiting the number of vesicles available for immediate release upon neuronal stimulation.[2][3][6]

  • Influence on Synaptotagmin and Complexin Interactions: Levetiracetam can alter the interaction of SV2A with other presynaptic proteins, such as synaptotagmin and complexin, which are critical for calcium-triggered vesicle fusion.[7]

Diagram: Proposed Mechanism of Levetiracetam Action

Levetiracetam_Mechanism cluster_presynaptic Presynaptic Terminal Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to Synaptic Vesicle Synaptic Vesicle SV2A->Synaptic Vesicle Modulates function Neurotransmitter Release Neurotransmitter Release Synaptic Vesicle->Neurotransmitter Release Decreases rate of Reduced Neuronal Excitability Reduced Neuronal Excitability Neurotransmitter Release->Reduced Neuronal Excitability Leads to Nefiracetam_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nefiracetam Nefiracetam nAChR nAChR Nefiracetam->nAChR Potentiates NMDA-R NMDA-R Nefiracetam->NMDA-R Potentiates G-protein G-protein Nefiracetam->G-protein Activates Enhanced Neurotransmission Enhanced Neurotransmission nAChR->Enhanced Neurotransmission PKC PKC NMDA-R->PKC Activates NMDA-R->Enhanced Neurotransmission Ca2+ Channel Ca2+ Channel Ca2+ Channel->Enhanced Neurotransmission G-protein->Ca2+ Channel Modulates PKA PKA G-protein->PKA Activates PKC->NMDA-R Phosphorylates PKA->Ca2+ Channel Phosphorylates

Caption: Nefiracetam enhances neuronal signaling through multiple pathways, including potentiation of nAChRs and NMDA receptors, and modulation of Ca2+ channels via G-protein-PKA and PKC signaling.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Studying Ion Channel and Receptor Modulation

This protocol allows for the measurement of ionic currents through ion channels and receptors in a single neuron, providing a powerful tool to study the effects of compounds like Nefiracetam. [8] Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • External and internal pipette solutions

  • Nefiracetam and other pharmacological agents

Procedure:

  • Preparation of Cells/Slices: Prepare cultured neurons or acute brain slices for recording.

  • Pipette Fabrication: Pull glass micropipettes to a fine tip and fill with the appropriate internal solution.

  • Giga-seal Formation: Under microscopic guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording: In voltage-clamp mode, hold the cell at a specific membrane potential and record the currents elicited by the application of neurotransmitters (e.g., ACh or NMDA) in the presence and absence of Nefiracetam. In current-clamp mode, inject current and measure changes in membrane potential.

  • Data Analysis: Analyze the recorded currents or voltage responses to determine the effect of Nefiracetam on receptor or ion channel function (e.g., changes in current amplitude, kinetics, or receptor sensitivity).

Part 4: Conclusion and Future Directions

The 5-oxopyrrolidine scaffold has proven to be a remarkably versatile starting point for the development of CNS-active drugs. The distinct mechanisms of action of Levetiracetam and Nefiracetam, targeting presynaptic vesicle function and postsynaptic receptor modulation, respectively, underscore the diverse pharmacological possibilities inherent in this chemical class.

Future research in this area will likely focus on:

  • Elucidating the precise downstream signaling cascades initiated by Levetiracetam's binding to SV2A.

  • Developing more selective modulators of specific nAChR and NMDA receptor subtypes to refine the cognitive-enhancing effects of Nefiracetam-like compounds and minimize potential side effects.

  • Exploring the therapeutic potential of other 5-oxopyrrolidine derivatives for a range of neurological and psychiatric disorders.

By continuing to unravel the intricate molecular mechanisms of these compounds, the scientific community can pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles for the treatment of a wide spectrum of CNS disorders.

References

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  • Adekola, O. A., et al. (2020). Molecular Dynamics Study-Based Mechanism of Nefiracetam-Induced NMDA Receptor Potentiation. ACS Chemical Neuroscience, 11(15), 2337-2348. [Link]

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  • Nuyens, F. M., et al. (2006). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. European journal of pharmacology, 536(1-2), 6-13. [Link]

  • Moriguchi, S., et al. (2009). Nefiracetam activation of CaM kinase II and protein kinase C mediated by NMDA and metabotropic glutamate receptors in olfactory bulbectomized mice. Journal of neurochemistry, 110(1), 179-191. [Link]

  • Marculli, D. (2019). Levetiracetam influences downstream protein interactions at synapses expressing SV2A. University of Padua. [Link]

  • Nowack, A., et al. (2011). Levetiracetam reverses synaptic deficits produced by overexpression of SV2A. PloS one, 6(12), e29560. [Link]

  • Yoshii, M., & Watabe, S. (1994). Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels. Japanese journal of pharmacology, 66(1), 29-36. [Link]

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  • Mendoza-Torreblanca, J. G., et al. (2014). LEVETIRACETAM-MODIFY-SYNAPTIC-VESICLE-PROTEIN-EXPRESSION-AND-REDUCE-ABNORMALLY-AUGMENTED-PRESYNAPTIC-VESICULAR-RELEASE-AFTER-PILOCARPINE-INDUCED-STATUS-EPILEPTICUS-. American Epilepsy Society. [Link]

  • Nowack, A., et al. (2011). Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A. PLOS ONE, 6(12), e29560. [Link]

  • Nishizaki, T., et al. (1999). A 'long-term-potentiation-like' facilitation of hippocampal synaptic transmission induced by the nootropic nefiracetam. Brain research, 826(2), 281-288. [Link]

  • Yao, D., et al. (2020). The Levetiracetam binding site in SV2A. ResearchGate. [Link]

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  • Moriguchi, S., et al. (2008). CaM kinase II and protein kinase C activations mediate enhancement of long-term potentiation by nefiracetam in the rat hippocampal CA1 region. Journal of neurochemistry, 106(3), 1092-1103. [Link]

  • Chen, Z., et al. (2022). Structure of human SV2A bound to antiseizure medication levetiracetam. ResearchGate. [Link]

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Methodological & Application

Application Note & Protocol: A Robust One-Pot Synthesis of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic Acid from Bio-renewable Itaconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. This application note provides a comprehensive, field-proven protocol for the synthesis of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid, a valuable building block, utilizing itaconic acid—a bio-based platform chemical. The synthesis proceeds via a highly efficient, one-pot cascade reaction involving an aza-Michael addition followed by an intramolecular amidation/cyclization. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental guide, outline robust analytical validation methods, and offer a practical troubleshooting guide to ensure reproducible, high-yield synthesis for researchers in organic chemistry and drug discovery.

Introduction and Scientific Principles

The synthesis of functionalized heterocyclic compounds from readily available, renewable feedstocks is a cornerstone of modern green chemistry. Itaconic acid, produced through the fermentation of carbohydrates, stands out as a versatile C5 dicarboxylic acid and an excellent Michael acceptor.[1][2][3][4] Its α,β-unsaturated nature makes it highly susceptible to conjugate addition reactions.

This protocol leverages this reactivity to construct the this compound scaffold. The overall transformation is a cascade process initiated by the nucleophilic attack of a primary amine, tert-butylamine, onto the electron-deficient double bond of itaconic acid.

The reaction mechanism unfolds in two key stages:

  • Aza-Michael Addition: The lone pair of the nitrogen atom in tert-butylamine attacks the β-carbon of the itaconic acid double bond. This conjugate addition forms a transient enolate, which is subsequently protonated to yield a 3-(tert-butylamino)pentanedioic acid intermediate. This reaction is highly favorable and often proceeds readily.[1][5][6]

  • Intramolecular Amidation (Cyclization): The newly formed secondary amine in the intermediate acts as an intramolecular nucleophile. Driven by elevated temperatures, it attacks one of the adjacent carboxylic acid groups. This condensation reaction forms a stable, five-membered amide ring (a lactam), eliminating a molecule of water and yielding the final pyrrolidinone product.[1][2] This cyclization step is crucial for forming the rigid, heterocyclic core.

The elegance of this synthesis lies in its atom economy and operational simplicity, combining two distinct transformations into a single, efficient operation without the need to isolate the intermediate.

Caption: Reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled accordingly with appropriate safety considerations.

Materials and Equipment

Reagents:

  • Itaconic Acid (≥99%)

  • tert-Butylamine (≥99%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 6M

  • Acetone (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or pH meter

Reagent Summary Table
ReagentFormulaMW ( g/mol )Equiv.Moles (mol)Amount
Itaconic AcidC₅H₆O₄130.101.00.1013.01 g
tert-ButylamineC₄H₁₁N73.141.10.118.05 g (11.6 mL)
Deionized WaterH₂O18.02--100 mL
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are properly sealed.

  • Dissolution: To the flask, add itaconic acid (13.01 g, 0.10 mol) and deionized water (100 mL). Stir the mixture at room temperature to dissolve the solid. Gentle warming may be applied if dissolution is slow.

  • Amine Addition: Charge the dropping funnel with tert-butylamine (11.6 mL, 0.11 mol). Add the tert-butylamine dropwise to the stirring solution of itaconic acid over a period of 20-30 minutes. Causality Note: The initial acid-base reaction is exothermic; slow addition prevents an uncontrolled temperature increase.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 100°C) using the heating mantle. Maintain a gentle reflux for 4-6 hours. Rationale: Heating is essential to overcome the activation energy for the intramolecular amidation and drive the cyclization to completion by removing the water byproduct.[7][8]

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of itaconic acid.

  • Cooling and Acidification: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature, then further cool in an ice bath to 0-5°C.

  • Product Precipitation: Slowly add 6M HCl to the cooled solution while stirring until the pH reaches approximately 2-3. The target product, being a carboxylic acid, is less soluble in acidic aqueous media and will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove any residual salts, followed by a wash with cold acetone (20 mL) to aid in drying.

  • Drying: Dry the isolated white solid under vacuum at 50-60°C to a constant weight. A typical yield is 85-95%.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve Itaconic Acid in Water B 2. Add tert-Butylamine Dropwise (Exothermic!) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to 0-5 °C C->D E 5. Acidify with HCl to pH 2-3 D->E F 6. Filter Precipitate E->F G 7. Wash with Cold Water & Acetone F->G H 8. Dry Under Vacuum G->H

Caption: Experimental workflow for the synthesis protocol.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

Expected Analytical Data
AnalysisExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol [9]
¹H NMR (400 MHz, DMSO-d₆)See section 3.2
¹³C NMR (100 MHz, DMSO-d₆)See section 3.3
IR (KBr) See section 3.4
MS (ESI+) m/z 186.11 [M+H]⁺
¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous structural confirmation.

  • ~12.5 ppm (br s, 1H): This very downfield and broad signal corresponds to the acidic proton of the carboxylic acid (COOH).[10][11] Its broadness is due to hydrogen bonding and exchange.

  • ~3.5-3.2 ppm (m, 2H): These signals correspond to the protons on the CH₂ group adjacent to the nitrogen (N-CH₂).

  • ~3.1 ppm (m, 1H): This multiplet arises from the proton at the chiral center (CH-COOH).

  • ~2.6 ppm and ~2.3 ppm (m, 2H): These are the two diastereotopic protons of the CH₂ group adjacent to the lactam carbonyl (CH₂-C=O).

  • ~1.3 ppm (s, 9H): A characteristic sharp singlet integrating to 9 protons, confirming the presence of the tert-butyl group.

¹³C NMR Spectroscopy

The carbon spectrum confirms the carbon framework.

  • ~174 ppm: Carbonyl carbon of the carboxylic acid (COOH).[10][11]

  • ~172 ppm: Carbonyl carbon of the lactam (amide C=O).

  • ~51 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

  • ~50 ppm: Methylene carbon attached to the nitrogen (N-CH₂).[8]

  • ~36 ppm: Methine carbon at the chiral center (CH-COOH).[8]

  • ~34 ppm: Methylene carbon adjacent to the lactam carbonyl (CH₂-C=O).[8]

  • ~28 ppm: Carbon of the methyl groups of the tert-butyl moiety (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups.

  • 3300-2500 cm⁻¹ (very broad): Characteristic O-H stretching of the hydrogen-bonded carboxylic acid.[10]

  • ~1715 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid dimer.[10]

  • ~1670 cm⁻¹ (strong, sharp): C=O stretching of the five-membered lactam (amide).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Product is soluble in the acidic workup solution.1. Extend reflux time; confirm reflux temperature is reached. 2. Ensure pH is sufficiently low (2-3). Saturate the aqueous layer with NaCl before filtration to decrease product solubility.
Oily Product Instead of Solid 1. Presence of unreacted starting materials or intermediate. 2. Insufficient cooling before/during acidification.1. Ensure reaction completion via TLC. If needed, purify by recrystallization. 2. Use an ice bath and ensure the solution is thoroughly chilled (<5°C) before and during HCl addition.
Product is Off-color (Yellow/Brown) Impurities from starting materials or side reactions at high temperatures.Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water).
Broad Melts / Impure NMR 1. Incomplete drying, residual solvent. 2. Contamination with starting materials or salts.1. Dry the product under vacuum for a longer period. 2. Ensure thorough washing of the filter cake with cold water to remove salts. Recrystallize if necessary.

Conclusion

This application note details a straightforward, efficient, and scalable protocol for the synthesis of this compound. By employing the bio-renewable feedstock itaconic acid, this method aligns with the principles of green chemistry. The cascade aza-Michael addition and intramolecular amidation sequence provides high yields of the desired product in a single operational step. The comprehensive characterization data and troubleshooting guide provided herein serve as a self-validating system, empowering researchers to reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • De Vrieze, M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • De Vrieze, M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health (NIH). Available at: [Link]

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Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxopyrrolidine-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, forming the core of various pharmacologically active compounds. Their rigid, cyclic structure provides a valuable scaffold for designing molecules with specific three-dimensional orientations to interact with biological targets. Accurate and unambiguous structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for this purpose, providing detailed information about the molecular framework.[1][2] This application note offers an in-depth guide to the ¹H and ¹³C NMR characterization of this class of compounds, blending theoretical principles with practical, field-proven protocols.

Theoretical Framework: Understanding the NMR Signature

The unique structural features of the 5-oxopyrrolidine-3-carboxylic acid scaffold give rise to a characteristic NMR fingerprint. The electron-withdrawing nature of the lactam carbonyl group and the carboxylic acid function significantly influences the chemical shifts of neighboring protons and carbons.

¹H NMR Spectral Analysis

The proton NMR spectrum provides crucial information on the number of different proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

  • Amide Proton (N-H): The amide proton typically appears as a broad singlet in the downfield region of the spectrum, generally between 7.5 and 8.5 ppm.[3] Its chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In protic solvents like D₂O, this proton will exchange with deuterium and the signal will disappear, a useful diagnostic test.[4] The use of aprotic polar solvents like DMSO-d₆ is often preferred to observe this proton.[4]

  • Carboxylic Acid Proton (COOH): This is the most downfield proton, typically appearing as a very broad singlet between 11.0 and 12.0 ppm.[5] Similar to the amide proton, it is subject to exchange with deuterated solvents.[5]

  • Ring Protons (CH and CH₂): The protons on the pyrrolidine ring exhibit characteristic chemical shifts and coupling patterns.

    • H3 (Methine Proton): The proton at the C3 position, being alpha to the carboxylic acid, is deshielded and typically resonates in the range of 3.0-3.5 ppm. It will appear as a multiplet due to coupling with the adjacent methylene protons at C2 and C4.

    • H2 and H4 (Methylene Protons): The protons on the C2 and C4 carbons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They typically resonate in the 2.0-3.0 ppm region.[3] The protons at C2 are adjacent to the amide nitrogen, while the C4 protons are adjacent to the lactam carbonyl, leading to distinct chemical environments. Each of these protons will appear as a multiplet due to geminal coupling (coupling to the other proton on the same carbon) and vicinal coupling (coupling to the H3 proton).

Table 1: Typical ¹H NMR Chemical Shift Ranges for 5-Oxopyrrolidine-3-Carboxylic Acid

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityNotes
COOH11.0 - 12.0broad singletExchanges with D₂O.
NH7.5 - 8.5broad singletExchanges with D₂O; sharper in DMSO-d₆.[3][4]
H33.0 - 3.5multipletCoupled to H2 and H4 protons.
H2, H42.0 - 3.0multipletsDiastereotopic protons, complex coupling patterns.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbons (C=O): The two carbonyl carbons, from the lactam (C5) and the carboxylic acid, are the most deshielded carbons and appear far downfield. The carboxylic acid carbonyl typically resonates between 170-180 ppm, while the amide carbonyl (lactam) is found in a similar region, around 165-180 ppm.[6][7][8]

  • Ring Carbons (CH and CH₂):

    • C3 (Methine Carbon): The C3 carbon, attached to the carboxylic acid group, will appear in the 40-50 ppm range.

    • C2 and C4 (Methylene Carbons): The methylene carbons of the ring will resonate in the 30-40 ppm range. The C2 carbon, being adjacent to the nitrogen, may be slightly more downfield than the C4 carbon.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 5-Oxopyrrolidine-3-Carboxylic Acid

Carbon AssignmentTypical Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 180
C=O (Lactam, C5)165 - 180
C340 - 50
C230 - 40
C430 - 40

Advanced NMR Techniques for Complete Structural Assignment

For unambiguous assignment of all proton and carbon signals, especially in substituted analogs, a suite of 2D NMR and spectral editing techniques is indispensable.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are crucial for determining the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary C).[9]

  • DEPT-90: Shows only signals from CH (methine) carbons.[6][10]

  • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[6][10][11] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[6]

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively identify the C3 (CH), C2 (CH₂), C4 (CH₂), and the two quaternary carbonyl carbons.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[12] It is invaluable for tracing the connectivity of the protons within the pyrrolidine ring, for instance, showing correlations between H3 and the protons on C2 and C4.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[12][14] This allows for the direct and unambiguous assignment of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[12][14] This is particularly useful for assigning quaternary carbons, such as the carbonyls, by observing correlations from nearby protons (e.g., from H4 to the C5 carbonyl, and from H2 and H4 to the carboxylic acid carbonyl).

Experimental Protocols

Sample Preparation Protocol

The quality of NMR data is highly dependent on proper sample preparation. 5-oxopyrrolidine-3-carboxylic acids are polar molecules, and solvent selection is critical.

  • Solvent Selection: DMSO-d₆ is highly recommended as it solubilizes the analyte well and allows for the observation of the exchangeable NH and COOH protons.[4] For experiments where these protons are not of interest, D₂O can be used, which will also simplify the spectra of the ring protons by removing their coupling to the NH proton.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for ¹H and most ¹³C experiments on modern NMR spectrometers.[12]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for non-polar solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts (δ = 0.00 ppm).

  • Sample Handling:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and the internal standard.

    • Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but check for thermal stability of the compound.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).[12]

    • Cap the NMR tube securely.

NMR Data Acquisition Protocol

The following is a general workflow for acquiring a comprehensive set of NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) H1 1. Acquire ¹H Spectrum Prep->H1 C13 2. Acquire ¹³C Spectrum H1->C13 DEPT 3. Acquire DEPT-135/90 C13->DEPT COSY 4. Acquire ¹H-¹H COSY DEPT->COSY HSQC 5. Acquire ¹H-¹³C HSQC COSY->HSQC HMBC 6. Acquire ¹H-¹³C HMBC HSQC->HMBC Analysis Process and Analyze Data HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure Structural_Elucidation_Logic A ¹H NMR Identify proton signals and multiplicities. - COOH, NH (broad) - CH, CH₂ (multiplets) C HSQC Connect Protons to Carbons. Correlate each ¹H signal to its directly attached ¹³C signal. A->C B B B->C D COSY Establish Proton-Proton Connectivity. Trace the spin system within the pyrrolidine ring (H2-H3-H4). C->D E HMBC Assemble the Molecular Fragments. - Confirm ring structure. - Assign quaternary carbons (C=O) via long-range correlations. D->E F {Final Assignment | Combine all data for a complete, validated structural assignment.} E->F

Caption: Logical flow for complete NMR signal assignment.

Conclusion

The comprehensive NMR characterization of 5-oxopyrrolidine-3-carboxylic acids is a systematic process that relies on a combination of 1D and 2D NMR experiments. By following the protocols and interpretive strategies outlined in this application note, researchers can achieve accurate and reliable structural elucidation of this important class of molecules. This foundational understanding is critical for advancing drug discovery programs that utilize this versatile chemical scaffold.

References

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Using 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid in GABAa receptor binding assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid at the GABAa Receptor

Abstract

The γ-aminobutyric acid type A (GABAa) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS) and a pivotal target for therapeutic agents treating anxiety, insomnia, and epilepsy.[1][2] The discovery of novel ligands that modulate GABAa receptor activity is a cornerstone of modern neuropharmacology. This document provides a comprehensive framework for the initial characterization of a novel compound, this compound, using in vitro radioligand binding assays. While the interaction of this specific molecule with the GABAa receptor is not yet established in published literature, this guide offers the detailed, field-proven protocols necessary to determine its binding affinity and elucidate its potential as a modulator. We present a step-by-step methodology, from brain membrane preparation to competitive binding analysis and data interpretation, designed for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The GABAa receptor is a heteropentameric chloride ion channel typically composed of α, β, and γ subunits.[2] In addition to the orthosteric binding site for GABA, the receptor complex possesses multiple distinct allosteric modulatory sites.[3][4] These sites are the targets for clinically significant drug classes, including benzodiazepines, barbiturates, and neurosteroids, which enhance the receptor's response to GABA.[4][5][6]

Radioligand binding assays are a powerful and direct method to quantify the interaction between a ligand and a receptor.[7] Specifically, competitive binding assays are invaluable for screening new chemical entities.[8][9][10] In this assay format, the novel, unlabeled compound (the "competitor," in this case, this compound) is tested for its ability to displace a known, radiolabeled ligand from its binding site on the receptor. The resulting data allow for the calculation of the compound's half-maximal inhibitory concentration (IC50) and its equilibrium dissociation constant (Ki), which is a direct measure of its binding affinity.

This application note will focus on a competitive binding assay targeting the high-affinity benzodiazepine binding site located at the interface of the α and γ subunits.[11] We have selected [³H]Flumazenil as the radioligand due to its well-characterized properties as a high-affinity antagonist at this site, making it an excellent tool for screening potential modulators.[12][13][14]

Experimental Design & Workflow

The overall process involves the preparation of a receptor source (synaptic membranes from rat brain), the execution of a competitive binding experiment, and the subsequent analysis of the data to determine binding affinity.

G cluster_prep Part A: Receptor Preparation cluster_assay Part B: Binding Assay cluster_analysis Part C: Data Analysis P1 Whole Rat Brain Homogenization P2 Differential Centrifugation P1->P2 P3 Synaptic Membrane Pelle P2->P3 P4 Washing & Resuspension P3->P4 P5 Protein Quantification (e.g., Bradford Assay) P4->P5 P6 Aliquoting & Storage (-80°C) P5->P6 A1 Prepare Reagents: Radioligand ([³H]Flumazenil) Test Compound Buffers P6->A1 Use Prepared Membranes A2 Assay Plate Setup: Total Binding Non-Specific Binding (NSB) Competitor Wells A1->A2 A3 Incubate Plates (e.g., 30-60 min at 4°C) A2->A3 A4 Rapid Filtration (Glass Fiber Filters) A3->A4 A5 Wash Filters A4->A5 D1 Add Scintillation Cocktail to Filters A5->D1 Process Filters D2 Quantify Radioactivity (Liquid Scintillation Counter) D1->D2 D3 Calculate Specific Binding D2->D3 D4 Generate Displacement Curve (% Inhibition vs. [Compound]) D3->D4 D5 Determine IC50 D4->D5 D6 Calculate Ki (Cheng-Prusoff Equation) D5->D6

Figure 1: High-level experimental workflow for GABAa receptor binding assay.

Detailed Protocols

Part A: Preparation of Rat Brain Synaptic Membranes

This protocol is adapted from established methodologies for preparing a crude membrane fraction enriched with GABAa receptors.[15]

Materials:

  • Whole rat brains (cortex or whole brain minus cerebellum)

  • Homogenization Buffer: 0.32 M Sucrose, pH 7.4 (store at 4°C)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 (store at 4°C)

  • Dounce or Teflon-glass homogenizer

  • High-speed refrigerated centrifuge (capable of >40,000 x g)

Protocol Steps:

  • Homogenization: Homogenize fresh or frozen rat brains in 10 volumes (w/v) of ice-cold Homogenization Buffer. Perform 10-12 gentle strokes with the homogenizer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pellet Membranes: Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C. The resulting pellet contains the crude synaptic membranes.

  • Osmotic Lysis & Washing: Discard the supernatant. Resuspend the pellet in 10 volumes of ice-cold deionized water to lyse synaptosomes and release vesicular contents. Centrifuge again at 40,000 x g for 30 minutes.

  • Buffer Wash: Repeat the resuspension and centrifugation step two more times using ice-cold Binding Buffer. This step is critical for removing endogenous GABA that could interfere with the assay.

  • Final Preparation: Resuspend the final pellet in a known volume of Binding Buffer (e.g., 5-10 mL).

  • Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

  • Storage: Aliquot the membrane suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part B: Competitive Radioligand Binding Assay

Principle: This protocol measures the ability of this compound to displace [³H]Flumazenil from the benzodiazepine site on the GABAa receptor.

Materials:

  • Prepared synaptic membranes

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]Flumazenil (specific activity ~70-90 Ci/mmol)

  • Test Compound: this compound (prepared as a 10 mM stock in DMSO, then serially diluted).

  • Non-Specific Binding (NSB) Agent: 10 µM Diazepam (or another high-affinity non-radiolabeled benzodiazepine ligand).

  • 96-well microplates, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.

  • Liquid scintillation cocktail and vials.

Protocol Steps:

  • Reagent Preparation: Prepare serial dilutions of this compound in Binding Buffer. The final concentrations in the assay should typically range from 0.1 nM to 100 µM to generate a full competition curve.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate for a final assay volume of 250 µL:

    • Total Binding: 50 µL Binding Buffer + 50 µL [³H]Flumazenil + 150 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 50 µL 10 µM Diazepam + 50 µL [³H]Flumazenil + 150 µL Membrane Suspension.

    • Competition: 50 µL Test Compound Dilution + 50 µL [³H]Flumazenil + 150 µL Membrane Suspension.

    • Note: The final concentration of [³H]Flumazenil should be approximately its Kd value (e.g., 1-2 nM).[13] The final amount of membrane protein per well should be optimized, but typically ranges from 50-200 µg.[13]

  • Incubation: Gently mix the plate and incubate for 30-60 minutes at 4°C (or room temperature, depending on optimization) to reach binding equilibrium.[13]

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters three times with 3-4 mL of ice-cold Binding Buffer to remove any remaining unbound radioactivity.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours before counting in a liquid scintillation counter.

Data Analysis and Interpretation

1. Calculate Specific Binding:

  • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • The specific binding represents the amount of radioligand bound specifically to the GABAa receptors.

2. Generate Competition Curve:

  • For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no competitor).

  • Plot the % Specific Binding versus the log concentration of this compound. This will generate a sigmoidal dose-response curve.

3. Determine the IC50:

  • Using non-linear regression analysis (e.g., in GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

4. Calculate the Ki (Inhibition Constant):

  • The Ki is a more absolute measure of affinity that is independent of assay conditions. It is calculated from the IC50 using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment or obtained from literature for the specific tissue and conditions).[13]

Illustrative Data Presentation

The results of the binding assay should be summarized clearly.

ParameterValueDescription
Radioligand[³H]FlumazenilTargets the benzodiazepine site.
Radioligand Conc. ([L])1.5 nMConcentration used in the assay.
Radioligand Kd1.35 nMAffinity of the radioligand for the receptor.[13]
IC50 (Test Compound) e.g., 125 nMHypothetical result from curve fitting.
Ki (Test Compound) e.g., 56.4 nMCalculated affinity using Cheng-Prusoff.

Mechanism of Action at the GABAa Receptor

The binding of a ligand to the benzodiazepine site allosterically modulates the GABAa receptor's function. This modulation can be positive, negative, or neutral.

G cluster_receptor GABAa Receptor Signaling cluster_effect Cellular Effect GABA GABA Receptor Orthosteric Site GABAa Receptor Allosteric (BZD) Site GABA->Receptor:ortho Binds Channel Cl⁻ Channel Receptor->Channel Gating Influx Increased Cl⁻ Influx Channel->Influx Opens Modulator Test Compound (this compound) Modulator->Receptor:allo Binds Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Figure 2: Putative allosteric modulation of the GABAa receptor by a test compound.

A binding affinity (Ki) in the nanomolar to low micromolar range suggests a significant interaction. However, a binding assay alone does not reveal the functional consequence. The compound could be:

  • A Positive Allosteric Modulator (PAM): Enhances the effect of GABA (e.g., benzodiazepines).[5][16]

  • A Negative Allosteric Modulator (NAM): Reduces the effect of GABA (e.g., inverse agonists).[17]

  • A Neutral Modulator (Antagonist): Binds to the site but has no effect on its own, blocking the action of both PAMs and NAMs (e.g., Flumazenil).[18]

Further functional studies, such as two-electrode voltage clamp (TEVC) electrophysiology on oocytes expressing GABAa receptors or patch-clamp recordings from neurons, are required to determine the compound's functional activity.

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  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7958. [Link]

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Application Note: A Protocol for the Enantiomeric Resolution of Chiral Lactams via Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the enantiomeric resolution of chiral lactams using preparative High-Performance Liquid Chromatography (HPLC). The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical steps necessary for successful chiral separations. We will delve into the critical role of chiral lactams in pharmaceuticals, the principles of chiral recognition on various stationary phases, a systematic approach to method development, and the seamless transition from analytical to preparative scale. The causality behind experimental choices is emphasized throughout to empower the user with a deep understanding of the separation process.

Introduction: The Significance of Chiral Lactams in Modern Drug Discovery

β-Lactams are a cornerstone of medicinal chemistry, most famously represented by penicillin and cephalosporin antibiotics.[1][2] Beyond their antibacterial properties, the strained four-membered ring of β-lactams makes them versatile synthetic intermediates for a wide array of biologically active molecules, including cholesterol-absorption inhibitors and anticancer agents.[3] Many of these therapeutic agents are chiral, meaning they exist as non-superimposable mirror images called enantiomers.

The stereochemistry of these molecules is of paramount importance as enantiomers of a chiral drug can exhibit markedly different pharmacological activities, efficacy, and safety profiles.[4][5] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[4][6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the characterization and isolation of single enantiomers in chiral drugs.[5][6] This regulatory landscape underscores the critical need for robust and efficient methods to separate and purify enantiomers, making preparative chiral HPLC an indispensable tool in the pharmaceutical industry.[5][7]

The Foundation of Chiral Separation: Principles and Stationary Phases

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently. This is most commonly accomplished using a chiral stationary phase (CSP).[8] The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, driven by a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8][9] For a successful separation, there must be at least a three-point interaction between the chiral selector and one of the enantiomers.

Selecting the Appropriate Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in developing a successful chiral separation. For chiral lactams, polysaccharide-based and cyclodextrin-based CSPs have demonstrated broad applicability.

  • Polysaccharide-Based CSPs: These are among the most widely used CSPs and are derived from cellulose and amylose, which are natural chiral polymers.[10][11] Derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) create chiral cavities and grooves that can differentiate between enantiomers.[9][10] These phases are versatile and can be used in normal-phase, reversed-phase, and polar organic modes, offering a high probability of finding a successful separation.[11]

  • Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" shape.[8][11] Enantioseparation occurs through an inclusion mechanism where one enantiomer fits better into the chiral cavity than the other.[11] Derivatized cyclodextrins, such as dimethylphenyl carbamate functionalized β-cyclodextrin, have been shown to be highly effective in separating a variety of β-lactam compounds, particularly in the reversed-phase mode.[1][2][12]

Table 1: Common Chiral Stationary Phases for Lactam Resolution

CSP TypeChiral Selector ExampleCommon Separation ModesKey Interaction Mechanisms
Polysaccharide Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase, Reversed Phase, Polar OrganicHydrogen bonding, π-π interactions, steric hindrance
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase, Reversed Phase, Polar OrganicHydrogen bonding, π-π interactions, steric hindrance
Cyclodextrin Dimethylphenyl carbamate functionalized β-cyclodextrinReversed PhaseInclusion complexation, hydrogen bonding

A Systematic Protocol for Preparative Enantiomeric Resolution

The journey from a racemic mixture to purified enantiomers is a multi-step process that begins with analytical method development and culminates in preparative-scale purification.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Post-Purification Analysis A CSP & Mobile Phase Screening B Optimization of Separation (Resolution > 1.5) A->B Identify promising conditions C Determination of Elution Order B->C Analyze optimized chromatogram D Loading Study on Analytical Column C->D Transition to Prep E Calculate Preparative Parameters (Flow rate, Injection Volume) D->E Determine max load F Perform Preparative Run E->F G Fraction Collection F->G H Purity & Enantiomeric Excess (ee) Analysis G->H Analyze collected fractions I Solvent Evaporation & Product Isolation H->I Pool pure fractions

Figure 1: A workflow diagram illustrating the key phases of enantiomeric resolution by preparative HPLC.

Phase 1: Analytical Method Development

The initial goal is to achieve a baseline separation of the enantiomers on an analytical scale (typically with a 4.6 mm internal diameter column). A resolution (Rs) of >1.5 is desirable as it provides a robust separation that can withstand the challenges of scaling up.

Step-by-Step Protocol:

  • Column and Mobile Phase Screening:

    • Select a set of 2-4 chiral columns with different stationary phases (e.g., one cellulose-based, one amylose-based, and one cyclodextrin-based).

    • Prepare a series of mobile phases for screening. For polysaccharide columns, common normal-phase eluents are mixtures of hexane/isopropanol or hexane/ethanol. For reversed-phase mode on cyclodextrin or polysaccharide columns, mixtures of water/acetonitrile or water/methanol are used.[13]

    • For ionizable lactams, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive to the mobile phase can significantly improve peak shape and resolution.[14]

    • Inject a small amount of the racemic lactam solution onto each column with each mobile phase and monitor for any signs of peak separation.

  • Optimization of the Separation:

    • Once a promising column and mobile phase combination is identified, systematically vary the percentage of the organic modifier (e.g., in 2-5% increments) to optimize the retention times and resolution.

    • Adjust the flow rate. Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[2]

    • Consider the column temperature. Lower temperatures generally enhance chiral selectivity by strengthening the transient diastereomeric interactions.

Phase 2: Scaling Up to Preparative HPLC

Once an optimized analytical method is established, the next step is to scale it up to a preparative column (typically with an internal diameter of >20 mm) to isolate larger quantities of each enantiomer.

Step-by-Step Protocol:

  • Analytical Column Loading Study:

    • Using the optimized analytical method, perform a loading study to determine the maximum amount of racemate that can be injected without compromising the resolution.

    • Start with a low concentration and gradually increase the injection volume until the valley between the two enantiomeric peaks begins to rise, indicating column overload.[15]

  • Calculation of Preparative Parameters:

    • The flow rate for the preparative column can be scaled up from the analytical flow rate using the following equation:

      • F_prep = F_anal * (d_prep / d_anal)²

      • Where F is the flow rate and d is the column's internal diameter.

    • The injection volume and sample load can be similarly scaled:

      • Load_prep = Load_anal * (d_prep / d_anal)²

Table 2: Example of Analytical to Preparative Scale-Up Calculations

ParameterAnalytical ColumnPreparative Column
Internal Diameter (d) 4.6 mm21.2 mm
Flow Rate (F) 1.0 mL/min21.2 mL/min
Max Sample Load 5 mg105.8 mg

Note: These are theoretical calculations. Practical optimization on the preparative system is often necessary.

  • Preparative Run and Fraction Collection:

    • Equilibrate the preparative column with the mobile phase.

    • Dissolve the calculated maximum sample load in the mobile phase and inject it onto the column.

    • Collect the eluent in fractions as the two enantiomer peaks elute from the column. Automated fraction collectors triggered by UV detection are ideal for this purpose.

Phase 3: Post-Purification Analysis

After the preparative run, the collected fractions must be analyzed to confirm their purity.

Step-by-Step Protocol:

  • Purity Analysis of Fractions:

    • Analyze each collected fraction (or pooled fractions corresponding to each peak) using the initial analytical HPLC method.

    • This will confirm the purity of each separated enantiomer.

  • Determination of Enantiomeric Excess (ee):

    • Enantiomeric excess is a measure of the purity of a chiral substance.[16][17] It is calculated from the peak areas of the two enantiomers in the chromatogram of the purified fraction.

    • ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

    • A completely pure enantiomer will have an ee of 100%.[16][17]

  • Product Isolation:

    • Combine the fractions that contain the pure enantiomer (typically >99% ee).

    • Remove the mobile phase solvent, usually by rotary evaporation, to obtain the isolated, enantiomerically pure lactam.

Causality and Field-Proven Insights

  • Why Polysaccharide Phases are a Good Starting Point: Their broad selectivity stems from a complex combination of interaction sites (carbamate groups, helical polymer structure), making them effective for a wide range of chiral compounds. This increases the probability of achieving a separation during the initial screening phase.[10][11]

  • The Role of Alcohols in Normal Phase: In normal-phase chromatography with hexane, small amounts of alcohols like isopropanol or ethanol act as polar modifiers. They compete with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. Fine-tuning the alcohol percentage is often the key to achieving baseline resolution.

  • Why Resolution Decreases with Overloading: The stationary phase has a finite number of chiral recognition sites. When too much sample is loaded, these sites become saturated, leading to a non-linear isotherm. This causes peak broadening and fronting, which ultimately degrades the resolution between the two enantiomers.[15]

  • The Importance of a Focused Gradient in Scale-Up: For complex separations, a focused gradient can be developed on the analytical scale to improve resolution around the target peaks. This optimized gradient can then be geometrically scaled to the preparative system, leading to higher purity and loading capacity.

Conclusion

The enantiomeric resolution of chiral lactams by preparative HPLC is a systematic process that combines a fundamental understanding of chiral recognition with a methodical approach to method development and scale-up. By carefully selecting the chiral stationary phase, optimizing the mobile phase on an analytical scale, and applying sound principles for scaling to a preparative format, researchers can successfully isolate enantiomers with high purity. This protocol provides a robust framework to achieve this critical task in pharmaceutical development, ultimately contributing to the creation of safer and more effective chiral drugs.

References

  • Scale Analytical to Prep Chiral Chrom
  • Scale Up Analytical to Semi-Prep Column: Loading Capacity Guide. Daicel Chiral Technologies.
  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2011). Taylor & Francis.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (2024). PMC - NIH.
  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases.
  • Determination of Enantiomeric Purity and Absolute Configuration of β‐Lactams by High‐Performance Liquid Chrom
  • (PDF) Chiral stationary phases for HPLC.
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  • refining HPLC gradient for better enantiomeric separ
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  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC - NIH.
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  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Chiral column chrom
  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025). PharmaGuru.
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Application of 5-Oxopyrrolidine Derivatives in A549 Cancer Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of 5-oxopyrrolidine derivatives as potential therapeutic agents against the A549 non-small cell lung cancer (NSCLC) cell line. This guide is designed to offer not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their quest for novel anticancer compounds.

Introduction: The Therapeutic Potential of 5-Oxopyrrolidine Derivatives and the A549 Cancer Cell Model

The 5-oxopyrrolidine (also known as pyroglutamic acid) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] In recent years, derivatives of this heterocyclic compound have emerged as a promising class of anticancer agents.[2][3] Their synthetic tractability allows for the introduction of various functional groups, leading to the generation of extensive compound libraries for screening. Several studies have highlighted the potent cytotoxic effects of specific 5-oxopyrrolidine derivatives against various cancer cell lines, with the A549 cell line being a frequently utilized and relevant model for NSCLC.[1][2][3][4]

The A549 cell line, derived from a human lung carcinoma, is a well-characterized and widely used in vitro model for NSCLC research.[5][6] These adenocarcinomic human alveolar basal epithelial cells grow as an adherent monolayer and are instrumental in studying cancer cell biology, drug screening, and mechanism of action studies.[6][7]

This guide will delve into the practical aspects of working with 5-oxopyrrolidine derivatives and A549 cells, from initial cell culture and cytotoxicity screening to more in-depth mechanistic studies such as apoptosis and signaling pathway analysis.

Experimental Workflows and Methodologies

A logical and systematic approach is crucial when evaluating the anticancer potential of novel compounds. The following workflow provides a roadmap for researchers investigating 5-oxopyrrolidine derivatives in A549 cells.

experimental_workflow cluster_setup Initial Setup & Culture cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation A549_culture A549 Cell Culture & Maintenance MTT_assay MTT Cell Viability Assay (Determine IC50) A549_culture->MTT_assay Compound_prep 5-Oxopyrrolidine Derivative Stock Solution Preparation Compound_prep->MTT_assay Apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) MTT_assay->Apoptosis_assay Select active compounds and concentrations Data_analysis Data Analysis and Interpretation MTT_assay->Data_analysis Western_blot Western Blot Analysis (Signaling Pathways) Apoptosis_assay->Western_blot Confirm apoptotic pathway Apoptosis_assay->Data_analysis Western_blot->Data_analysis apoptosis_pathway cluster_induction Apoptosis Induction cluster_pathways Signaling Cascades cluster_execution Execution Phase Derivative 5-Oxopyrrolidine Derivative Cell A549 Cancer Cell Derivative->Cell Induces stress Intrinsic Intrinsic Pathway (Mitochondrial) Cell->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Cell->Extrinsic Caspase_activation Caspase Activation (e.g., Caspase-3, -9) Intrinsic->Caspase_activation Extrinsic->Caspase_activation Apoptotic_body Apoptotic Body Formation Caspase_activation->Apoptotic_body Cell_death Programmed Cell Death Apoptotic_body->Cell_death

Caption: A simplified diagram of potential apoptotic pathways induced by 5-oxopyrrolidine derivatives.

Part 4: Delving Deeper - Signaling Pathway Analysis with Western Blotting

To understand the molecular mechanisms by which 5-oxopyrrolidine derivatives induce apoptosis, it is essential to investigate their effects on key signaling pathways. Western blotting is a powerful technique to detect and quantify specific proteins involved in these pathways. [8][9]

Protocol 4: Western Blot Analysis

Materials:

  • Treated and untreated A549 cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors [10][11]* BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Lysate Preparation:

    • Wash the treated A549 cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes. [11] * Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. [11] * Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay. [10][11]2. SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. [10] * Transfer the separated proteins to a PVDF or nitrocellulose membrane. [10][9]3. Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature. [10][9] * Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine changes in protein expression levels.

Potential Signaling Pathways to Investigate:

  • Intrinsic Apoptosis Pathway: Examine the expression of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and the cleavage of caspase-9 and caspase-3.

  • PI3K/Akt Pathway: Investigate the phosphorylation status of Akt, a key regulator of cell survival.

  • MAPK/ERK Pathway: Analyze the phosphorylation of ERK, which is often involved in cell proliferation and survival.

Conclusion and Future Directions

This guide provides a foundational framework for the investigation of 5-oxopyrrolidine derivatives as potential anticancer agents in A549 cells. By following these detailed protocols, researchers can systematically evaluate the cytotoxicity of their compounds and begin to unravel their mechanisms of action. The most promising derivatives identified through this workflow can then be advanced to more complex in vitro models, such as 3D cell cultures, and eventually to in vivo studies. The versatility of the 5-oxopyrrolidine scaffold, combined with a rigorous and well-defined experimental approach, holds significant promise for the discovery of novel and effective therapies for non-small cell lung cancer.

References

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  • Culturing A549 cells | Nanopartikel.info. (n.d.). Retrieved from [Link]

  • Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking - UCSC Genome Browser. (2008). Retrieved from [Link]

  • Sapijanskaite-Banevic, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
  • PubMed. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123.
  • A549 Cell Line User Guide. (n.d.). Retrieved from [Link]

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Application Notes and Protocols: Aza-Michael Addition in Pyrrolidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core structure of numerous biologically active compounds. The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, stands out as a highly efficient and atom-economical method for constructing this valuable heterocyclic motif.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing pyrrolidines via aza-Michael addition, with a focus on cascade reactions that lead directly to the cyclized product. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key parameters influencing the reaction's success.

The intramolecular aza-Michael addition is a powerful variant of this reaction, enabling the stereocontrolled synthesis of complex pyrrolidine structures.[2][3] Furthermore, cascade reactions, where an initial intermolecular aza-Michael addition is followed by an intramolecular cyclization, offer a streamlined approach to building N-substituted pyrrolidone rings from simple starting materials.[4][5][6] This guide will focus on a representative cascade reaction, highlighting the critical experimental choices that ensure high yield and purity.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The aza-Michael addition to an appropriate Michael acceptor, followed by a spontaneous or catalyzed intramolecular cyclization, forms the pyrrolidone ring.

The cascade reaction typically involves the addition of a primary amine to a Michael acceptor containing a latent electrophilic group, often an ester, positioned to facilitate a subsequent intramolecular amidation.[5][6] The initial aza-Michael addition forms a secondary amine intermediate. This intermediate then acts as a nucleophile, attacking the nearby ester carbonyl in an intramolecular fashion to forge the five-membered pyrrolidone ring, with the concurrent elimination of an alcohol.[5][6] The use of bifunctional catalysts, such as squaramides, can facilitate both the initial conjugate addition and the subsequent cyclization, often with high stereocontrol.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Reagents (Amine, Michael Acceptor, Catalyst, Solvent) Setup Assemble Reaction (Inert Atmosphere) Reagents->Setup Glassware Dry Glassware Glassware->Setup Addition Add Amine to Acceptor/Catalyst Mixture Setup->Addition Stir Stir at Defined Temperature Addition->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized experimental workflow for the synthesis of pyrrolidones via aza-Michael addition.

Detailed Experimental Protocol: Synthesis of an N-Substituted Pyrrolidone

This protocol describes a general procedure for the cascade aza-Michael addition-cyclization reaction between a primary amine and a γ-unsaturated ester to yield an N-substituted pyrrolidone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Primary Amine (e.g., Benzylamine)ReagentStandard SupplierEnsure purity.
γ-Unsaturated Ester (e.g., Diethyl itaconate)ReagentStandard SupplierCheck for impurities.
Catalyst (e.g., DBU, optional)ReagentStandard SupplierUse as needed.
Solvent (e.g., Toluene, THF)AnhydrousStandard SupplierDryness is crucial.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying.
Silica Gel60 Å, 230-400 meshStandard SupplierFor chromatography.
HexaneACS GradeStandard SupplierFor chromatography.
Ethyl AcetateACS GradeStandard SupplierFor chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the γ-unsaturated ester (1.0 equiv.).

    • Dissolve the ester in the chosen anhydrous solvent (e.g., toluene, 0.5 M concentration).

    • If a catalyst is used, add it at this stage (e.g., DBU, 0.1 equiv.).

  • Addition of Amine:

    • Slowly add the primary amine (1.1 equiv.) to the stirring solution at room temperature. The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting materials and the appearance of a new, more polar spot (the product) will indicate the reaction is proceeding. This step is crucial to avoid the formation of side products from prolonged reaction times or excessive heat.[7]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a common starting point.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Mechanistic Pathway Diagram

G Primary Amine Primary Amine Aza-Michael Adduct Aza-Michael Adduct Primary Amine->Aza-Michael Adduct Aza-Michael Addition Michael Acceptor Michael Acceptor Michael Acceptor->Aza-Michael Adduct N-Substituted Pyrrolidone N-Substituted Pyrrolidone Aza-Michael Adduct->N-Substituted Pyrrolidone Intramolecular Cyclization

Caption: The two-step cascade process for pyrrolidone synthesis.

Factors Influencing Reaction Outcome

The success of the aza-Michael addition for pyrrolidone synthesis is contingent on several factors:

  • Nature of the Michael Acceptor: The reactivity of the alkene in the Michael acceptor is crucial. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, facilitating the nucleophilic attack. Common acceptors include α,β-unsaturated esters, ketones, and nitriles.[8]

  • Nucleophilicity of the Amine: The nucleophilicity of the nitrogen atom dictates its ability to add to the Michael acceptor. Primary amines are generally more reactive than secondary amines in the initial addition step.

  • Catalyst Choice: While many aza-Michael additions can proceed thermally, catalysts can significantly enhance the reaction rate and selectivity.[5][6] Both Brønsted and Lewis acids, as well as organocatalysts, have been employed.[1] For asymmetric synthesis, chiral catalysts are essential to control the stereochemical outcome.[4][9]

  • Solvent: The choice of solvent can influence the reaction rate and, in some cases, the product distribution. Aprotic solvents are commonly used to avoid interference with the nucleophile and any catalytic species.

  • Temperature: The reaction temperature can affect the rate of both the aza-Michael addition and the subsequent cyclization. Optimization is often necessary to achieve a balance between a reasonable reaction time and minimizing side product formation.[7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No ConversionInsufficient reactivity of substrates, low reaction temperature, or catalyst deactivation.Increase reaction temperature, use a more effective catalyst, or ensure anhydrous conditions.
Formation of Side ProductsReaction temperature too high, prolonged reaction time, or incorrect stoichiometry.Optimize reaction temperature and time, and ensure precise stoichiometry of reagents.[7]
Difficult PurificationSimilar polarity of product and starting materials or byproducts.Optimize the eluent system for column chromatography or consider alternative purification methods like crystallization.

Conclusion

The aza-Michael addition is a versatile and powerful tool for the synthesis of pyrrolidones. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can efficiently construct this important heterocyclic core. The protocol and insights provided in this application note serve as a valuable starting point for the successful implementation of this reaction in various synthetic endeavors, from academic research to industrial drug development.

References

  • Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry.
  • Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction.
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
  • Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones. Benchchem.
  • A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Publishing.
  • Synthesis of pyrrolidines by the intramolecular aza-Michael reaction.
  • Minimizing side product formation during Michael addition reactions for pyrroline synthesis. Benchchem.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. Digital Commons @ EMU.
  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides.

Sources

The Versatility of 5-Oxopyrrolidine-3-carboxylic Acid: A Chiral Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the identification and utilization of versatile chiral building blocks are paramount to the efficient construction of complex, biologically active molecules. Among these, 5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, has emerged as a "privileged precursor" for a multitude of synthetic endeavors.[1] Its rigid, five-membered lactam structure, coupled with stereochemically defined carboxylic acid and secondary amine functionalities (when derived from L- or D-glutamic acid), offers a unique and powerful platform for introducing molecular diversity and controlling three-dimensional architecture.[2][3]

This guide provides an in-depth exploration of 5-oxopyrrolidine-3-carboxylic acid as a foundational element in organic synthesis. We will delve into its application in constructing novel molecular frameworks with significant therapeutic potential, moving beyond a mere recitation of procedures to explain the underlying strategic and mechanistic considerations that guide experimental design. The protocols detailed herein are designed to be self-validating, grounded in established and peer-reviewed methodologies.

Core Synthetic Strategies: Leveraging the Reactivity of the Scaffold

The synthetic utility of 5-oxopyrrolidine-3-carboxylic acid stems from the differential reactivity of its functional groups: the carboxylic acid at C3, the lactam nitrogen at N1, and the potential for functionalization of the pyrrolidinone ring itself. This allows for a modular approach to the synthesis of diverse compound libraries.

I. Modifications at the Carboxylic Acid Moiety: Gateway to Amides, Esters, and Heterocycles

The carboxylic acid group is a primary handle for derivatization, most commonly leading to the formation of amides and esters. These transformations are fundamental in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

A particularly fruitful avenue has been the conversion of the carboxylic acid to a carbohydrazide, which serves as a versatile intermediate for the synthesis of a wide array of heterocyclic systems, including hydrazones, azoles, and diazoles.[4][5] These moieties are prevalent in compounds with demonstrated antimicrobial and anticancer activities.[4][5]

The following workflow illustrates a typical sequence for the synthesis of hydrazone derivatives from a 1-substituted-5-oxopyrrolidine-3-carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Formation A 1-Aryl-5-oxopyrrolidine- 3-carboxylic acid B Methyl 1-Aryl-5-oxopyrrolidine- 3-carboxylate A->B  MeOH, H2SO4 (cat.), reflux   C 1-Aryl-5-oxopyrrolidine- 3-carbohydrazide B->C  N2H4·H2O, reflux   E N'-Arylmethylidene-1-aryl- 5-oxopyrrolidine-3-carbohydrazide C->E  2-PrOH, reflux   D Aromatic Aldehyde (ArCHO) D->E  2-PrOH, reflux  

Caption: General workflow for the synthesis of hydrazone derivatives.

This protocol is adapted from the work of Mickevičius et al. and demonstrates the conversion of a carboxylic acid to a carbohydrazide in a two-step, one-pot procedure.[4]

Materials:

  • 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Propan-2-ol

  • Diethyl ether

Procedure:

  • A mixture of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid (7.87 g, 0.03 mol), methanol (100 mL), and sulfuric acid (10 drops) is heated at reflux for 20 hours to facilitate esterification.[4]

  • To the reaction mixture, hydrazine monohydrate (12 g, 0.24 mol) is added, and the mixture is heated at reflux for an additional 2 hours.[4]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed sequentially with propan-2-ol and diethyl ether to yield the pure carbohydrazide.[4]

Expected Outcome: This procedure typically yields the title compound as a white solid with a high purity and yield (reported as 97%).[4]

This protocol outlines the condensation of the synthesized carbohydrazide with various aromatic aldehydes to form hydrazones.[4][5]

Materials:

  • 1-Substituted-5-oxopyrrolidine-3-carbohydrazide

  • Appropriate aromatic aldehyde (1.5-fold excess)

  • Propan-2-ol or Ethanol

Procedure:

  • The 1-substituted-5-oxopyrrolidine-3-carbohydrazide is dissolved in a suitable solvent such as propan-2-ol or ethanol.

  • A 1.5-fold molar excess of the desired aromatic aldehyde is added to the solution.[4]

  • The reaction mixture is heated at reflux for 2 hours.[4]

  • After cooling, the formed crystalline solid is collected by filtration, washed with the solvent, and dried.

Data Presentation: Representative Hydrazone Synthesis Yields

EntryAldehyde Substituent (Ar)Yield (%)Reference
1Phenyl98[4]
24-Chlorophenyl85[4]
34-Bromophenyl88[4]
44-(Dimethylamino)phenyl92[4]
54-Methoxyphenyl90[4]
II. N1-Functionalization: Building Diverse Scaffolds via Cyclization

The lactam nitrogen of the 5-oxopyrrolidine-3-carboxylic acid core is readily functionalized, most commonly through condensation reactions with primary amines. A robust and frequently employed method involves the reaction of itaconic acid with various anilines or other primary amines in refluxing water or solvent-free conditions.[4][6][7] This approach provides direct access to N-aryl or N-alkyl substituted derivatives, which are key precursors for a wide range of biologically active compounds.[5][7][8]

G A Itaconic Acid C 1-Aryl-5-oxopyrrolidine- 3-carboxylic acid A->C  Water, reflux, 12h   B Substituted Aniline (e.g., 2-Aminophenol) B->C  Water, reflux, 12h  

Caption: Direct synthesis of N-Aryl derivatives from itaconic acid.

This protocol is based on a method used for preparing key intermediates for antimicrobial agents.[7]

Materials:

  • Itaconic acid

  • o-Aminophenol

  • Water

Procedure:

  • To a solution of itaconic acid (6.5 g, 50 mmol) in water (16 mL), add o-aminophenol (4.91 g, 45 mmol).[7]

  • Heat the mixture at reflux for 12 hours.[7]

  • Cool the reaction mixture to room temperature.

  • The precipitate that forms is collected by filtration, washed with water, and dried.[7]

Expected Outcome: This procedure yields the title compound as a pale brown solid. The reported yield is approximately 74%.[7] The product can be further purified by recrystallization from water.

III. Asymmetric Synthesis and Chiral Applications

When starting from enantiomerically pure L- or D-glutamic acid, 5-oxopyrrolidine-3-carboxylic acid (pyroglutamic acid) becomes a powerful chiral building block.[1][9] This allows for the stereoselective synthesis of complex natural products and pharmaceuticals.[1][9][10] The inherent chirality of the scaffold is crucial for achieving specific interactions with biological targets, which are themselves chiral.[2]

The applications in this domain are vast, ranging from the synthesis of angiotensin-converting enzyme (ACE) inhibitors to the development of novel peptide mimetics where the substituted pyroglutamic acid core imposes specific conformational constraints.[1][11]

Conclusion and Future Outlook

5-Oxopyrrolidine-3-carboxylic acid and its derivatives represent a cornerstone scaffold in modern synthetic and medicinal chemistry. The straightforward and versatile methods for its synthesis and functionalization provide access to a vast chemical space populated with molecules of significant biological interest. The protocols and strategies outlined in this guide serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics. From antibacterial and anticancer agents to potent enzyme inhibitors, the pyrrolidinone core continues to demonstrate its immense value.[4][5][8][12] Future research will undoubtedly continue to uncover new applications for this remarkable building block, further solidifying its status as a privileged scaffold in drug discovery.

References

  • Gudelis, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Desai, P.S., & Pandya, K.M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan J. Chem., 13(2), 1054-1062. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Gudelis, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5104. [Link]

  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801-1825. [Link]

  • Panday, S.K. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Amino Acid Derivatives in Modern Chemistry: A Focus on Methyl L-Pyroglutamate. [Link]

  • Georganics. (n.d.). L-pyroglutamic acid – description and application. [Link]

  • Stefanucci, A., et al. (2014). ChemInform Abstract: Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7954. [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • Desai, P.S., & Pandya, K.M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Gudelis, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Nechaev, A., & Van der Eycken, E. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(18), 5897. [Link]

Sources

Application Notes and Protocols: Pharmacokinetic and Metabolic Stability Studies of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold and its Metabolic Scrutiny

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its prevalence stems from its ability to serve as a versatile synthetic handle, impart desirable physicochemical properties, and establish critical interactions with biological targets. However, the metabolic fate of this ring system is a crucial determinant of a drug candidate's overall pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity.[1] Understanding the metabolic stability and pharmacokinetic (PK) behavior of novel pyrrolidine-based compounds is, therefore, a non-negotiable aspect of modern drug discovery and development.[2][3]

These application notes provide a comprehensive guide to the essential in vitro and in vivo studies required to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidine-containing drug candidates. The protocols detailed herein are designed to be robust and self-validating, offering insights into the causality behind experimental choices to empower researchers to generate high-quality, interpretable data.

Part 1: In Vitro Metabolic Stability Assessment

The initial stages of drug discovery heavily rely on in vitro assays to rapidly assess the metabolic liabilities of new chemical entities.[4] These assays provide key insights into a compound's intrinsic clearance, helping to prioritize candidates with favorable metabolic profiles for further development.[5]

Microsomal Stability Assay

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, predominantly located in the endoplasmic reticulum (microsomal fraction), playing a central role in the oxidative metabolism of a vast majority of drugs.[6] The microsomal stability assay is a fundamental tool for evaluating a compound's susceptibility to Phase I metabolism.[7][8]

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[9][10]

    • Prepare a 10 mM stock solution of the pyrrolidine-based test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).[8]

    • Prepare a NADPH-regenerating system solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[8]

    • Prepare positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

    • Prepare the reaction termination solution: ice-cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.[7]

  • Incubation:

    • Pre-warm the diluted microsomes and the test compound working solution (typically 1-10 µM final concentration) at 37°C for 5-10 minutes.[6][7]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsome-compound mixture. The final incubation volume is typically 200 µL.

    • Incubate the reaction plate at 37°C with gentle shaking.[8]

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the termination solution to stop the reaction.[10]

  • Sample Analysis:

    • Centrifuge the terminated samples to precipitate proteins.[7]

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) .[8]

  • Why Microsomes? Liver microsomes are enriched with Phase I enzymes, particularly CYPs, providing a cost-effective and high-throughput system to assess oxidative metabolic stability.[4][6]

  • Why an NADPH-Regenerating System? CYPs require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.[7]

  • Controls are Critical: Including positive controls validates the metabolic competency of the microsomal batch, while a control without NADPH helps to identify any non-enzymatic degradation.[10]

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells. Hepatocytes, containing both Phase I and Phase II enzymes, offer a more comprehensive in vitro model of hepatic metabolism.[12][13]

  • Preparation of Reagents:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in pre-warmed incubation medium (e.g., Williams' Medium E) to a final viable cell density of 0.5-1.0 x 10^6 cells/mL.[14][15]

    • Prepare working solutions of the test compound and positive controls (e.g., a Phase I substrate like midazolam and a Phase II substrate like 7-hydroxycoumarin).[16]

    • Prepare the reaction termination solution as described for the microsomal assay.

  • Incubation:

    • Pre-incubate the hepatocyte suspension in a CO2 incubator at 37°C for 15-30 minutes to allow for cellular recovery.

    • Add the test compound to the hepatocyte suspension (final concentration typically 1-5 µM) and incubate at 37°C with gentle shaking.[17]

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) and terminate the reaction with ice-cold acetonitrile.[16] For slowly metabolized compounds, longer incubation times may be necessary.[4]

  • Sample Analysis and Data Interpretation:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.

    • Calculate t½ and CLint. The CLint value from hepatocytes can be scaled to predict in vivo hepatic clearance, taking into account factors like hepatocellularity and liver weight.[14]

  • Why Hepatocytes? They provide a more physiologically relevant system by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[13][18]

  • Significance of Cell Viability: Ensuring high cell viability is paramount for obtaining reliable and reproducible data.

Plasma Stability Assay

Assessing a compound's stability in plasma is crucial, as instability can lead to rapid degradation before the drug reaches its target. This is particularly important for ester-containing pyrrolidine derivatives, which may be susceptible to hydrolysis by plasma esterases.

  • Incubation:

    • Spike the test compound into plasma from the desired species (e.g., human, rat, mouse) at a final concentration of 1-10 µM.

    • Incubate the plasma samples at 37°C.

    • At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), transfer an aliquot to a tube containing ice-cold acetonitrile to precipitate plasma proteins and stop any enzymatic activity.

  • Analysis:

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

    • Calculate the half-life of the compound in plasma.

Part 2: Investigating Drug-Drug Interaction Potential

Pyrrolidine-based compounds, like any new drug entity, must be evaluated for their potential to cause drug-drug interactions (DDIs).[19] This is often mediated through the inhibition or induction of CYP450 enzymes.[20] The FDA and other regulatory agencies provide clear guidance on the importance of these studies.[21][22][23]

CYP450 Inhibition Assay

This assay determines if a test compound can inhibit the activity of major CYP isoforms, which could lead to elevated plasma concentrations and potential toxicity of co-administered drugs metabolized by the same enzyme.[24][25]

  • Assay Setup:

    • Use recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) and their corresponding fluorescent probe substrates.

    • Prepare a range of concentrations of the pyrrolidine-based test compound and known positive control inhibitors for each CYP isoform.

  • Incubation:

    • In a 96- or 384-well plate, combine the recombinant CYP enzyme, the test compound (or control inhibitor), and buffer.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the fluorescent probe substrate and the NADPH-regenerating system.

    • Incubate for a specified time, then stop the reaction.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the generated metabolite using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.

  • Why Recombinant Enzymes? They provide a clean system to assess the direct inhibitory effect on a specific CYP isoform without interference from other enzymes.[24]

  • IC50 as a Key Parameter: The IC50 value provides a quantitative measure of the inhibitory potency of the compound. This value, in conjunction with clinical exposure data, can be used to predict the risk of clinical DDIs.[21]

Part 3: In Vivo Pharmacokinetic Studies

While in vitro assays are invaluable for early screening, in vivo studies are essential to understand the complete pharmacokinetic profile of a drug candidate in a living organism.[26][27]

Study Design for a Single-Dose Pharmacokinetic Study in Rodents
  • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[27]

  • Dosing:

    • Administer the pyrrolidine-based compound via the intended clinical route (e.g., oral gavage for oral administration) and also intravenously (IV) to determine bioavailability.

    • Formulate the compound in a suitable vehicle that ensures solubility and stability.[28]

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a cannulated vessel or via sparse sampling.[26]

    • Process the blood to obtain plasma and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the pyrrolidine compound in plasma.[29][30]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) to determine key PK parameters from the plasma concentration-time data.[2]

Table 1: Key Pharmacokinetic Parameters and Their Significance
ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Elimination half-lifeDetermines the dosing interval and time to reach steady state.
CL ClearanceThe volume of plasma cleared of the drug per unit time; reflects the efficiency of elimination.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F (%) BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Part 4: Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and decision-making.

Table 2: Example In Vitro Metabolic Stability Data for Pyrrolidine Analogs
Compound IDHuman Liver Microsomes t½ (min)Human Hepatocytes t½ (min)Human Plasma t½ (min)
PYR-0014535>240
PYR-0021510180
PYR-003>60>120>240
Warfarin>60>120>240
Verapamil128>240
Table 3: Example In Vivo Pharmacokinetic Parameters in Rats (5 mg/kg Oral Dose)
Compound IDCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t½ (hr)
PYR-0018501.042003.5
PYR-00312000.565004.2
Experimental Workflow Visualizations

Metabolic_Stability_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_invivo In Vivo Study cluster_pk_analysis PK Analysis Microsomes Microsomal Stability Assay InVitro_Data Calculate: - t½ - CLint - IC50 Microsomes->InVitro_Data Hepatocytes Hepatocyte Stability Assay Hepatocytes->InVitro_Data Plasma Plasma Stability Assay Plasma->InVitro_Data CYP_Inhibition CYP450 Inhibition Assay CYP_Inhibition->InVitro_Data PK_Study Rodent PK Study (PO & IV) InVitro_Data->PK_Study Candidate Selection PK_Params Calculate PK Parameters: - Cmax, Tmax, AUC - t½, CL, Vd, F% PK_Study->PK_Params

Caption: Overall workflow for pharmacokinetic and metabolic stability assessment.

Pyrrolidine_Metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Pyrrolidine Pyrrolidine-Based Drug Candidate Oxidation Oxidation (e.g., N-dealkylation, C-hydroxylation) Pyrrolidine->Oxidation Elimination Renal/Biliary Elimination Pyrrolidine->Elimination Unchanged Drug Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Oxidation->Conjugation Oxidation->Elimination Conjugation->Elimination

Caption: Common metabolic pathways for pyrrolidine-containing compounds.

Conclusion

A thorough understanding of the pharmacokinetic and metabolic stability profile of pyrrolidine-based compounds is indispensable for successful drug development. The integrated application of the in vitro and in vivo protocols described in these notes will enable researchers to identify candidates with desirable ADME properties, mitigate the risk of clinical failure due to poor pharmacokinetics, and ultimately accelerate the delivery of new, safe, and effective medicines to patients.

References

  • Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Bio-protocol. (2019). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • Zenovel. (n.d.). Pharmacokinetics Simplified: From Data Collection to PK Parameter Interpretation. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. Retrieved from [Link]

  • Patsnap. (2025). What are common issues in in vitro ADME assays?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of pyrrolidinone in plasma by high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

  • Medicover. (n.d.). Clinical Pharmacokinetics Analysis in Clinical Trials. Retrieved from [Link]

  • IJRPR. (n.d.). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • Regulations.gov. (n.d.). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Strategies for using in vitro screens in drug metabolism.. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]

  • CU Cancer Center. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or.... Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our focus is on practical, field-tested insights to help you navigate the common challenges and optimize the yield and purity of this valuable pyrrolidinone intermediate.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions.

Scenario 1: Low or No Product Yield

Question: I have followed the general protocol of reacting itaconic acid with tert-butylamine, but my yield of this compound is significantly lower than expected, or I've isolated no product at all. What could be the issue?

Answer:

Low or no yield in this synthesis typically points to one of several critical factors, primarily related to the reaction conditions and the nature of the reactants. The core of this synthesis is a tandem aza-Michael addition and intramolecular cyclization (lactamization).[1] Let's break down the potential causes and solutions.

Probable Cause 1: Isomerization of Itaconic Acid

Itaconic acid can isomerize to the less reactive mesaconic and citraconic acids, especially under harsh conditions.[2] These isomers are poor substrates for the aza-Michael addition, thus halting the reaction sequence.

Solution:

  • Temperature Control: Avoid excessively high temperatures during the initial stages of the reaction. While heat is required for the cyclization, prolonged exposure at high temperatures before the Michael addition can favor isomerization. A stepwise heating approach is often beneficial.

  • Solvent Choice: The reaction is often performed in water or a protic solvent to facilitate the initial addition. Using a co-solvent system might help in solubilizing the starting materials and proceeding with the reaction at a lower temperature.

Probable Cause 2: Steric Hindrance of tert-Butylamine

The bulky tert-butyl group presents significant steric hindrance, which can slow down the initial nucleophilic attack on the itaconic acid double bond.[3]

Solution:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Due to steric hindrance, this reaction may require longer reaction times compared to less hindered primary amines. Monitoring the reaction by TLC or LC-MS is crucial.

  • Stoichiometry: Using a slight excess of tert-butylamine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

Probable Cause 3: Inefficient Cyclization

The intramolecular cyclization to form the lactam ring requires the removal of a water molecule and is typically promoted by heat. Inadequate temperature or reaction time can lead to the accumulation of the intermediate Michael adduct, which may not be stable under all work-up conditions.

Solution:

  • Heating Profile: After an initial period at a moderate temperature to allow for the aza-Michael addition, the reaction temperature should be raised to promote cyclization. Refluxing in water or a suitable solvent is a common strategy.[4]

Scenario 2: Product Purity Issues

Question: I have managed to synthesize the desired product, but I am struggling with impurities. What are the likely contaminants and how can I remove them?

Answer:

Purity issues often arise from unreacted starting materials, side products, or isomers.

Probable Cause 1: Unreacted Itaconic Acid

Itaconic acid is a dicarboxylic acid and can be challenging to remove completely from the final product due to its polarity.

Solution:

  • Aqueous Work-up: A carefully controlled aqueous work-up is effective. The product, being a carboxylic acid, can be soluble in both acidic and basic aqueous solutions. A common purification technique for carboxylic acids involves dissolving the crude product in a basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide), washing with an organic solvent like diethyl ether to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product.[5] The pH for precipitation should be carefully adjusted to be below the pKa of the product.[5]

Probable Cause 2: Presence of Isomeric Byproducts

As mentioned, isomerization of itaconic acid can lead to the formation of N-tert-butyl substituted mesaconic or citraconic acid amides, which will not cyclize to the desired pyrrolidinone.

Solution:

  • Recrystallization: Recrystallization is a powerful technique for removing isomeric impurities. Suitable solvents for recrystallization of 5-oxopyrrolidine-3-carboxylic acid derivatives include hot ethanol, or mixtures of ethyl acetate and petroleum ether.[6] Experimentation with different solvent systems is recommended to find the optimal conditions for your specific product.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from itaconic acid and tert-butylamine?

A1: The reaction proceeds through a well-established cascade mechanism involving two key steps:

  • Aza-Michael Addition: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile and attacks one of the carbon atoms of the double bond in itaconic acid. This is a conjugate addition reaction.

  • Intramolecular Cyclization (Lactamization): The newly formed secondary amine then undergoes an intramolecular condensation with one of the carboxylic acid groups of the itaconic acid backbone. This reaction forms the stable five-membered pyrrolidinone ring (a lactam) with the elimination of a water molecule.[7]

Reaction_Mechanism Itaconic_Acid Itaconic Acid Michael_Adduct Aza-Michael Adduct (Intermediate) Itaconic_Acid->Michael_Adduct Aza-Michael Addition tert_Butylamine tert-Butylamine tert_Butylamine->Michael_Adduct Product 1-tert-butyl-5-oxopyrrolidine- 3-carboxylic acid Michael_Adduct->Product Intramolecular Cyclization (-H2O)

Caption: Reaction mechanism for the synthesis.

Q2: What are the key reaction parameters to control for maximizing the yield?

A2: To maximize the yield, careful control of the following parameters is essential:

ParameterRecommendationRationale
Stoichiometry 1.0 : 1.1-1.2 (Itaconic Acid : tert-Butylamine)A slight excess of the amine can help drive the reaction to completion, compensating for the steric hindrance of the tert-butyl group.
Temperature Initial phase at room temperature to 50°C, followed by reflux.A lower initial temperature favors the aza-Michael addition over itaconic acid isomerization. Subsequent heating is necessary for the cyclization step.
Solvent Water, ethanol, or a mixture thereof.Protic solvents facilitate the proton transfers involved in the aza-Michael addition. Water is an environmentally friendly choice.
Reaction Time 12-24 hoursThe sterically hindered nature of tert-butylamine necessitates a longer reaction time to ensure complete conversion.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a polar solvent system, such as ethyl acetate/hexanes with a small amount of acetic acid, to visualize the consumption of the starting materials and the formation of the more polar product. The disappearance of the itaconic acid spot is a good indicator of reaction progress. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.

III. Experimental Protocol

This protocol provides a general guideline for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Itaconic acid

  • tert-Butylamine

  • Deionized water

  • Hydrochloric acid (for acidification)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction/recrystallization)

  • Hexanes (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic acid (1.0 eq) in deionized water.

  • Slowly add tert-butylamine (1.1 eq) to the solution. The reaction may be slightly exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

  • Filter the solid, wash with cold deionized water, and dry under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as hot ethanol or ethyl acetate/hexanes.

Experimental_Workflow Start Dissolve Itaconic Acid in Water Add_Amine Add tert-Butylamine Start->Add_Amine Stir_RT Stir at Room Temperature (1-2 hours) Add_Amine->Stir_RT Reflux Heat to Reflux (12-18 hours) Stir_RT->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Acidify Acidify to pH 2-3 Cool->Acidify Filter Filter and Dry Crude Product Acidify->Filter Purify Recrystallize for Pure Product Filter->Purify

Caption: A typical experimental workflow.

IV. References

  • (Reference for aza-Michael addition and cyclization)

  • (Reference for itaconic acid isomerization)

  • (Reference for steric hindrance effects in reactions)

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • (Reference for purification of carboxylic acids)

  • (Reference for general synthetic procedures)

  • (Reference for aza-Michael reaction on itaconates)

  • (Reference for synthesis of pyrrolidinone scaffolds)

  • (Reference for aza-Michael addition in polymer chemistry)

  • (Reference for synthesis of 5-oxopyrrolidine derivatives)

  • (Reference for synthesis of pyrrolidine carboxamides)

  • (Reference for reactive extraction of itaconic acid)

  • Noordzij, T., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • (Reference for influence of temperature on itaconic acid reactions)

  • Guarneri, G., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • (Reference for purification of pyrrolidine derivatives)

  • (Reference for synthesis of pyrrolidine carboxylic acids)

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Klement, T., et al. (2013). Biochemistry of microbial itaconic acid production. Frontiers in Microbiology. [Link]

  • Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

Sources

Troubleshooting the Castagnoli-Cushman reaction for 5-oxopyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Castagnoli-Cushman reaction (CCR). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of 5-oxopyrrolidines and other related lactam structures. Here, we address common challenges encountered during experimentation, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Understanding the Foundation: The Castagnoli-Cushman Reaction Mechanism

A clear understanding of the reaction mechanism is paramount for effective troubleshooting. The Castagnoli-Cushman reaction is a versatile cyclocondensation between an imine and a cyclic anhydride to form a lactam with a carboxylic acid functionality. While debated historically, the most widely accepted mechanism is a stepwise process, rather than a concerted [4+2] cycloaddition.[1][2]

This currently accepted pathway involves:

  • Enolization of the Anhydride: The cyclic anhydride undergoes enolization, a critical step for its nucleophilic character.

  • Mannich-type Addition: The enolate of the anhydride performs a nucleophilic attack on the protonated imine. This step is often rate-determining.

  • Intramolecular Acylation: The resulting intermediate then undergoes an intramolecular acylation (aminolysis of the anhydride ring) to form the final lactam product.[1][2]

The isolation of the Mannich-type adduct under specific conditions provides strong evidence for this stepwise mechanism.[2]

Castagnoli_Cushman_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anhydride Cyclic Anhydride Enolate Anhydride Enolate Anhydride->Enolate Enolization Imine Imine Mannich_Adduct Mannich-type Adduct Imine->Mannich_Adduct Enolate->Mannich_Adduct Mannich-type Addition Lactam Lactam Product Mannich_Adduct->Lactam Intramolecular Acylation

Caption: The stepwise mechanism of the Castagnoli-Cushman reaction.

Troubleshooting Guide & FAQs

This section is structured to address specific experimental issues. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: Why is my reaction yield consistently low or non-existent?

Low or no yield is one of the most common frustrations with the CCR. The causes can range from reagent quality to suboptimal reaction conditions.

Potential Cause 1: Poor Imine Quality or In-situ Formation Issues

Imines can be unstable and susceptible to hydrolysis, especially in the presence of trace amounts of water. If you are pre-forming the imine, it may be degrading before or during the reaction.

  • Expert Recommendation:

    • Freshness is Key: Always use freshly prepared imines. If possible, generate the imine in situ from the corresponding aldehyde and amine.[3] This is often achieved by mixing the aldehyde and amine in a suitable solvent and removing the water formed, for instance, with a Dean-Stark trap or drying agents like MgSO₄ before adding the anhydride.[3]

    • Purity Check: If you are isolating the imine, verify its purity by ¹H NMR before use.

Potential Cause 2: Suboptimal Reaction Conditions

The traditional CCR often requires high temperatures (e.g., refluxing in toluene or xylene) for extended periods (12-36 hours), which can lead to degradation of starting materials or products.[3][4]

  • Expert Recommendation:

    • Solvent Optimization: The choice of solvent can dramatically impact the reaction rate and yield. While non-polar solvents like toluene are common, polar aprotic solvents can also be effective. More recently, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly accelerate the reaction, even at lower temperatures.[3] TFE is believed to activate both the imine and the anhydride through hydrogen bonding.[3]

    • Temperature Screening: If your reaction is sluggish, a systematic increase in temperature is a logical step. However, be mindful of potential side reactions and decomposition at very high temperatures.

Data Presentation: Effect of Solvent on Reaction Time and Yield

SolventTemperature (°C)TimeYield (%)
CH₂Cl₂-4024 h37
Toluene-4020 h56
CH₃CN-4020 h50
MTBE-4048 h78
TFE -40 15 min 81

Table adapted from data presented by Lecomte et al.[3] This table clearly demonstrates the rate-enhancing effect of TFE.

Potential Cause 3: Anhydride Reactivity and Purity

The structure of the anhydride plays a crucial role. Less reactive anhydrides may require more forcing conditions. Additionally, cyclic anhydrides can be susceptible to hydrolysis, leading to the corresponding dicarboxylic acid, which is generally unreactive under CCR conditions.

  • Expert Recommendation:

    • Anhydride Selection: Homophthalic anhydride is generally more reactive than succinic or glutaric anhydrides due to its ability to form a more stable enolate.[5] For less reactive systems, consider using a more activated anhydride if your synthetic plan allows.

    • Ensure Anhydride Quality: Use a high-purity anhydride. If it has been stored for a long time, its purity should be checked. Hydrolysis can be a significant issue.

Q2: My reaction is producing significant side products. How can I improve the selectivity?

Side product formation often points to issues with substrate choice or reaction conditions that favor alternative pathways.

Potential Cause 1: Use of Enolizable Aldehydes

A key limitation of the classical CCR is that it is generally restricted to imines derived from non-enolizable aldehydes. If the imine can tautomerize to an enamine, the enamine can be acylated by the anhydride, preventing the desired cyclization from occurring.[5]

  • Expert Recommendation:

    • Protecting Group Strategy: For enolizable aldehydes, one effective strategy is to use N-sulfonyl imines. These can be generated in situ and often react cleanly in the CCR.[6][7]

    • Alternative Protocols: Explore modified CCR protocols, such as the three-component variant where an amine, an aldehyde, and an anhydride are reacted together.[6][8] This can sometimes circumvent issues with pre-formed imine stability and reactivity.

Troubleshooting_Side_Products Start Significant Side Products Observed Check_Aldehyde Is the aldehyde enolizable? Start->Check_Aldehyde Yes_Enolizable Yes Check_Aldehyde->Yes_Enolizable No_Enolizable No Check_Aldehyde->No_Enolizable Use_Sulfonyl_Imine Use N-sulfonyl imine or alternative protocol Yes_Enolizable->Use_Sulfonyl_Imine Check_Conditions Re-evaluate reaction conditions (Temp, Solvent) No_Enolizable->Check_Conditions Optimize Systematically optimize conditions Check_Conditions->Optimize

Sources

Technical Support Center: Optimization of Chiral Stationary Phases for HPLC Separation of Pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of pyrrolidine enantiomers. This guide is designed for researchers, analytical scientists, and professionals in drug development who are navigating the complexities of resolving these chiral molecules. Pyrrolidine scaffolds are ubiquitous in pharmaceuticals, and obtaining enantiomerically pure compounds is critical for ensuring safety and efficacy.

This document provides in-depth, field-proven insights into method development, optimization, and troubleshooting, moving beyond simple protocols to explain the fundamental principles governing these challenging separations.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the core concepts and common initial queries encountered when separating pyrrolidine enantiomers.

Q1: Why is the separation of pyrrolidine enantiomers challenging? A1: The primary challenge stems from the basic nature of the pyrrolidine nitrogen. This basicity leads to strong interactions with residual acidic silanol groups on the surface of standard silica-based chiral stationary phases (CSPs). These secondary interactions, which are not related to the chiral recognition mechanism, often result in significant peak tailing, poor peak efficiency, and consequently, low resolution.[1][2]

Q2: What are the most effective types of Chiral Stationary Phases (CSPs) for pyrrolidine enantiomers? A2: Polysaccharide-based CSPs are the most widely successful for a broad range of chiral compounds, including pyrrolidines.[3] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.

  • Cellulose-based CSPs (e.g., Daicel CHIRALCEL® series like OD-H, OJ-H)

  • Amylose-based CSPs (e.g., Daicel CHIRALPAK® series like AD, AS)

The selection between amylose and cellulose derivatives is often empirical, and screening both types is a recommended starting point in method development.[4] Immobilized versions of these phases (e.g., CHIRALPAK® IA, IB, IC) offer greater solvent compatibility, allowing for the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which can be beneficial for both sample solubility and method optimization.

Q3: What is the critical role of a basic additive in the mobile phase? A3: A basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is arguably the most important factor for achieving good peak shape for basic analytes like pyrrolidines in normal-phase chromatography.[5][6][7] The additive acts as a "silanol-masking agent." It competes with the basic pyrrolidine analyte for the active, acidic silanol sites on the silica surface.[8] By neutralizing these sites, the additive minimizes undesirable secondary interactions, ensuring that the separation is governed by the intended chiral recognition mechanism of the CSP. This leads to sharper, more symmetrical peaks and dramatically improved resolution.[1] A typical starting concentration is 0.1% to 0.5% (v/v) in the mobile phase.[6]

Q4: Can temperature be used to optimize the separation? A4: Yes, temperature is a powerful but complex parameter for optimization. Unlike standard reversed-phase chromatography where higher temperatures simply shorten retention time, in chiral chromatography, temperature changes the thermodynamics of the analyte-CSP interaction.

  • Lowering Temperature: Often increases the strength of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to higher selectivity (α) and better resolution. However, this may also lead to broader peaks due to slower kinetics.[9]

  • Increasing Temperature: Can improve peak efficiency (sharper peaks) and reduce analysis time. In some less common cases, an increase in temperature can paradoxically improve resolution.[9]

  • Elution Order Reversal: Temperature changes can sometimes even reverse the elution order of the enantiomers, a phenomenon that highlights the delicate energetic balance of chiral recognition.[9]

Therefore, precise temperature control via a column oven is essential for reproducible results.

Part 2: Systematic Method Development Workflow

A structured approach to method development is crucial for efficiency. The following workflow outlines a logical progression from initial screening to final optimization.

MethodDevelopment cluster_0 Step 1: Analyte & CSP Selection cluster_1 Step 2: Mobile Phase Screening cluster_2 Step 3: Optimization cluster_3 Step 4: Validation Analyte Characterize Pyrrolidine Analyte - Basic (pKa)? - UV Chromophore? - Solubility? CSP Select Screening Columns - Amylose-based (e.g., CHIRALPAK AD) - Cellulose-based (e.g., CHIRALCEL OD) Screen Screen under Normal Phase Conditions (Hexane/Alcohol + 0.1% DEA) - Hexane/Isopropanol (IPA) - Hexane/Ethanol (EtOH) CSP->Screen Initial Screening OptimizeMP Optimize Mobile Phase - Adjust % Alcohol (5-20%) - Adjust % DEA (0.1-0.5%) Screen->OptimizeMP Promising separation found? OptimizeTemp Optimize Temperature - Screen 15°C, 25°C, 40°C OptimizeMP->OptimizeTemp Fine-tune resolution OptimizeFlow Optimize Flow Rate - e.g., 0.8 - 1.2 mL/min OptimizeTemp->OptimizeFlow Adjust for efficiency/time Validate Method Validation - Specificity - Linearity - Accuracy & Precision - Robustness OptimizeFlow->Validate Final Method

Caption: A systematic workflow for developing a chiral HPLC method for pyrrolidine enantiomers.

Part 3: Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution (Rs < 1.5)

Q: I'm injecting my racemic pyrrolidine, but I see only one peak or a small shoulder. What's wrong?

A: This indicates a lack of chiral recognition under the current conditions. Follow this diagnostic workflow:

Troubleshooting_NoResolution Start Symptom: No Resolution (Rs < 1.5) CheckAdditive Is a basic additive (e.g., 0.1% DEA) present in the mobile phase? Start->CheckAdditive CheckMP Is the mobile phase appropriate? (e.g., Hexane/Alcohol) CheckAdditive->CheckMP Yes AddAdditive Action: Add 0.1% DEA or TEA. This is critical for basic analytes. CheckAdditive->AddAdditive No CheckCSP Is the CSP suitable? (Polysaccharide-based) CheckMP->CheckCSP Yes ChangeMP Action: Optimize % alcohol. Too much alcohol can kill selectivity. CheckMP->ChangeMP No/Unsure CheckTemp Have you tried lowering the temperature? (e.g., to 15°C) CheckCSP->CheckTemp Yes ScreenCSPs Action: Screen a different CSP family. (e.g., switch from amylose to cellulose). CheckCSP->ScreenCSPs No/Unsure LowerTemp Action: Lower column temperature. This often enhances chiral recognition. CheckTemp->LowerTemp No ConsiderDeriv Advanced Option: Consider analyte derivatization to enhance interaction. CheckTemp->ConsiderDeriv Yes, no improvement

Sources

Technical Support Center: Purification of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid by Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful flash chromatographic purification of this compound.

Introduction

This compound is a valuable building block in medicinal chemistry.[1] Its purification can present unique challenges due to its polarity and acidic nature. This guide offers a comprehensive resource to navigate these challenges, ensuring high purity and yield.

Core Principles of Purifying Polar Carboxylic Acids

The primary challenge in purifying polar carboxylic acids like this compound via normal-phase flash chromatography is managing its strong interaction with the silica gel stationary phase. This can lead to poor separation, peak tailing, and in some cases, irreversible binding to the column. The strategies outlined in this guide are designed to mitigate these issues by carefully selecting solvent systems and occasionally modifying the stationary phase.

Troubleshooting Guide

This section addresses common problems encountered during the flash chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound streaks or "tails" on the TLC plate and column. The carboxylic acid group is strongly interacting with the acidic silica gel.Add a small amount of a volatile acid (e.g., 0.5-2% acetic acid or formic acid) to the mobile phase.[2] This helps to saturate the acidic sites on the silica, reducing the interaction with your compound and leading to sharper peaks.
Compound does not move from the baseline (Rf = 0), even in highly polar solvent systems. The solvent system is not polar enough to elute the compound.Switch to a more polar solvent system. Consider using a gradient of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc). For very polar compounds, a system like 1-10% of a 10% NH4OH in MeOH solution mixed in dichloromethane can be effective for TLC, though caution is advised for column chromatography due to the basicity.[3]
Poor separation from polar impurities. The chosen solvent system does not provide adequate selectivity.Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Try combinations of a non-polar solvent (e.g., hexanes, toluene) with a more polar solvent (e.g., ethyl acetate, acetone, isopropanol). A gradient elution, starting with a low polarity and gradually increasing, can often resolve closely running spots.[4]
Compound appears to decompose on the silica gel. The compound is sensitive to the acidic nature of the silica.Perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting.[5] If degradation is observed, consider deactivating the silica gel with triethylamine[4] or using an alternative stationary phase like alumina or reversed-phase C18 silica.[5][6]
The compound precipitates at the top of the column upon loading. The compound is not sufficiently soluble in the initial, less polar mobile phase.Load the sample using a "dry loading" technique.[4] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of your column.[4][7]
Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a separation method for this compound?

A1: A good starting point is a mixture of ethyl acetate and hexanes. However, given the polarity of the carboxylic acid, you will likely need to add a more polar solvent like methanol or isopropanol. A common starting system to screen by TLC would be 10-20% methanol in dichloromethane or ethyl acetate, with the addition of 1% acetic acid to improve peak shape.

Q2: How can I effectively visualize this compound on a TLC plate?

A2: Due to the lack of a strong chromophore, UV visualization might be weak. Staining with potassium permanganate (KMnO4) or vanillin is often effective for this type of compound.

Q3: Should I use a gradient or isocratic elution?

A3: For purifications where there is a significant difference in polarity between the desired compound and impurities, a gradient elution is generally more efficient.[4] It allows for faster elution of less polar impurities and provides stronger solvent conditions to elute the target compound in a reasonable volume, often with better peak shape.

Q4: Can I use reversed-phase flash chromatography for this purification?

A4: Yes, reversed-phase (C18) flash chromatography is an excellent alternative, especially for highly polar compounds.[6] A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.[6][8]

Q5: My compound is a racemate. Can I separate the enantiomers using flash chromatography?

A5: Standard flash chromatography on silica gel will not separate enantiomers. Chiral separation requires a chiral stationary phase (CSP) or derivatization with a chiral auxiliary to form diastereomers, which can then be separated on a standard stationary phase.[9]

Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Solvent Modifier

This protocol is suitable for routine purification of this compound when impurities are less polar.

1. TLC Method Development:

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., methanol or DCM).
  • Spot the solution on several TLC plates.
  • Develop the plates in different solvent systems. A good starting point is a gradient of methanol (0-10%) in dichloromethane, with 1% acetic acid added to the mobile phase.
  • Aim for an Rf value of 0.2-0.3 for the target compound in the chosen solvent system for optimal separation on the column.[4]

2. Column Packing:

  • Choose an appropriately sized silica gel column based on the amount of crude material.
  • Pack the column using the initial, least polar solvent mixture determined from your TLC analysis. Ensure the packing is uniform and free of air bubbles.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a solvent in which it is soluble (e.g., methanol).
  • Add a small amount of silica gel (approximately 1-2 times the weight of your crude material) to the solution.
  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the initial, low-polarity solvent system.
  • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., methanol).
  • Collect fractions and monitor the elution by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Reversed-Phase Flash Chromatography

This protocol is ideal for highly polar compounds or when normal-phase chromatography fails to provide adequate separation.

1. Method Development (LC-MS or TLC):

  • If available, develop a method using analytical HPLC or LC-MS with a C18 column.[6] A typical gradient would be 5-95% acetonitrile in water with 0.1% TFA or formic acid.
  • Alternatively, use C18-coated TLC plates to screen solvent systems.

2. Column Equilibration:

  • Equilibrate the C18 flash column with the initial mobile phase conditions (e.g., 95% water / 5% acetonitrile with 0.1% TFA).

3. Sample Loading:

  • Dissolve the crude material in a small amount of the initial mobile phase or a strong solvent like methanol.
  • Inject the solution onto the column. If solubility is an issue, a dry loading technique using C18 silica can be employed.

4. Elution and Fraction Collection:

  • Run the gradient, increasing the acetonitrile concentration over time.
  • Collect fractions and monitor by TLC or LC-MS.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the organic solvent (acetonitrile) by rotary evaporation.
  • The remaining aqueous solution can be lyophilized or extracted with an organic solvent after adjusting the pH if necessary.
Visualization of Workflows

Flash_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Column Pack Column TLC->Column Crude Crude Product Crude->TLC Load Dry Load Sample Crude->Load Column->Load Elute Elute with Gradient Load->Elute Fractions Collect Fractions Elute->Fractions Monitor Monitor by TLC Fractions->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for flash chromatography purification.

Troubleshooting_Logic Start Problem Observed Tailing Peak Tailing? Start->Tailing NoMove Rf = 0? Start->NoMove PoorSep Poor Separation? Start->PoorSep Decomp Decomposition? Start->Decomp Tailing->NoMove No AddAcid Add Acetic/Formic Acid to Mobile Phase Tailing->AddAcid Yes NoMove->PoorSep No MorePolar Increase Mobile Phase Polarity NoMove->MorePolar Yes PoorSep->Decomp No OptimizeSolvent Optimize Solvent System (TLC Screening) PoorSep->OptimizeSolvent Yes StabilityTest Silica Stability Test Decomp->StabilityTest Yes StabilityTest->Tailing Stable ChangePhase Use Alumina or Reversed-Phase StabilityTest->ChangePhase Unstable

Caption: Troubleshooting decision tree for common purification issues.

References
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

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Technical Support Center: Managing Poor Aqueous Solubility of Pyrrolidine Carboxylic Acids for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for managing the poor aqueous solubility of pyrrolidine carboxylic acids in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrrolidine carboxylic acid derivatives exhibit poor water solubility?

A1: The solubility of these compounds is dictated by a balance between the polar carboxylic acid group and the often lipophilic pyrrolidine ring and its substituents. While the carboxyl group can be ionized to enhance solubility, a large, nonpolar scaffold can dominate the molecule's properties, leading to poor aqueous solubility, especially at the acidic pH of the stomach.

Q2: What is the first and most straightforward step to try and solubilize my compound?

A2: The initial and simplest approach is pH adjustment.[1][] Since these are acidic compounds, increasing the pH of the vehicle well above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3]

Q3: My compound is still not soluble enough even after pH adjustment. What should I try next?

A3: If pH adjustment is insufficient, a systematic approach involving co-solvents, salt form selection, or more advanced formulation strategies like cyclodextrins or lipid-based systems should be considered.[4][5] The choice depends on the required dose, the route of administration, and the physicochemical properties of your specific molecule.

Q4: Can I use DMSO for my in vivo study?

A4: While dimethyl sulfoxide (DMSO) is an excellent solubilizing agent, its use in in vivo studies should be approached with caution.[6] It can have inherent biological effects and may influence the study's outcome.[6] If used, it should be at the lowest possible concentration, and a vehicle-only control group is essential.[6]

Troubleshooting Guides

Guide 1: Compound Precipitation in Aqueous Vehicle

Problem: Your pyrrolidine carboxylic acid precipitates out of your aqueous formulation, either immediately or over a short period.

Causality: This typically occurs when the solution pH is too close to the compound's pKa or when the concentration of the compound exceeds its intrinsic solubility in the chosen vehicle.

Troubleshooting Workflow:

G start Precipitation Observed check_ph Measure Vehicle pH start->check_ph is_ph_high Is pH > pKa + 2? check_ph->is_ph_high adjust_ph Increase pH with a suitable base (e.g., NaOH, N-methyl-D-glucamine) is_ph_high->adjust_ph No reassess Reassess Solubility is_ph_high->reassess Yes adjust_ph->check_ph add_cosolvent Introduce a Co-solvent (e.g., PEG 400, Propylene Glycol) reassess->add_cosolvent Precipitation Persists end_precip Solution Stable reassess->end_precip Precipitation Resolved consider_salt Evaluate Different Salt Forms add_cosolvent->consider_salt consider_salt->end_precip

Caption: Workflow to address compound precipitation.

Step-by-Step Protocol: pH Adjustment & Co-solvent Addition

  • Determine the pKa of your pyrrolidine carboxylic acid. This can be predicted using software or determined experimentally.

  • Prepare a stock solution of a suitable base (e.g., 1N NaOH or an organic base like N-methyl-D-glucamine).

  • Slowly titrate your aqueous vehicle containing the compound with the base while monitoring the pH. Aim for a final pH that is at least 2 units above the pKa.

  • If precipitation persists , introduce a co-solvent. Start with a low percentage (e.g., 5-10% v/v) of a biocompatible co-solvent like PEG 400 or propylene glycol and gradually increase the concentration while observing for dissolution.[][7]

  • Visually inspect the solution for clarity and let it stand for a period to ensure stability.

Guide 2: Improving Oral Bioavailability

Problem: Your compound has sufficient solubility for dosing, but the in vivo exposure (AUC) is low.

Causality: Poor oral bioavailability of a soluble compound can be due to several factors, including precipitation in the acidic environment of the stomach, poor permeability, or first-pass metabolism. For carboxylic acids, the pH effect is a primary concern.

Strategies for Enhancement:

  • Salt Formation: Creating a stable salt of your pyrrolidine carboxylic acid can significantly improve its dissolution rate and, consequently, its bioavailability.[8] Different counter-ions can be screened to find the optimal salt form.[9]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[10][11][12] These formulations can enhance solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[12]

  • Cyclodextrin Complexation: Cyclodextrins are oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and stability.[13][14]

Experimental Workflow: Formulation Screening

G start Low Oral Bioavailability solubility_screen Screen Solubility in Biorelevant Media (SGF, FaSSIF, FeSSIF) start->solubility_screen precip_in_sgf Precipitation in SGF? solubility_screen->precip_in_sgf yes_precip Yes precip_in_sgf->yes_precip no_precip No precip_in_sgf->no_precip formulation_strategy Select Formulation Strategy yes_precip->formulation_strategy no_precip->formulation_strategy salt_form Salt Formation formulation_strategy->salt_form lipid_form Lipid-Based Formulation formulation_strategy->lipid_form cyclo_form Cyclodextrin Complexation formulation_strategy->cyclo_form in_vivo_pk In Vivo PK Study salt_form->in_vivo_pk lipid_form->in_vivo_pk cyclo_form->in_vivo_pk

Caption: Decision tree for improving oral bioavailability.

Data Summaries

Table 1: Common Co-solvents and Their Properties

Co-solventTypical Concentration Range (% v/v)Notes
PEG 40010-50Good solubilizing capacity for many compounds.
Propylene Glycol10-40Often used in combination with other co-solvents.
Ethanol5-20Use with caution due to potential pharmacological effects.
Glycerin10-30Can increase viscosity.

Table 2: Comparison of Formulation Strategies

StrategyAdvantagesDisadvantagesBest Suited For
pH Adjustment Simple, cost-effective.[]Potential for precipitation upon dilution in the GI tract.Weakly acidic/basic compounds.
Salt Formation Can significantly improve dissolution rate and stability.[15]Not all compounds form stable salts.Ionizable compounds.[16]
Co-solvents Easy to prepare.Potential for in vivo toxicity at high concentrations.A wide range of compounds.
Cyclodextrins Increases solubility and stability.[13]Can be expensive; potential for nephrotoxicity with some derivatives.Compounds that fit within the cyclodextrin cavity.
Lipid-Based Systems Enhances absorption of lipophilic drugs.[10][12]More complex to formulate and characterize.Lipophilic (LogP > 2) compounds.

Detailed Experimental Protocols

Protocol 1: Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given vehicle.[17]

  • Add an excess amount of the pyrrolidine carboxylic acid to a known volume of the test vehicle in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration , centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[18]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a drug-cyclodextrin complex.[14]

  • Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in purified water with stirring.

  • Slowly add the pyrrolidine carboxylic acid to the cyclodextrin solution.

  • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • The resulting solution can be used directly, or the complex can be isolated by lyophilization (freeze-drying).

  • Characterize the complex using techniques such as DSC, XRD, and NMR to confirm inclusion.

References

  • J, P., V, P., & S, S. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. (2012). American Pharmaceutical Review. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Fatouros, D., Karpf, D. M., Nielsen, F. S., & Müllertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology. [Link]

  • Mu, H., Holm, R., & Müllertz, A. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. International Journal of Pharmaceutics. [Link]

  • Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka. [Link]

  • Mohammed, A. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2022). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Shah, N. H., Carvajal, M. T., Patel, C. I., Infeld, M. H., & Malick, A. W. (1994). Effect of Vehicle Amphiphilicity on the Dissolution and Bioavailability of a Poorly Water-Soluble Drug From Solid Dispersions. Journal of Pharmaceutical Sciences. [Link]

  • Liu, F., et al. (2019). Impact of Food and Drink Administration Vehicles on Paediatric Formulation Performance: Part 1—Effects on Solubility of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Nokhodchi, A., Shokri, J., Dashbolaghi, A., Hassan-Zadeh, D., Ghafourian, T., & Barzegar-Jalali, M. (2005). The effect of type and concentration of vehicles on the dissolution rate of a poorly soluble drug (indomethacin) from liquisolid compacts. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2017). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics. [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2011). PLoS ONE. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2020). Pharmaceutics. [Link]

  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences. [Link]

  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. [Link]

  • An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. (2018). Asian Journal of Pharmaceutics. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Scientia Pharmaceutica. [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (2014). University of Greenwich. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules. [Link]

  • pH Adjusting Database. (n.d.). CompoundingToday.com. [Link]

  • Co-solvent: Significance and symbolism. (2025). Synonym.tech. [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Restek. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. (2012). AAPS PharmSciTech. [Link]

  • Solvents and Co-solvents used in Injectables. (2021). ResearchGate. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2016). Journal of Medicinal Chemistry. [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022). ACS Omega. [Link]

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Identifying side reactions in the cyclization of 2-methylenesuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyclization of 2-methylenesuccinic acid (itaconic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the success of your experiments.

Introduction: The Challenge of Selectivity

The cyclization of 2-methylenesuccinic acid to its corresponding anhydride is a fundamental reaction in the synthesis of various polymers and pharmaceutical intermediates. While seemingly straightforward, this reaction is often plagued by a series of competing side reactions that can significantly reduce the yield and purity of the desired product. Understanding the mechanisms behind these side reactions is paramount to developing robust and reproducible synthetic protocols. This guide provides a comprehensive overview of these challenges and offers practical solutions based on established scientific principles.

Troubleshooting Guide: A-Q&A Approach to Common Issues

This section addresses specific problems you may encounter during the cyclization of 2-methylenesuccinic acid.

Question 1: My yield of itaconic anhydride is consistently low, and I observe the formation of a significant amount of citraconic anhydride. What is causing this, and how can I prevent it?

Answer:

The most common side reaction in the synthesis of itaconic anhydride is its isomerization to the thermodynamically more stable citraconic anhydride.[1][2] This is particularly prevalent at elevated temperatures.

Causality: The isomerization is often a result of superheating during the distillation of citric acid, a common starting material for itaconic anhydride.[2] The success of the preparation relies heavily on a rapid distillation with careful temperature control.[3]

Troubleshooting Steps:

  • Rapid Distillation: When preparing itaconic anhydride from citric acid, heat the reaction flask rapidly and complete the distillation as quickly as possible (typically within 10-12 minutes).[2]

  • Avoid Superheating: Use a Meker burner or a similar heat source that provides even heating over a large surface area of the flask to prevent localized superheating.[2]

  • Monitor Vapor Color: Stop the distillation immediately if the vapors in the reaction flask turn yellow, as this indicates decomposition and isomerization.[2]

  • Solvent Selection: For dehydration of itaconic acid, consider using higher-boiling aromatic solvents like toluene or xylene in the presence of an acidic catalyst such as montmorillonite clay. This allows for better temperature control and can yield up to 95-97% itaconic anhydride.[1]

Question 2: I am observing polymer formation in my reaction mixture, leading to a viscous or solid mass that is difficult to work with. How can I inhibit this polymerization?

Answer:

Itaconic anhydride possesses a reactive double bond, making it susceptible to free-radical polymerization, especially at higher temperatures or in the presence of radical initiators.[1][4]

Causality: The polymerization is initiated by radicals which can be generated from impurities or by heat. Once initiated, the chain reaction can proceed rapidly, consuming the monomer and reducing the yield of the desired cyclized product.

Troubleshooting Steps:

  • Inhibitor Addition: Introduce a radical inhibitor, such as 4-methoxyphenol or phenothiazine, to the reaction mixture.[5] The appropriate concentration will depend on the specific reaction conditions but is typically in the range of 0.1-0.5 wt%.

  • Temperature Control: Maintain the lowest possible temperature that still allows for efficient cyclization.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can contribute to radical formation.

Question 3: My reaction is producing a significant amount of methacrylic acid. What is the cause, and how can I minimize this byproduct?

Answer:

The formation of methacrylic acid is due to the decarboxylation of itaconic acid, a reaction that is favored at high temperatures.[6]

Causality: The decarboxylation process involves the loss of a carboxyl group as carbon dioxide. This reaction is often base-catalyzed and becomes significant at temperatures above 240°C.[7][8]

Troubleshooting Steps:

  • Temperature Management: Carefully control the reaction temperature to remain below the threshold for significant decarboxylation. For many cyclization reactions, temperatures in the range of 165-180°C are effective for anhydride formation without promoting excessive decarboxylation.[1]

  • Catalyst Selection: If a catalyst is required, avoid strongly basic conditions if high temperatures are necessary. Heterogeneous catalysts, such as modified hydroxyapatite, have been shown to promote decarboxylation at temperatures between 190-260°C, so these should be avoided if methacrylic acid is an undesired byproduct.[8]

  • Reaction Time: Minimize the reaction time at elevated temperatures to reduce the extent of decarboxylation.

Question 4: I am reacting itaconic acid with an amine-containing compound and am getting a complex mixture of products, including what appear to be pyrrolidone derivatives. What is happening?

Answer:

When primary or secondary amines are present in the reaction mixture, they can undergo aza-Michael addition to the α,β-unsaturated system of itaconic acid.[9][10] This is often followed by an intramolecular cyclization to form N-substituted pyrrolidones.[9]

Causality: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient double bond of itaconic acid. With primary amines, the initial adduct can then undergo a subsequent intramolecular amidation to form a stable five-membered pyrrolidone ring.[10]

Troubleshooting Steps:

  • Protecting Groups: If the amine is not the intended nucleophile for the cyclization, consider protecting it with a suitable protecting group prior to the reaction with itaconic acid.

  • Reaction Conditions: The kinetics of the aza-Michael addition can be influenced by the choice of solvent and catalyst.[11] Low-polarity solvents and lower temperatures can help to suppress competitive isomerization reactions that may be catalyzed by the amine.[11]

  • Alternative Synthetic Route: If the aza-Michael addition is unavoidable and undesirable, a different synthetic strategy that avoids the direct reaction of itaconic acid with the free amine may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key side products to look for when performing a cyclization of 2-methylenesuccinic acid?

A1: The primary side products to monitor are citraconic anhydride and mesaconic acid (from isomerization), poly(itaconic anhydride) (from polymerization), and methacrylic acid (from decarboxylation). If amines are present, N-substituted pyrrolidones are also potential byproducts.

Q2: How can I confirm the identity and quantity of these side products?

A2: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective. HPLC can be used to separate and quantify itaconic acid and its isomers, while NMR provides detailed structural information to confirm the identity of the products.

Q3: What is the role of water in the cyclization reaction?

A3: Water can be detrimental to the formation of itaconic anhydride as it can hydrolyze the anhydride back to itaconic acid.[12] Therefore, it is crucial to use anhydrous conditions and to promptly separate any water formed during the reaction.[2]

Q4: Can I use a catalyst to improve the cyclization reaction?

A4: Yes, acidic catalysts such as concentrated sulfuric acid or acidic montmorillonite can be used to promote the dehydration of itaconic acid to itaconic anhydride at lower temperatures, which can help to minimize thermal side reactions like isomerization and decarboxylation.[1] However, the choice of catalyst must be made carefully to avoid promoting other undesired reactions.

Experimental Protocols

Protocol 1: HPLC Analysis of Itaconic Acid and its Isomers

This protocol provides a method for the separation and quantification of itaconic acid, citraconic acid, and mesaconic acid.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV Detector or Refractive Index Detector

  • Aminex HPX-87H column (300 mm x 7.8 mm) or equivalent ion-exchange column

Reagents:

  • Sulfuric acid (4 mmol/L) as the mobile phase[13]

  • Itaconic acid, citraconic acid, and mesaconic acid standards

Procedure:

  • Mobile Phase Preparation: Prepare a 4 mmol/L solution of sulfuric acid in deionized water. Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare individual stock solutions of itaconic acid, citraconic acid, and mesaconic acid in the mobile phase. From these, prepare a series of mixed standard solutions of known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm)

    • Column Temperature: 30°C[13]

    • Mobile Phase: 4 mmol/L Sulfuric Acid

    • Flow Rate: 0.6 mL/min

    • Detector: Refractive Index Detector at 30°C[13] or UV detector at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the amount of each component in the samples by comparing their peak areas to the calibration curves.

Protocol 2: ¹H NMR Analysis of Reaction Mixture

This protocol is for the qualitative and semi-quantitative analysis of the reaction mixture to identify the major components.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃, depending on the solubility of the reaction components)

  • Internal standard (optional, for quantitative analysis, e.g., trimethylsilyl propionate (TSP) for D₂O)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the chosen deuterated solvent. If using an internal standard, add a known amount to the sample.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Spectral Analysis:

    • Itaconic Acid (in D₂O): Look for signals corresponding to the methylene protons adjacent to the carbonyl group (around 3.2 ppm) and the vinyl protons (around 5.8 and 6.2 ppm).

    • Citraconic Acid (in D₂O): Expect signals for the methyl group (around 2.0 ppm) and the vinyl proton (around 5.8 ppm).

    • Mesaconic Acid (in D₂O): Look for signals for the methyl group (around 2.1 ppm) and the vinyl proton (around 6.5 ppm).

    • Itaconic Anhydride (in CDCl₃): Expect signals for the methylene protons (around 3.4 ppm) and the vinyl protons (around 5.9 and 6.4 ppm).

    • Citraconic Anhydride (in CDCl₃): Look for signals for the methyl group (around 2.2 ppm) and the vinyl proton (around 6.8 ppm).

  • Integration: Integrate the characteristic peaks for each component to determine their relative molar ratios in the mixture.

Data Summary

Side ReactionKey Influencing FactorsConditions to MinimizeAnalytical Detection
Isomerization High Temperature, Presence of BaseRapid, low-temperature distillation; Use of acidic catalysts in high-boiling solventsHPLC, ¹H NMR
Polymerization High Temperature, Radical InitiatorsAddition of radical inhibitors (e.g., 4-methoxyphenol); Inert atmosphereVisual observation (viscosity increase), GPC
Decarboxylation High Temperature (>240°C), Base CatalysisTemperature control (<200°C); Avoidance of strong bases at high temp.HPLC, GC-MS (for methacrylic acid)
Aza-Michael Addition Presence of Primary/Secondary AminesProtection of amine groups; Optimization of solvent and temperatureLC-MS, ¹H NMR

Visualizations

Reaction Pathways

Side_Reactions 2-Methylenesuccinic Acid 2-Methylenesuccinic Acid Itaconic Anhydride Itaconic Anhydride 2-Methylenesuccinic Acid->Itaconic Anhydride Cyclization (Dehydration) Citraconic/Mesaconic Acid Citraconic/Mesaconic Acid 2-Methylenesuccinic Acid->Citraconic/Mesaconic Acid Isomerization (Heat, Base) Methacrylic Acid + CO2 Methacrylic Acid + CO2 2-Methylenesuccinic Acid->Methacrylic Acid + CO2 Decarboxylation (High Heat) Pyrrolidone Derivatives Pyrrolidone Derivatives 2-Methylenesuccinic Acid->Pyrrolidone Derivatives Aza-Michael Addition + Cyclization (Amines) Citraconic Anhydride Citraconic Anhydride Itaconic Anhydride->Citraconic Anhydride Isomerization (Heat, Base) Poly(itaconic anhydride) Poly(itaconic anhydride) Itaconic Anhydride->Poly(itaconic anhydride) Polymerization (Radicals, Heat) Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Diagnosis & Solution Low Yield Low Yield HPLC_NMR HPLC / NMR Analysis Low Yield->HPLC_NMR Polymer Formation Polymer Formation Polymer Formation->HPLC_NMR Unexpected Byproduct Unexpected Byproduct Unexpected Byproduct->HPLC_NMR Isomerization Isomerization? - Control Temp - Rapid Distillation HPLC_NMR->Isomerization Polymerization Polymerization? - Add Inhibitor - Inert Atmosphere HPLC_NMR->Polymerization Decarboxylation Decarboxylation? - Lower Temp HPLC_NMR->Decarboxylation Aza_Michael Aza-Michael Addition? - Protect Amine HPLC_NMR->Aza_Michael

Caption: A workflow for troubleshooting common issues.

References

  • Shriner, R. L.; Ford, S. G.; Roll, L. J. Itaconic Anhydride and Itaconic Acid. Org. Synth.1931 , 11, 68. DOI: 10.15227/orgsyn.011.0068. [Link]

  • Shriner, R. L.; Ford, S. G.; Roll, L. J. Citraconic Anhydride and Citraconic Acid. Org. Synth.1931 , 11, 28. DOI: 10.15227/orgsyn.011.0028. [Link]

  • Clarke, D. G.; Dupart, E.; Farmer, T. J.; Herrero-Davila, L.; Sherwood, J. R. Biobased Methacrylic Acid via Selective Catalytic Decarboxylation of Itaconic Acid. ACS Sustainable Chem. Eng.2017 , 5 (4), 3398–3404. DOI: 10.1021/acssuschemeng.7b00057. [Link]

  • Le Nôtre, J.; van Haveren, J.; van Es, D. S. Synthesis of bio-based methacrylic acid by decarboxylation of itaconic acid and citric acid catalyzed by solid transition-metal catalysts. Green Chem.2014 , 16 (8), 3877-3884. DOI: 10.1039/C4GC00627A. [Link]

  • Wilsens, C. H. R. M.; Noordzij, G. J. Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. Polymers2023 , 15 (23), 4531. DOI: 10.3390/polym15234531. [Link]

  • Miller, S. A.
  • Gogin, L. L.; Potekhin, V. M.; Zlotskii, S. S. Production of Methacrylic Acid and Metacrylates. Russian Journal of General Chemistry2022 , 92 (2), 346-358. [Link]

  • Wang, H.; Zhang, J.; Liu, H. Method for synthesizing methacrylic acid by decarboxylation of itaconic acid. CN113603580B, November 2, 2021.
  • Hunt, A. J.; Farmer, T. J.; Clark, J. H. An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online2022 . [Link]

  • Farmer, T. J.; Clark, J. H.; Hunt, A. J. An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Tetrahedron2022 , 121, 132921. [Link]

  • Farmer, T. J.; Clark, J. H.; Hunt, A. J. An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate2022 . [Link]

  • Noordzij, G. J.; Wilsens, C. H. R. M. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Front. Chem.2019 , 7, 729. DOI: 10.3389/fchem.2019.00729. [Link]

  • Wesołowska, A.; Konefał, R.; Świergosz, T.; Bednarz, S. Polymerization of itaconic acid and derivatives. ResearchGate2018 . [Link]

  • Shriner, R. L.; Ford, S. G.; Roll, L. J. Mesaconic Acid. Org. Synth.1931 , 11, 74. DOI: 10.15227/orgsyn.011.0074. [Link]

  • Feuer, H.; Pier, S. M. Itaconyl Chloride. Org. Synth.1953 , 33, 41. DOI: 10.15227/orgsyn.033.0041. [Link]

  • Gaglieri, C.; de Souza, A. G.; dos Santos, D. J.; da Silva, M. C. D. Effect of Isomerization and Copolymerization of Itaconic Anhydride During the Synthesis of Renewable Monomers Using Vegetable Oils. J. Braz. Chem. Soc.2020 , 31 (10), 2164-2175. DOI: 10.21577/0103-5053.20200098. [Link]

  • Itaconic anhydride. In Wikipedia; December 19, 2023. [Link]

  • Robert, C.; Friebel, S. Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality. Green Chem.2016 , 18 (10), 2923-2934. DOI: 10.1039/C6GC00141A. [Link]

  • Gaglieri, C.; de Souza, A. G.; dos Santos, D. J.; da Silva, M. C. D. Effect of Isomerization and Copolymerization of Itaconic Anhydride During the Synthesis of Renewable Monomers Using Vegetable Oils. ResearchGate2020 . [Link]

  • Richtmyer, N. K. 2,3,4,6-Tetra-O-acetyl-D-gluconic Acid Monohydrate, Anhydrous 2,3,4,6-Tetra-O-acetyl-D-gluconic Acid, and 2,3,4,5,6-Penta-O-acetyl-D-gluconyl Chloride. Org. Synth.1947 , 27, 75. DOI: 10.15227/orgsyn.027.0075. [Link]

  • Kaczmarek, M.; Smiglak, M.; Sytniczuk, A.; Lewandowski, G. The isomerisation of itaconic acid moiety. ResearchGate2021 . [Link]

  • Kaczmarek-Kielar, M.; Sytniczuk, A.; Lewandowski, G. Undesirable side reactions involving itaconic compounds. ResearchGate2022 . [Link]

  • Hevekerl, A.; Kuenz, A.; Vorlop, K. D. Influence of the pH on the itaconic acid production with Aspergillus terreus. Appl. Microbiol. Biotechnol.2014 , 98 (24), 10005-10012. DOI: 10.1007/s00253-014-6047-2. [Link]

  • Li, Z.; Li, R.; Jiang, L.; Li, Z. Copper-Catalyzed Dimerization/Cyclization of Itaconates. Molecules2015 , 20 (8), 15023-15032. DOI: 10.3390/molecules200815023. [Link]

  • Kumar, R.; Singh, V.; Kumar, P. Itaconic acid used as a versatile building block for the synthesis of renewable resource based Resins and Polyesters for Future Prospective: A Review. ResearchGate2021 . [Link]

  • Jabbar, S.; Abid, M.; Wu, T.; Hashim, M. M.; Hu, B.; Lei, S.; Zhang, L.; Chen, X.; Wu, J. Effect of pH on the antimicrobial activity of the macrophage metabolite itaconate. Sci. Rep.2021 , 11 (1), 10793. DOI: 10.1038/s41598-021-90348-6. [Link]

  • Hevekerl, A.; Kuenz, A.; Vorlop, K. D. Influence of the pH on the itaconic acid production with Aspergillus terreus. ResearchGate2014 . [Link]

  • Czerwiński, W.; Kaczmarek, H.; Dąbrowska, G. Polymerization of itaconic acid. Polimery2003 , 48 (11-12), 775-779. [Link]

  • Noordzij, G. J.; Wilsens, C. H. R. M. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health2019 . [Link]

  • Gils, P. S.; Ray, D.; Sahoo, P. K. Quantitative HPLC determination of itaconic acid residuals in polymer hydrogels. Analytical Chemistry, an Indian Journal2010 , 9 (3), 355-362. [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. [Link]

  • Monomer Spotlight: Multifunctional and Renewable Itaconic Acid. Polymer Source. [Link]

  • Saha, B. C.; V-N, R. Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. Polymers2022 , 14 (15), 3042. DOI: 10.3390/polym14153042. [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. [Link]

  • Li, L.; Tan, J.; Liu, H. [Determination of itaconic acid in culture broth by high performance liquid chromatography]. Se Pu2007 , 25 (4), 599. [Link]

  • HPLC Organic Acid Analysis. Interchim. [Link]

  • Pérez-Fuertes, Y.; Kelly, A. M.; Fossey, J. S.; Powell, M. E.; Bull, S. D.; James, T. D. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nat. Protoc.2008 , 3 (2), 210-214. DOI: 10.1038/nprot.2007.524. [Link]

  • Akiyama, T.; Morita, H.; Fuchibe, K. Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades. J. Am. Chem. Soc.2009 , 131 (32), 11492-11493. DOI: 10.1021/ja904604g. [Link]

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Technical Support Center: Stability and Degradation of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and degradation of this molecule in solution. Our goal is to equip you with the foundational knowledge and troubleshooting frameworks necessary to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses the fundamental chemical liabilities of this compound, providing a theoretical framework for understanding its behavior in experimental settings.

Q1: What are the primary chemical liabilities of this compound in solution?

A1: The molecule's structure contains a γ-lactam (a five-membered cyclic amide) within a pyrrolidinone ring, which is its most significant chemical liability.[1] Lactams are susceptible to hydrolysis, which involves the cleavage of the amide bond in the ring.[2][3] This reaction can be catalyzed by both acidic and alkaline conditions, leading to the formation of a ring-opened product.[1][3][4] A secondary, though less common, liability is potential oxidative degradation, which should be considered during forced degradation studies.[1][5]

Q2: How does solution pH impact the stability of the compound?

A2: The stability of this compound is highly dependent on pH. The lactam ring is prone to hydrolysis under both acidic and basic conditions.[1][3]

  • Acid-Catalyzed Hydrolysis: In acidic media (e.g., refluxing in 0.1 N HCl), the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][6]

  • Base-Catalyzed Hydrolysis: In alkaline media (e.g., 0.1 N NaOH), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam, leading to ring cleavage.[4][7] This pathway is often rapid and is a standard method for intentionally hydrolyzing β-lactams.[4]

Generally, the compound will exhibit maximum stability in a specific pH range, typically near neutral, though this must be determined experimentally. Extreme pH values should be avoided for stock solutions or formulations intended for long-term storage.

Q3: What is the most probable degradation product resulting from hydrolysis?

A3: The hydrolysis of the γ-lactam ring will result in the formation of the corresponding linear amino acid. The cleavage of the amide bond within the pyrrolidinone ring yields 4-((tert-butyl)amino)-4-carboxybutanoic acid . Identifying this species via mass spectrometry (LC-MS) is a key step in confirming hydrolysis as the degradation pathway.

Q4: How does the N-tert-butyl group influence the molecule's stability?

A4: The N-tert-butyl group is a bulky substituent that introduces significant steric hindrance around the nitrogen atom and the adjacent carbonyl group of the lactam. This steric bulk can sterically shield the carbonyl carbon from nucleophilic attack, potentially slowing the rate of both acid- and base-catalyzed hydrolysis compared to a less hindered analogue (e.g., an N-methyl or N-unsubstituted pyrrolidinone). While it may enhance kinetic stability, it does not prevent hydrolysis, which remains the primary degradation pathway.

Primary Degradation Pathway: Lactam Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Reactant_A 1-tert-butyl-5-oxopyrrolidine- 3-carboxylic acid Product_A Ring-Opened Product (4-((tert-butyl)amino)-4-carboxybutanoic acid) Reactant_A->Product_A H₃O⁺ / Δ Reactant_B 1-tert-butyl-5-oxopyrrolidine- 3-carboxylic acid Product_B Ring-Opened Product (4-((tert-butyl)amino)-4-carboxybutanoic acid) Reactant_B->Product_B OH⁻ / Δ

Caption: Acid- and base-catalyzed hydrolysis of the lactam ring.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to identifying and resolving common stability problems encountered during laboratory work.

Problem 1: Assay of the active compound shows a progressive decrease in concentration in an aqueous buffer over time.

  • Initial Observation: When analyzing samples via HPLC, the peak area corresponding to this compound consistently decreases in subsequent time points, and a new, more polar peak may appear and grow.

  • Probable Cause: This is a classic sign of chemical degradation, most likely due to the hydrolysis of the lactam ring in the aqueous environment.[1]

  • Troubleshooting Workflow:

G Start Observation: Loss of Parent Compound in Aqueous Buffer Hypothesis Hypothesis: Lactam Hydrolysis Start->Hypothesis Step1 Step 1: Confirm Degradant Identity Analyze via LC-MS to get the molecular weight of the new peak. Hypothesis->Step1 Decision1 Does MW match the ring-opened product? Step1->Decision1 Step2 Step 2: Investigate pH Effect Prepare solutions in buffers of varying pH (e.g., 3, 5, 7, 9). Monitor degradation rate. Decision1->Step2 Yes Other Investigate Other Pathways (e.g., Oxidation, Photolysis) Decision1->Other No Step3 Step 3: Optimize Conditions Select buffer with the lowest degradation rate for future experiments. Consider refrigeration. Step2->Step3 End Stable Solution Conditions Identified Step3->End

Caption: Troubleshooting workflow for aqueous solution instability.

Problem 2: I observe new peaks in the chromatogram of my DMSO stock solution after storage.

  • Initial Observation: A well-characterized stock solution in DMSO, upon re-analysis after a period of storage (especially at room temperature), shows a decrease in the parent peak and the emergence of one or more new peaks.

  • Probable Causes:

    • Hydrolysis: Commercial DMSO contains trace amounts of water, which can be sufficient to cause slow hydrolysis of the lactam ring over time.[8] This is exacerbated by repeated opening of the vial, which introduces atmospheric moisture.

    • Oxidation: DMSO can act as an oxidant under certain conditions, particularly with exposure to light and elevated temperatures.[8]

  • Preventative & Corrective Actions:

    • Use High-Purity Solvent: Always use anhydrous, high-purity DMSO for preparing stock solutions.[8]

    • Control Storage Conditions: Store stock solutions at low temperatures, ideally -20°C or -80°C, to drastically slow degradation kinetics.[8]

    • Protect from Light: Use amber or opaque vials to prevent potential photodegradation.[1][8]

    • Aliquot Solutions: Prepare single-use aliquots from the main stock solution. This minimizes the number of freeze-thaw cycles and prevents contamination and moisture introduction into the primary stock.[8]

Section 3: Experimental Protocols for Stability Assessment

To ensure the development of a robust, stability-indicating analytical method, a forced degradation study is essential.[6][9] This process intentionally stresses the molecule to generate potential degradation products and establish the degradation pathways.[10]

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Objective: To identify the degradation pathways and products under various stress conditions.

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each condition below, dilute the stock solution into the stress medium. Include a control sample stored at 5°C in the dark for comparison.

  • Monitor the samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

  • Before analysis by HPLC, neutralize the acidic and basic samples to prevent damage to the column.

  • Analyze all samples and compare the chromatograms to the control to identify degradation products.

Stress Condition Reagent / Method Typical Conditions Purpose Reference
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl)Heat at 60°CTo test susceptibility to acid-catalyzed lactam cleavage.[6][10]
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH)Room Temperature or 40°CTo test susceptibility to base-catalyzed lactam cleavage.[4][6]
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room TemperatureTo evaluate stability against oxidative stress.[10]
Thermal Degradation Heat Chamber (in solution)60°C in neutral solution (e.g., water or buffer)To assess the impact of heat on stability.[5][9]
Photodegradation Photostability ChamberExpose to ICH Q1B conditions (visible and UV light)To determine light sensitivity.[1][9]
Protocol 2: Generic Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an analytical method capable of separating the parent compound from its potential degradation products.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

Method Validation: A successful stability-indicating method will show baseline resolution between the peak for this compound and all peaks generated during the forced degradation study.[6]

References

  • Molina, A., Vayá, J., Brazís, N. J., & Scaiano, J. C. (2012). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. Available at: [Link]

  • Leitgeb, B., & Mihovilovic, M. D. (2008). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Stadler, D., Scholl, S., & Fussenegger, M. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Modro, T. A., & Yates, K. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the American Chemical Society. Available at: [Link]

  • D'yakonov, V. A., & Imyanitov, N. S. (2016). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]

  • Jiang, P., Sun, Y., & Cheng, N. (2020). Liver metabolomic characterization of Sophora flavescens alcohol extract-induced hepatotoxicity in rats through UPLC/LTQ-Orbitrap mass spectrometry. Xenobiotica. Available at: [Link]

  • Emmett, M. (2014). Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-depleting Futile Cycle and the Other a Useful Cycle. Clinical Journal of the American Society of Nephrology. Available at: [Link]

  • Chelius, D., Jing, K., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Chemistry. Available at: [Link]

  • Bach, R. D., & Dmitrenko, O. (2005). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH. Available at: [Link]

  • Tanthana, J., & Rochelle, G. T. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Available at: [Link]

  • Lapsia, S., & Johnson, D. W. (2023). Pyroglutamate acidosis 2023. A review of 100 cases. PMC - NIH. Available at: [Link]

  • Al-Abras, M., & Carda, M. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available at: [Link]

  • Kurmi, M., Kumar, S., & Singh, B. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: Throwing light on a lightly studied metabolite. ResearchGate. Available at: [Link]

  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2003). Forced Degradation Studies. SciSpace. Available at: [Link]

  • Jørgensen, L., & Feldborg, M. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Cenmed Enterprises. (n.d.). This compound. Cenmed Enterprises. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Butyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

  • Vangala, S., et al. (2022). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Available at: [Link]

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How to remove unreacted amines from pyrrolidine synthesis mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for a critical, yet often challenging, step in pyrrolidine synthesis: the removal of unreacted amines from the final reaction mixture. Pyrrolidine and its derivatives are foundational scaffolds in numerous pharmaceuticals, making their efficient and high-purity synthesis paramount.[1][2][3] This resource is designed to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your pyrrolidine product.

Issue 1: My crude product is heavily contaminated with the starting primary or secondary amine.

Cause: This is a common outcome, especially when the starting amine is used in excess to drive the reaction to completion, a frequent strategy in reductive aminations.[4][5] The challenge lies in separating two basic compounds with potentially similar physical properties.

Solution Pathway:

  • Acidic Liquid-Liquid Extraction (Acid Wash): This is the most robust and widely used first-line approach for separating amines from neutral or less basic organic compounds.[6][7]

    • Principle: By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1 M or 10% HCl), the basic unreacted amine will be protonated, forming a water-soluble ammonium salt.[7][8][9] This salt will then partition into the aqueous layer, which can be separated and removed. Your pyrrolidine product, if it is a tertiary amine or a sterically hindered secondary amine, may be less basic and remain preferentially in the organic layer.

    • Caution: This method is only suitable if your desired pyrrolidine product is stable to acidic conditions.[8][9] Some pyrrolidine derivatives can be acid-labile. Always check the stability of your target compound before employing an acid wash.

  • Covalent Scavenger Resins: These are solid-supported reagents designed to react selectively and irreversibly with specific functional groups, simplifying purification to a simple filtration.[10]

    • Principle: For removing primary or secondary amines, isocyanate-functionalized polystyrene resins are highly effective.[11] The amine reacts with the isocyanate to form a urea, which is covalently bound to the solid support. Aldehyde-functionalized resins can be used to selectively remove primary amines through the formation of an imine.[11][12]

    • Advantage: This method avoids aqueous workups entirely and is excellent for parallel synthesis or when the product is water-soluble or sensitive.[10][13] The spent resin is simply filtered off.[10]

Issue 2: The acidic wash is not efficiently removing the amine, or my product is also partitioning into the aqueous layer.

Cause: If the basicity (pKa) of your target pyrrolidine is too similar to the unreacted amine, or if your product has significant water solubility, an acid wash may not provide clean separation.

Solution Pathway:

  • Alternative Aqueous Wash - Copper Sulfate: Washing the organic layer with an aqueous solution of copper (II) sulfate can be an effective alternative.[8][9]

    • Principle: Amines form colored complexes with copper ions, which are highly soluble in the aqueous layer.[8][9] You can monitor the effectiveness of the wash by observing the color of the aqueous layer; it will turn purple upon complexation and you continue washing until no further color change is observed.[8][9]

  • Flash Column Chromatography: While often a last resort due to time and solvent consumption, chromatography is a powerful tool for separating compounds with similar properties.

    • Stationary Phase Selection: Standard silica gel can be used, but amines often streak due to their basicity. To mitigate this, you can either:

      • Use a modified mobile phase: Add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to your eluent system.

      • Use a different stationary phase: Basic alumina or reverse-phase silica may provide better separation.

    • TLC First: Always develop an effective separation on a Thin Layer Chromatography (TLC) plate before committing your entire batch to a column.

Issue 3: I need to remove a tertiary amine (e.g., triethylamine) used as a base in the reaction.

Cause: Tertiary amines will also be protonated by an acid wash. However, if your product is also a tertiary amine, this method will not be selective.

Solution Pathway:

  • Distillation: If there is a significant difference in boiling points between your product and the tertiary amine, distillation can be an effective purification method. This is often used in industrial-scale purification of pyrrolidine itself.[14][15][16][17]

    • Considerations: Vacuum distillation may be necessary for high-boiling compounds to prevent thermal degradation.

  • Quaternization/Scavenging: While less common for simple workups, specific scavenger resins can target tertiary amines. Alternatively, reacting the mixture with a small amount of an alkyl halide (e.g., methyl iodide) can convert the more nucleophilic tertiary amine impurity into a quaternary ammonium salt, which is highly polar and can be removed by filtration or an aqueous wash. This method requires careful control to avoid reaction with the desired product.[18]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient first step for removing a primary or secondary amine starting material?

An acidic wash with a dilute acid like 1M HCl is the industry-standard first step.[6][7][8] It's inexpensive, scalable, and highly effective, provided your target pyrrolidine is stable under acidic conditions. The unreacted amine is converted to its water-soluble salt and extracted into the aqueous phase.[7]

Q2: Are scavenger resins reusable?

Generally, scavenger resins that rely on covalent bond formation (like isocyanate resins for amines) are not reusable as the reaction is irreversible.[10][11] Ion-exchange resins, another class of scavengers, can sometimes be regenerated, but covalent scavengers are typically used once and discarded.

Q3: How do I choose between an acid wash and a scavenger resin?

The choice depends on several factors, as summarized in the table below. The key considerations are the acid stability of your product and whether an aqueous workup is desirable.

Q4: My reaction was a reductive amination. Do I need to quench the reducing agent first?

Yes, absolutely. Before beginning any extractive workup, you must safely quench any remaining reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).[4][19] This is typically done by the slow, careful addition of water or a dilute acid at a low temperature (e.g., in an ice bath) to decompose the hydride reagent.[20][21] Failure to do so can lead to a dangerous release of hydrogen gas.

Q5: Can I just distill my product to remove the unreacted amine?

Distillation is a viable option only if there is a substantial difference in the boiling points of your pyrrolidine product and the unreacted amine. For many research-scale syntheses where the starting materials and products have similar molecular weights, this is often not the case. Distillation is more commonly employed in large-scale industrial processes for purifying the parent pyrrolidine compound.[1][15][17]

Data & Protocols

Comparison of Amine Removal Techniques
MethodPrinciple of RemovalProsConsBest For
Acidic Wash Protonation to form a water-soluble salt.[6][7]Inexpensive, scalable, fast.Requires product to be acid-stable; introduces water.First-line purification for acid-stable products.
Scavenger Resins Covalent bond formation with a solid support.[10][11]High selectivity; no aqueous workup; simple filtration removal.[10]Higher cost; stoichiometric quantities needed.Acid-sensitive products; high-throughput/parallel synthesis.
Chromatography Differential adsorption on a stationary phase.High resolving power for difficult separations.Time-consuming; uses large solvent volumes; potential product loss.Separating mixtures with very similar properties.
Distillation Separation based on boiling point differences.[14]Excellent for large scale; solvent-free.Requires significant boiling point difference; potential for thermal degradation.Industrial scale; purification of volatile products from non-volatile amines.
Detailed Protocol: Standard Acidic Wash for Amine Removal

This protocol assumes your reaction was performed in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Quench the Reaction: If applicable, cool the reaction mixture in an ice bath and slowly add water or 1M HCl to quench any unreacted reagents (e.g., hydrides).

  • Transfer to Separatory Funnel: Transfer the entire reaction mixture to a separatory funnel. If needed, add more of the organic solvent to ensure a sufficient volume for separation.

  • First Acid Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Extract: Close the stopcock and shake the funnel vigorously for 30-60 seconds. Periodically vent the funnel.

  • Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer. Note: Identify the layers correctly; if using a chlorinated solvent, it will likely be the bottom layer.

  • Repeat Wash: Repeat the wash process (steps 3-5) one or two more times with fresh 1 M HCl. This ensures complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and remove the solvent under reduced pressure to yield your crude, amine-free product.

Logic Diagram: Selecting a Purification Strategy

This diagram outlines the decision-making process for choosing the appropriate method to remove an unreacted primary or secondary amine.

Purification_Strategy start Crude Pyrrolidine Mixture (Contains unreacted amine) check_stability Is the pyrrolidine product stable to acid? start->check_stability acid_wash Perform Acidic Liquid-Liquid Extraction check_stability->acid_wash  Yes scavenger Use Amine Scavenger Resin check_stability->scavenger No   check_separation Is separation effective? acid_wash->check_separation final_product Purified Pyrrolidine Product scavenger->final_product chromatography Proceed to Column Chromatography check_separation->chromatography No   check_separation->final_product  Yes chromatography->final_product

Caption: Decision workflow for amine purification.

References

  • Parlow, J. J., Naing, W., South, M. S., & Flynn, D. L. (1998). Covalent Scavengers for Primary and Secondary Amines.
  • Not Voodoo. (n.d.). Workup for Removing Amines. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Creswell, M. W., & Bolton, G. L. (2001). Scavenger resin and processes for the use thereof. U.S.
  • Frontier, A. (2026). Workup: Amines. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]

  • Auer, H., & Merger, F. (2001). Process for dehydration and purification of crude pyrrolidine.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Auer, H., & Merger, F. (1996). Purification of crude pyrroles. U.S.
  • BASF AG. (2001). Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure.
  • Wikipedia. (2023). Pyrrolidine. In Wikipedia. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Auer, H., & Merger, F. (2002). Dewatering and purification of crude pyrrolidine. U.S.
  • Riera, A., et al. (2014). Synthesis of a New Chiral Pyrrolidine. Molecules, 19(6), 7856-7866.
  • Chemical Communications (RSC Publishing). (2003). Self-indicating amine scavenger resins.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2021). How to remove excess amine reactant from schiff base product? Retrieved from [Link]

  • Reddit. (2024). Amine workup. r/Chempros. Retrieved from [Link]

  • Stamicarbon B V. (1983). Process for the purification of 2-pyrrolidone. U.S.
  • ResearchGate. (2025). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. Retrieved from [Link]

  • Arnold, G. B. (1945). Purification of amine reaction mixtures. U.S.
  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Reddit. (2021). Reaction Quenching Question. r/chemhelp. Retrieved from [Link]

  • Sabic Global Technologies B V. (2016). Method for removal and recovery of organic amines from a hydrocarbon stream.
  • Myers, A. (n.d.).
  • The Organic Chem Lab. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • ResearchGate. (2020). A Method to Quench Carbodiimide-Fueled Self-Assembly. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Jasperse, C. (n.d.). Reactions of Amines. Concordia College.
  • Chemistry For Everyone. (2025, January 2). What Is Quenching In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Control in 5-Oxopyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 5-oxopyrrolidines (also known as pyroglutamates or γ-lactams). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling cis/trans diastereoselectivity in this critical class of heterocyclic compounds. The pyrrolidine ring is a prevalent motif in a vast number of FDA-approved pharmaceuticals and natural products, making precise stereochemical control a paramount objective in modern synthetic chemistry.[1]

This resource provides in-depth, field-proven insights into troubleshooting common issues and offers robust protocols to achieve high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that dictate the cis/trans stereochemical outcome in 5-oxopyrrolidine ring formation?

A1: The diastereoselectivity of 5-oxopyrrolidine synthesis is primarily governed by the mechanism of the cyclization reaction and the steric and electronic properties of the substrates and reagents involved. Key factors include:

  • Cyclization Strategy: The choice of synthetic route, such as intramolecular Michael additions, reductive aminations, or cycloadditions, will have its own inherent stereochemical preferences based on the transition state geometries.

  • Substrate Control: The stereocenters already present in the acyclic precursor can direct the formation of new stereocenters. This is often achieved through steric hindrance, where bulky substituents favor the formation of the less sterically crowded diastereomer.

  • Reagent and Catalyst Control: The use of chiral auxiliaries, organocatalysts, or metal catalysts can create a chiral environment that favors the formation of one diastereomer over the other.[2][3][4] These external reagents can override the inherent substrate bias.

  • Reaction Conditions: Temperature, solvent, and the nature of any additives can influence the transition state energies and potentially the stereochemical outcome.[5] Lower temperatures, for instance, often enhance selectivity by favoring the pathway with the lower activation energy.

Q2: How does a chiral auxiliary work to control stereochemistry in this context?

A2: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material to direct the stereochemical course of a reaction.[3][] In 5-oxopyrrolidine synthesis, an auxiliary, often derived from natural products like amino acids or terpenes, is typically appended to the nitrogen or a carbon atom of the acyclic precursor.[4][] The auxiliary's rigid, well-defined chiral scaffold creates a sterically biased environment. During the crucial bond-forming cyclization step, one face of the reacting molecule is shielded, forcing the reaction to proceed from the less hindered face. This results in the preferential formation of one diastereomer. After the ring is formed, the auxiliary is cleaved under conditions that do not racemize the newly formed stereocenters and can often be recovered for reuse.[3] Evans oxazolidinones are a classic example of highly effective chiral auxiliaries used in various asymmetric syntheses.[3]

Q3: What is the role of organocatalysis in achieving stereoselective 5-oxopyrrolidine synthesis?

A3: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines.[1][2] Chiral secondary amines, such as proline and its derivatives, are commonly used.[2] These catalysts react with a carbonyl compound in the acyclic precursor to form a transient chiral enamine or iminium ion. This intermediate then participates in the intramolecular cyclization, with the chiral catalyst directing the stereochemical outcome. For instance, in aza-Michael/aldol domino reactions, a chiral amine catalyst can control the formation of up to three contiguous stereocenters with high diastereoselectivity and enantioselectivity.[7] Cinchona alkaloid-derived catalysts have also proven effective in promoting novel organocatalytic cyclizations to yield highly substituted pyrrolidines.[8][9]

Troubleshooting Guides

Scenario 1: Low cis:trans Diastereomeric Ratio (e.g., close to 1:1)

Problem: The cyclization reaction is yielding an almost equal mixture of cis and trans 5-oxopyrrolidine diastereomers, indicating a lack of stereocontrol.

Diagnostic Workflow

Caption: Troubleshooting workflow for low diastereoselectivity.

Causality and Recommended Solutions
Potential Cause Scientific Rationale Recommended Action
Thermodynamic Equilibration The reaction conditions (e.g., high temperature, prolonged reaction time, presence of base/acid) may be allowing the initially formed kinetic product to equilibrate to the more stable thermodynamic product. If the stability of the cis and trans isomers is similar, a mixture will result.Solution 1: Run the reaction at a significantly lower temperature to favor the kinetically controlled product.[5] This increases the energy difference between the diastereomeric transition states. Solution 2: Shorten the reaction time and quench the reaction as soon as the starting material is consumed to prevent post-cyclization epimerization.
Insufficient Steric Bias The substituents on the acyclic precursor may not be sterically demanding enough to create a significant energy difference between the transition states leading to the cis and trans products.Solution 1: Introduce a bulkier protecting group on the nitrogen (e.g., switch from Boc to Cbz or a more elaborate group) or on other substituents to enhance steric hindrance and favor one approach trajectory. Solution 2: If substrate modification is not feasible, implement a reagent-controlled strategy by introducing a chiral auxiliary or a suitable catalyst.[3]
Ineffective Catalyst/Auxiliary The chosen catalyst or auxiliary may not be optimal for the specific substrate, leading to poor stereochemical induction. The catalyst loading might be too low, or the catalyst may have degraded.Solution 1: Screen a panel of different organocatalysts (e.g., various proline derivatives) or chiral auxiliaries to find one that provides better stereocontrol for your system.[2][4] Solution 2: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol% or 20 mol%) to see if it improves the diastereomeric ratio. Solution 3: Verify the purity and integrity of the catalyst or auxiliary.
Scenario 2: Epimerization of an Existing Stereocenter During Cyclization

Problem: A stereocenter present in the starting material is losing its stereochemical integrity during the ring-closing reaction.

Diagnostic Workflow

Caption: Diagnostic approach for epimerization issues.

Causality and Recommended Solutions
Potential Cause Scientific Rationale Recommended Action
Base-Mediated Epimerization If a stereocenter has an acidic proton (e.g., alpha to an ester or ketone), basic conditions used to promote cyclization can lead to deprotonation and subsequent reprotonation, causing racemization or epimerization.Solution 1: If possible, switch to a cyclization method that proceeds under neutral or acidic conditions. Solution 2: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) at low temperatures to minimize deprotonation of the sensitive center. Solution 3: Explore protecting the functionality adjacent to the stereocenter to reduce the acidity of the proton.
Acid-Catalyzed Enolization Strong acidic conditions can catalyze the enolization of carbonyl groups, which can lead to the loss of stereochemistry at an adjacent carbon center.Solution 1: Use a milder acid catalyst or switch to a Lewis acid that is less prone to promoting enolization.[5] Solution 2: Buffer the reaction mixture to maintain a specific pH range.
Reversibility of Ring Formation The cyclization reaction itself might be reversible under the reaction conditions, allowing the ring to open and re-close, which can scramble the stereochemistry.Solution 1: Employ reaction conditions that favor the forward reaction irreversibly. This can sometimes be achieved by using a reagent that is consumed in the reaction or by removing a byproduct (e.g., water). Solution 2: Once the desired product is formed, immediately move to the next step or perform a work-up under neutral conditions to prevent re-equilibration.

Key Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Aminooxygenation for cis-2,5-Disubstituted Pyrrolidines

This protocol is adapted from methodologies demonstrating high cis-selectivity in copper-promoted reactions.[10] It is particularly effective for α-substituted 4-pentenyl sulfonamides.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the requisite N-sulfonylated α-substituted 4-pentenylamine precursor according to established literature procedures.

  • Reaction Setup: To a solution of the 4-pentenyl sulfonamide (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (0.1 M), add copper(II) triflate (Cu(OTf)₂) (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (cis:trans) can be determined by ¹H NMR analysis of the crude or purified product, often by comparing the integration of characteristic signals for each diastereomer. High diastereoselectivity (often >20:1 cis:trans) is expected for α-substituted substrates.[10]

Protocol 2: Organocatalyzed Aza-Michael/Aldol Domino Reaction for Polysubstituted 5-Oxopyrrolidines

This protocol outlines a general procedure for the synthesis of highly functionalized 5-oxopyrrolidines with excellent diastereoselectivity, inspired by advances in organocatalysis.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the α-ketoamide (1.2 eq) and the α,β-unsaturated aldehyde (1.0 eq) in a suitable solvent (e.g., toluene or chloroform) at room temperature.

  • Catalyst Addition: Add the chiral diarylprolinol silyl ether organocatalyst (typically 10-20 mol%) to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Work-up: Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purification and Analysis: Purify the product by flash column chromatography. The products are often obtained with high diastereoselectivity (>20:1 dr) and good to excellent enantioselectivity (60-96% ee).[7] The stereochemical outcome should be confirmed by appropriate analytical techniques, such as chiral HPLC or NMR analysis of Mosher's esters.

References

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). PMC - NIH. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC - NIH. [Link]

  • Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. (2016). PubMed. [Link]

  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. (n.d.). NIH. [Link]

  • A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. (2013). PubMed. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. [Link]

  • Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. (2014). PubMed. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]

Sources

Technical Support Center: Best Practices for Long-Term Storage and Handling of Pyrrolidone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrrolidone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the long-term storage, handling, and stability of this versatile class of compounds. The pyrrolidone scaffold is a cornerstone in medicinal chemistry, but its inherent reactivity requires a nuanced understanding to ensure experimental success and product integrity. This resource offers a structured approach to troubleshooting common challenges and answers frequently asked questions, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of pyrrolidone derivatives, providing the "why" behind the recommended practices.

Q1: What are the primary degradation pathways for pyrrolidone derivatives?

A1: The stability of pyrrolidone derivatives is primarily challenged by three key degradation pathways:

  • Hydrolysis: The lactam (cyclic amide) ring is susceptible to hydrolysis, especially under acidic or basic conditions. This results in ring-opening to form aminobutyric acid derivatives.[1] The rate of hydrolysis is significantly influenced by pH and temperature.[1]

  • Oxidation: The pyrrolidone ring and any alkyl substituents can undergo oxidation. The presence of oxygen, transition metals, or peroxide impurities can initiate oxidative degradation, potentially leading to the formation of N-oxides, imides, or other oxidation products.[1][2] For derivatives with tertiary amines, oxidation at the nitrogen atom is a common pathway.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1] It is crucial to protect light-sensitive derivatives from exposure during storage and handling.

Q2: What are the ideal long-term storage conditions for solid pyrrolidone derivatives?

A2: For optimal long-term stability, solid pyrrolidone derivatives should be stored in a cool, dry, and dark environment . A well-ventilated area is also recommended.[4] Many derivatives are stable at a recommended storage temperature of 15–25 °C.[5] For particularly sensitive compounds or for archival purposes, storage at lower temperatures, such as -20°C or -40°C, can significantly slow degradation kinetics.[6] It is imperative to use tightly sealed containers to protect against moisture, as many pyrrolidone derivatives are hygroscopic.[5]

Q3: My pyrrolidone derivative is moisture-sensitive. What specific precautions should I take?

A3: For moisture-sensitive compounds, the following strategies are recommended:

  • Use of Desiccants: Store the compound in a container with a desiccant, such as silica gel, to absorb any ambient moisture.

  • Inert Atmosphere: For highly sensitive materials, consider storing under an inert atmosphere, such as nitrogen or argon, to displace both moisture and oxygen.

  • Moisture-Resistant Packaging: Utilize packaging with a low moisture vapor transmission rate.[1]

  • Controlled Environment: Handle the compound in a glove box or a room with controlled low humidity.[1]

Q4: How should I handle liquid pyrrolidone derivatives like N-methyl-2-pyrrolidone (NMP)?

A4: Liquid pyrrolidone derivatives require specific handling precautions:

  • Ventilation: Always work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[5][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side-shields, and a lab coat.[4][5]

  • Ignition Sources: Keep flammable derivatives away from open flames, sparks, and other sources of ignition.[2]

  • Container Integrity: Ensure containers are tightly closed when not in use to prevent evaporation and contamination.[7][8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific issues encountered during experiments involving pyrrolidone derivatives.

Problem 1: Appearance of Unknown Peaks in HPLC Analysis During a Stability Study.

  • Possible Causes:

    • Degradation Products: The new peaks are likely impurities resulting from the degradation of your pyrrolidone derivative via hydrolysis, oxidation, or photodegradation.[1]

    • Excipient Interaction: The active pharmaceutical ingredient (API) may be reacting with one or more excipients in the formulation. Common culprits include excipients with residual peroxides (e.g., povidone) or reducing sugars (e.g., lactose) that can react with amine functionalities.[9][10]

    • Contamination: The sample may have been contaminated during preparation or handling.

  • Troubleshooting Workflow:

    G start Unknown Peak in HPLC char_peaks Characterize Unknown Peaks (LC-MS) start->char_peaks compare Compare Retention Times start->compare review_process Review Formulation & Handling Process start->review_process forced_deg Perform Forced Degradation Study on API char_peaks->forced_deg Provides clues to structure forced_deg->compare excipient_study Conduct Excipient Compatibility Study compare->excipient_study No match with API degradants identify_pathway Identify Degradation Pathway compare->identify_pathway Match found identify_excipient Identify Incompatible Excipient excipient_study->identify_excipient identify_source Identify Contamination Source review_process->identify_source optimize Optimize Formulation/Storage (e.g., add antioxidant, change pH, protect from light) identify_pathway->optimize reformulate Reformulate with Alternative Excipient identify_excipient->reformulate refine_handling Refine Handling Protocols identify_source->refine_handling end Stable Formulation/Product Achieved optimize->end reformulate->end refine_handling->end

    Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

  • Step-by-Step Resolution:

    • Characterize the Impurity: Use mass spectrometry (MS) coupled with HPLC to determine the molecular weight of the unknown peak. This information is critical for hypothesizing its structure and origin.[1]

    • Perform a Forced Degradation Study: As detailed in the "Experimental Protocols" section, subject the pure API to stress conditions (acid, base, oxidation, heat, light).[1] This will intentionally generate degradation products.

    • Compare Chromatograms: Compare the retention times of the unknown peaks in your stability sample with those generated during the forced degradation study. A match indicates the impurity is a degradant of your API.

    • Conduct Excipient Compatibility Studies: If no match is found, prepare binary mixtures of the API with each excipient used in the formulation. Store these mixtures under accelerated conditions and analyze them at various time points to identify any interactions.[1]

    • Optimize Formulation: Once the degradation pathway is understood (e.g., oxidation), you can reformulate to mitigate it. This may involve adding antioxidants (e.g., BHT, ascorbic acid), using buffers to maintain an optimal pH, or using light-protective packaging like amber vials.[1]

Problem 2: Rapid Degradation of the Pyrrolidone Derivative in a Liquid Formulation.

  • Possible Causes:

    • Hydrolysis: The pH of the formulation may be promoting acid or base-catalyzed hydrolysis of the lactam ring.[1]

    • Oxidative Degradation: Dissolved oxygen in the solvent can lead to oxidative degradation.[1]

    • Incompatible Solvents/Excipients: Certain solvents or dissolved excipients may be reacting with your compound.

  • Visualizing Degradation Pathways:

    G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Pyrrolidone_H Pyrrolidone Derivative Intermediate_H Tetrahedral Intermediate Pyrrolidone_H->Intermediate_H H+ or OH- Product_H Ring-Opened Product (Aminobutyric Acid Derivative) Intermediate_H->Product_H Pyrrolidone_O Pyrrolidone Derivative Product_O1 N-Oxide Pyrrolidone_O->Product_O1 [O] Product_O2 Imide Derivative Pyrrolidone_O->Product_O2 [O] Product_O3 Ring-Opened Products Pyrrolidone_O->Product_O3 [O]

    Caption: Primary degradation pathways for pyrrolidone derivatives.

  • Step-by-Step Resolution:

    • pH Adjustment: Measure the pH of your formulation. If it is acidic or alkaline, consider using a buffering system to maintain a pH where the derivative is most stable.

    • Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing the formulation to remove dissolved oxygen.

    • Incorporate Antioxidants: The addition of antioxidants can scavenge free radicals and prevent oxidative degradation.

    • Review Excipient Compatibility: As in the previous problem, ensure that all excipients are compatible with the API. Pay close attention to excipients that may contain peroxide impurities.[9][10]

Data Presentation

The following tables summarize recommended storage conditions and provide hypothetical stability data to illustrate the impact of different stressors. Actual degradation rates will vary based on the specific derivative and experimental conditions.[2]

Table 1: Recommended Long-Term Storage Conditions

Parameter Recommendation Rationale
Temperature 15-25°C (Cool Place) or as specified Minimizes thermal degradation.[5]
≤ -20°C (for sensitive compounds) Significantly reduces reaction kinetics for long-term stability.[6]
Humidity Dry environment, use of desiccants Prevents hydrolysis and degradation of hygroscopic compounds.[1]
Light Protect from light (e.g., amber vials) Prevents photodegradation.[1]
Atmosphere Tightly sealed containers Prevents entry of moisture and oxygen.[4]

| | Inert gas (Nitrogen/Argon) for sensitive compounds | Displaces oxygen to prevent oxidative degradation. |

Table 2: Representative Forced Degradation Data (Hypothetical)

Stress Condition Time (hours) Temperature (°C) % Degradation (Hypothetical) Major Degradation Product(s)
0.1 M HCl 24 60 5 - 15% 4-Aminobutyric acid derivative (hydrolysis)
0.1 M NaOH 24 60 10 - 25% Salt of 4-aminobutyric acid derivative (hydrolysis)
3% H₂O₂ 24 Room Temp 2 - 8% N-Oxide, other oxidation products
Dry Heat 48 80 < 5% Minimal degradation

| Photolytic (ICH Q1B) | Per guideline | N/A | < 5% | Minimal degradation |

Experimental Protocols

Protocol: Forced Degradation Study for a Pyrrolidone Derivative

Objective: To identify potential degradation products and pathways, and to establish a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the API.[11]

Methodology:

  • Sample Preparation: Prepare stock solutions of the pyrrolidone derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat the solution at 60-80°C.[1]

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Heat the solution at 60-80°C.[1]

    • Withdraw samples at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3-10% hydrogen peroxide (H₂O₂).[3]

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation over time by taking samples at regular intervals.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 80°C) in a temperature-controlled oven.[3]

    • Also, expose a solution of the drug substance to the same conditions.

    • Analyze samples after a set period (e.g., 24, 48 hours).

  • Photostability:

    • Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

    • Keep a control sample protected from light.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method, typically with UV and MS detection.[2]

    • Quantify the remaining API and the formed degradants.

    • Ensure mass balance is achieved to account for all degradation products.

References

  • Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0562 - PYRROLIDONE. Retrieved from [Link]

  • Greenfield Global. (2015). SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Retrieved from [Link]

  • Yau, H. C., Bayazit, M. K., Steinke, J. H. G., & Shaffer, M. S. P. (2015). Sonochemical degradation of N-methylpyrrolidone and its influence on single walled carbon nanotube dispersion. Chemical Communications, 51(84), 15416–15419. Retrieved from [Link]

  • Bader, M., Wrbitzky, R., & Blaszkewicz, M. (2008). Structural formulas of N-methyl-2-pyrrolidone (NMP) and its main metabolites. ResearchGate. Retrieved from [Link]

  • Carnerup, A. M., Spanne, M., & Jonsson, B. A. (2006). Human experimental exposure study on the uptake and urinary elimination of N-methyl-2-pyrrolidone (NMP) during simulated workplace conditions. Toxicology Letters, 162(2-3), 139-147.
  • O'Malley, R., Leghzaiel, N., & Salouros, H. (2022). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. Drug Testing and Analysis, 14(10), 1835-1845. Retrieved from [Link]

  • PQRI. (2010). Industry Perspective on Shelf Life. Retrieved from [Link]

  • Waterman, K. C. (2019). On the Shelf Life of Pharmaceutical Products. AAPS PharmSciTech, 20(4), 153. Retrieved from [Link]

  • Singh, S., & Singh, S. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 4-26. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to GAT-1 Inhibitors: An In-Depth Analysis of Tiagabine and CI-966

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Executive Summary

In the landscape of neuroscience research and therapeutic development, modulating the concentration of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), is a cornerstone strategy for managing neurological and psychiatric disorders. GABA transporters (GATs) are critical regulators of GABAergic tone, making them prime targets for pharmacological intervention. This guide provides a detailed comparative analysis of two potent and selective inhibitors of the GABA Transporter 1 (GAT-1): Tiagabine , a clinically approved anticonvulsant, and CI-966 , a research compound with a complex clinical history.

This document will delve into their mechanisms of action, pharmacological profiles, and the underlying causality for their distinct clinical outcomes. Furthermore, a validated experimental protocol for assessing GABA uptake inhibition is provided to support researchers in this field.

A Note on 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid: An initial objective was to include this compound in this comparison. However, a comprehensive literature search revealed no publicly available experimental data characterizing its activity as a GABA uptake inhibitor. While derivatives of 5-oxopyrrolidine-3-carboxylic acid have been explored for various biological activities, including analgesic and antimicrobial effects, their specific interaction with GABA transporters is not documented in peer-reviewed literature[1][2][3]. Therefore, this guide will focus on the two well-characterized compounds, Tiagabine and CI-966, for which robust comparative data exists.

Introduction: The Central Role of GABA and GAT-1

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. The synaptic action of GABA is terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells[4]. This process is mediated by a family of four distinct sodium- and chloride-dependent transporters: GAT-1, GAT-2, GAT-3, and BGT-1[4][5].

GAT-1 is the predominant isoform in the brain and is primarily localized on neurons, making it a highly strategic target for enhancing GABAergic inhibition. By inhibiting GAT-1, the extracellular concentration of GABA is increased, prolonging the activation of postsynaptic GABA receptors and thereby dampening neuronal excitability[6][7]. This mechanism is the foundation for the therapeutic efficacy of GAT-1 inhibitors in conditions like epilepsy[8].

Mechanism of Action and Selectivity Profile

Both Tiagabine and CI-966 function by blocking the reuptake of GABA from the synapse. Their therapeutic and adverse effects are intrinsically linked to their high affinity and selectivity for the GAT-1 transporter over other GAT subtypes.

Tiagabine is a derivative of nipecotic acid, a known GABA uptake inhibitor, but is modified with a lipophilic anchor to enhance its ability to cross the blood-brain barrier[9]. It is a potent and highly selective GAT-1 inhibitor[6][10]. By binding to GAT-1, Tiagabine effectively slows the clearance of GABA from the synapse, which prolongs inhibitory postsynaptic potentials[6][11]. This enhancement of GABAergic transmission is the primary mechanism behind its anticonvulsant properties[8].

CI-966 is also a potent and highly selective GAT-1 inhibitor[12]. Studies on cloned human GABA transporters have confirmed that both CI-966 and Tiagabine are highly selective for GAT-1, with significantly lower affinity for GAT-2, GAT-3, and BGT-1[4]. This selectivity is crucial, as it localizes the pharmacological effect primarily to GABAergic synapses where GAT-1 is most abundant. The potentiation of GABA's effects by CI-966 has been demonstrated in vivo, where systemic administration of the drug enhanced the inhibitory action of GABA in the hippocampus[13].

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake Inhibitor Tiagabine / CI-966 Inhibitor->GAT1 Inhibition

Caption: Mechanism of GAT-1 Inhibition.

Comparative Pharmacological Profile

While both compounds are selective GAT-1 inhibitors, their potency and clinical outcomes diverge significantly.

ParameterTiagabineCI-966Source(s)
GAT-1 IC₅₀ (human) ~70 nM (0.07 µM)~260 nM (0.26 µM)[14],
GAT-1 IC₅₀ (rat) ~67 nM (synaptosomes)~1200 nM (1.2 µM),[15][16],
Selectivity Highly selective for GAT-1Highly selective for GAT-1 (>200-fold over GAT-2/3)[17],[4],
Clinical Use Approved anticonvulsant (partial seizures)Development discontinued[6],[12]
Key Adverse Effects Drowsiness, dizziness, confusionSevere psychosis, memory deficits, myoclonus[16],[12]

Causality Behind Divergent Clinical Outcomes:

The most striking difference between Tiagabine and CI-966 is their clinical safety profile. Tiagabine is generally well-tolerated at therapeutic doses, with common side effects being extensions of its GABA-enhancing mechanism (e.g., sedation)[18]. In stark contrast, the clinical development of CI-966 was halted due to the emergence of severe neuropsychiatric adverse effects at higher doses[12]. Phase I trials revealed that while doses of 1-10 mg were tolerated, a 50 mg dose induced severe and prolonged psychotic symptoms, memory deficits, and tremors, resembling schizophrenia or mania[12].

The reasons for this dramatic difference are not fully elucidated but may stem from:

  • Potency and Dosing: It's possible that the initial doses of CI-966 tested in humans were simply too high, leading to an excessive, widespread enhancement of GABAergic inhibition that disrupted normal brain function[12].

  • Pharmacokinetic Differences: Subtle differences in brain penetration, regional distribution, or metabolism could lead to CI-966 achieving higher, supratherapeutic concentrations in brain regions sensitive to GABAergic over-stimulation.

  • Off-Target Effects: Although both are considered highly selective, unknown or uncharacterized off-target interactions of CI-966 at higher concentrations cannot be entirely ruled out.

This comparison underscores a critical principle in pharmacology: the therapeutic window. While both drugs share a primary mechanism, the dose-response curve for therapeutic versus adverse effects is dramatically different, rendering one a valuable medicine and the other a tool for research with significant safety liabilities.

Experimental Protocol: [³H]-GABA Uptake Inhibition Assay

This protocol provides a robust method for determining the inhibitory potency (IC₅₀) of test compounds on GAT-1, validated for use with cultured cells expressing the transporter.

Objective: To measure the concentration-dependent inhibition of [³H]-GABA uptake by a test compound (e.g., Tiagabine, CI-966) in HEK293 cells stably expressing human GAT-1.

Materials:

  • HEK293 cells expressing human GAT-1 (hGAT-1)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compounds (Tiagabine, CI-966) and vehicle (e.g., DMSO)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Multi-well plates (24- or 48-well)

Workflow:

A 1. Cell Plating Seed hGAT-1 expressing cells in multi-well plates and culture to confluency. B 2. Pre-incubation Wash cells with KRH buffer. Add test compounds at various concentrations. Incubate. A->B C 3. Uptake Initiation Add [³H]-GABA to each well to start the uptake reaction. Incubate for a short period (e.g., 10-20 min). B->C D 4. Uptake Termination Rapidly wash cells with ice-cold KRH buffer to remove extracellular [³H]-GABA. C->D E 5. Cell Lysis Lyse cells with a suitable lysis buffer (e.g., 1% SDS). D->E F 6. Scintillation Counting Transfer lysate to scintillation vials, add cocktail, and count radioactivity (CPM). E->F G 7. Data Analysis Calculate % inhibition vs. control. Plot dose-response curve and determine IC₅₀. F->G

Caption: Workflow for a [³H]-GABA Uptake Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed hGAT-1 expressing HEK293 cells into 24-well plates and grow until they form a confluent monolayer. Causality: A confluent monolayer ensures a consistent number of transporters per well, reducing variability.

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cells twice with 1 mL of pre-warmed KRH buffer.

  • Compound Pre-incubation: Add 450 µL of KRH buffer containing the desired concentration of the test compound (e.g., Tiagabine, CI-966) or vehicle to each well. Prepare a serial dilution of the compounds. Incubate the plate at 37°C for 15-20 minutes. Causality: Pre-incubation allows the inhibitor to bind to the transporter before the introduction of the substrate.

  • Defining Controls:

    • Total Uptake: Wells containing only vehicle.

    • Non-specific Uptake: Wells containing a high concentration of a known potent GAT-1 inhibitor (e.g., 100 µM Tiagabine) or unlabeled GABA to saturate the transporters. This defines the baseline signal in the absence of specific transport.

  • Initiate Uptake: Add 50 µL of KRH buffer containing a fixed concentration of [³H]-GABA (e.g., final concentration of 10-20 nM) to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time (typically 10-20 minutes). Causality: This time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold KRH buffer. Causality: The ice-cold buffer instantly stops the transport process and removes unbound extracellular radioligand.

  • Cell Lysis: Add 500 µL of 1% SDS solution to each well and incubate for 30 minutes at room temperature to lyse the cells and solubilize the intracellular contents.

  • Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).

    • Calculate the percentage of inhibition for each compound concentration relative to the specific uptake in the vehicle control wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Conclusion and Research Implications

This guide provides a comparative analysis of Tiagabine and CI-966, two selective GAT-1 inhibitors. While both compounds potently inhibit GAT-1, their clinical trajectories serve as a powerful case study in translational pharmacology.

  • Tiagabine remains a valuable therapeutic agent for epilepsy, demonstrating that selective GAT-1 inhibition is a viable clinical strategy. Its well-defined therapeutic window allows for effective seizure control without inducing the severe adverse effects seen with CI-966[6][18].

  • CI-966 , despite its clinical failure, continues to be an important research tool. Its ability to induce psychosis-like states at high doses provides a pharmacological model to study the role of excessive GABAergic tone in psychiatric disorders[12].

For researchers in the field, the key takeaway is the profound importance of the dose-response relationship and the therapeutic index. The provided experimental protocol offers a standardized method to characterize novel GAT inhibitors, enabling the quantitative comparison necessary to identify candidates with promising pharmacological profiles for further development.

References

  • Wikipedia. CI-966. [Link]

  • Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 40 Suppl 9, S2–S6. [Link]

  • Hasenhuetl, P. S., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 677–684. [Link]

  • Clausen, R. P. (2001). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 8(2), 143-156. [Link]

  • Adkins, J. C., & Noble, S. (1998). The mechanism of action of tiagabine. Drugs, 55(3), 437-450. [Link]

  • Paryz-Kubiak, A., et al. (2021). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • White, H. S., et al. (2011). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Epilepsy Research, 97(1-2), 105–116. [Link]

  • Nielsen, E. B., et al. (1991). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 32(6), 835-842. [Link]

  • Patsnap Synapse. What is the mechanism of Tiagabine Hydrochloride?. [Link]

  • Borden, L. A., et al. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology, 269(2), 219–224. [Link]

  • ResearchGate. Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. [Link]

  • Ebert, U., et al. (1990). Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ. Canadian Journal of Physiology and Pharmacology, 68(9), 1194–1199. [Link]

  • Leach, J. P., & Brodie, M. J. (1995). Tiagabine pharmacology in profile. Epilepsia, 36 Suppl 6, S11-4. [Link]

  • Gidal, B. E., & Garnett, W. R. (1998). Tiagabine: a novel antiepileptic drug. The Annals of Pharmacotherapy, 32(4), 455-463. [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • Nature. Molecular basis of human GABA transporter 3 inhibition. [Link]

  • ResearchGate. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

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A Comparative Guide to Structure-Activity Relationships of 5-Oxopyrrolidine-Based GABA Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-oxopyrrolidine-based inhibitors of γ-aminobutyric acid (GABA) transporters. We will explore the critical chemical features influencing their potency and selectivity, compare this scaffold to other known GABA uptake inhibitors, and provide detailed experimental protocols for their evaluation.

Introduction: The GABAergic System and the Role of GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1]

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2] Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3] GAT1 is the predominant subtype in the brain and is a primary target for the development of GABA uptake inhibitors. By blocking these transporters, the extracellular concentration of GABA is increased, thereby enhancing inhibitory neurotransmission.[4] This makes GAT inhibitors a promising therapeutic strategy for conditions associated with GABAergic hypofunction.

The 5-oxopyrrolidine (also known as pyroglutamic acid or pyrrolidinone) scaffold has emerged as a versatile and promising core for the design of novel GAT inhibitors. Its rigid structure and potential for diverse functionalization offer opportunities for fine-tuning inhibitor potency and selectivity.

Core Structure-Activity Relationships of 5-Oxopyrrolidine-Based Inhibitors

The SAR of 5-oxopyrrolidine-based GABA inhibitors can be systematically analyzed by considering modifications at three key positions: the N-substituent, the C2-position, and substitutions on the pyrrolidinone ring itself. While direct and extensive SAR studies on a wide range of 5-oxopyrrolidine derivatives are still evolving, valuable insights can be drawn from closely related scaffolds, such as pyrrolidine-2-yl-acetic acids.

The Crucial Role of the N-Substituent

The N-substituent of the 5-oxopyrrolidine ring is a major determinant of both potency and selectivity for GAT subtypes. A common strategy in the design of potent GAT inhibitors is the introduction of a lipophilic side chain at this position. This is exemplified by the highly potent and selective GAT1 inhibitors like tiagabine and NNC-711, which, although based on nipecotic acid, underscore the importance of a bulky, lipophilic N-substituent.[4]

For pyrrolidine-based inhibitors, N-arylalkyl groups have been shown to be particularly effective. For instance, in a series of 2-substituted pyrrolidine-2-yl-acetic acid derivatives, a 2-{[tris(4-methoxyphenyl)]methoxy} ethyl group at the nitrogen atom conferred high potency at the mGAT4 transporter.[5] This suggests that the N-substituent plays a critical role in interacting with specific residues within the transporter binding pocket, thereby dictating subtype selectivity.

The rationale behind introducing large lipophilic groups is to enhance binding affinity through hydrophobic interactions with the transporter protein and to potentially improve blood-brain barrier penetration.

Modifications at the C2-Position

The C2-position of the 5-oxopyrrolidine ring, which is adjacent to the carbonyl group, is another key site for modification. In the closely related pyrrolidine-2-yl-acetic acid series, substitutions at the 2-position of the acetic acid side chain have a significant impact on activity.

For example, the introduction of a hydroxyl group at this position has been shown to yield compounds with significant potency and selectivity for mGAT1.[5] The racemate rac-(u)-13c, a 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative, exhibited a pIC50 of 5.67 for mGAT1 and an even higher potency for the human GAT1 (hGAT-1) with a pIC50 of 6.14.[5] This highlights the potential for hydrogen bonding interactions at this position to enhance binding affinity.

Ring Substitutions and Stereochemistry

Substitutions on the pyrrolidinone ring itself can influence the conformational preferences of the molecule and its interaction with the GABA transporter. For instance, in a study of 4-hydroxypyrrolidine-2-carboxylic acid derivatives, the presence of a hydroxyl group at the C4-position generally led to a decrease in inhibitory potency at both GAT-1 and GAT-3 compared to the unsubstituted counterparts.[6]

Stereochemistry is also a critical factor. The same study on 4-hydroxypyrrolidine-2-acetic acid derivatives suggested that a (2S)-configuration at the C-2 position is crucial for potent inhibition of GAT-1, while a (4R)-configuration at the C-4 position may be important for potent inhibition of GAT-3.[6] This underscores the stereospecific nature of the inhibitor-transporter interaction.

SAR_Summary

Comparative Analysis with Alternative Scaffolds

The 5-oxopyrrolidine scaffold represents a valuable alternative to more established classes of GABA uptake inhibitors, such as those based on nipecotic acid and guvacine.

ScaffoldKey Structural FeaturesAdvantagesDisadvantages/ChallengesRepresentative Inhibitor(s)
5-Oxopyrrolidine Rigid, five-membered lactam ring. Multiple points for functionalization.Versatile for synthetic modification. Potential for improved pharmacokinetic properties.SAR is less established compared to other scaffolds.N-substituted pyroglutamic acid derivatives.
Nipecotic Acid Piperidine-3-carboxylic acid core.Well-established SAR. High potency and selectivity for GAT1 can be achieved.Can have poor blood-brain barrier penetration without lipophilic modifications.Tiagabine, NNC-711
Guvacine Tetrahydropyridine-3-carboxylic acid core.Structurally simpler than nipecotic acid. Good starting point for inhibitor design.Generally less potent than nipecotic acid derivatives.-

The primary advantage of the 5-oxopyrrolidine scaffold lies in its synthetic tractability and the potential to explore a wider chemical space compared to the more constrained piperidine-based structures. The lactam functionality also offers different hydrogen bonding capabilities, which can be exploited in inhibitor design.

Experimental Protocols for Inhibitor Evaluation

The biological activity of novel 5-oxopyrrolidine-based GABA inhibitors is typically assessed using in vitro assays that measure their ability to block GABA uptake by specific transporter subtypes. Below are representative protocols for a GABA uptake assay and a radioligand binding assay.

Cell-Based [³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Materials:

  • HEK293 cells stably or transiently expressing the GAT subtype of interest (e.g., hGAT1).

  • Cell culture medium (e.g., DMEM) with supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Plating: Seed the GAT-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Preparation of Assay Solutions: Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare a solution of [³H]GABA in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the [³H]GABA solution to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 10-30 minutes) at room temperature or 37°C to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values of the test compounds by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

GABA_Uptake_Assay

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled GAT inhibitor from its binding site on the transporter.

Materials:

  • Membrane preparations from cells or tissues expressing the GAT of interest.

  • Radiolabeled GAT inhibitor (e.g., [³H]tiagabine or [³H]NNC-711).

  • Unlabeled GAT inhibitor for determining non-specific binding.

  • Test compounds.

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand, and either the test compound, vehicle, or an excess of unlabeled ligand (to determine non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 and Ki values of the test compounds from competition binding curves.

Signaling Pathways and Downstream Effects

Inhibition of GABA transporters leads to an increase in the extracellular concentration of GABA, which in turn potentiates the activation of postsynaptic GABA receptors (GABA-A and GABA-B).[2] This enhanced activation of GABA receptors leads to an increased influx of chloride ions (GABA-A) or modulation of second messenger systems (GABA-B), resulting in hyperpolarization of the postsynaptic neuron and a reduction in its excitability.[7] This is the fundamental mechanism by which GABA uptake inhibitors exert their therapeutic effects.

GABA_Signaling

Conclusion

The 5-oxopyrrolidine scaffold represents a promising and versatile platform for the design of novel GABA uptake inhibitors. The structure-activity relationships, while still being fully elucidated, indicate that modifications to the N-substituent, the C2-position, and the stereochemistry of the ring are critical for achieving high potency and selectivity. Compared to more established scaffolds like nipecotic acid, the 5-oxopyrrolidine core offers new avenues for synthetic exploration and the potential for developing next-generation therapeutics for a range of neurological and psychiatric disorders. Further research focused on synthesizing and evaluating diverse libraries of 5-oxopyrrolidine derivatives will be crucial in unlocking the full potential of this chemical class.

References

  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of proposed GABAergic signaling pathways in glial cells. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of the γ-aminobutyric acid (GABA) signaling system. Retrieved from [Link]

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A Comparative Guide to the Structural Validation of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid: An In-depth Analysis of X-ray Diffraction and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and drug development professionals, the precise knowledge of a compound's architecture is paramount for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid derivative.

While the primary focus is on the gold-standard method of single-crystal X-ray diffraction, we will provide a comprehensive evaluation of complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

The Unambiguous Verdict of X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be unequivocally established.

The Crystallographic Picture: A Case Study with L-Pyroglutamic Acid

As of the writing of this guide, the specific crystal structure of this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC). However, to illustrate the power of the technique, we will examine the crystallographic data for the closely related parent compound, L-pyroglutamic acid (5-oxoproline).[2][3][4][5][6][7][8] The fundamental principles and workflow for structure determination remain the same.

The crystal structure of L-pyroglutamic acid reveals a monoclinic crystal system with the space group P2₁/c.[2][4] The molecule adopts a puckered pyrrolidinone ring conformation and engages in intermolecular hydrogen bonding, which dictates the crystal packing.[2][3][4]

Crystallographic Parameter L-Pyroglutamic Acid
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.14
b (Å)8.86
c (Å)9.32
β (°)116.5
Z4

Table 1: Unit cell parameters for L-pyroglutamic acid.[2][4]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The initial and often most challenging step is the growth of a high-quality single crystal. For a compound like this compound, this would typically involve slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone/hexane).

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to obtain the final structure.

XRD_Workflow cluster_experiment Experimental cluster_analysis Computational Analysis crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Figure 1: Simplified workflow for single-crystal X-ray diffraction.

The Corroborative Power of Spectroscopic Techniques

While X-ray diffraction provides an unparalleled static picture of a molecule in the solid state, spectroscopic methods offer complementary information about the molecule's structure and behavior, often in solution.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for structure elucidation in solution.[11] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be employed to piece together the molecular structure.

Technique Information Gained
¹H NMR Number of unique proton environments, chemical shifts (electronic environment), and coupling constants (connectivity).
¹³C NMR Number of unique carbon environments and their chemical shifts.
COSY Correlation between coupled protons (H-H connectivity).
HSQC Correlation between protons and their directly attached carbons (C-H connectivity).
HMBC Correlation between protons and carbons over two to three bonds (long-range C-H connectivity), crucial for identifying quaternary carbons.

Table 2: Key NMR experiments for the structural elucidation of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of 1D and 2D NMR experiments are performed.

  • Spectral Interpretation: The resulting spectra are analyzed to assign chemical shifts and coupling constants, and to build up the molecular connectivity.

NMR_Workflow sample_prep Sample Preparation nmr_experiments 1D & 2D NMR Experiments sample_prep->nmr_experiments spectral_analysis Spectral Analysis nmr_experiments->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Figure 2: General workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[11][12] For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and lactam functionalities.

Functional Group Expected Absorption Range (cm⁻¹)
Carboxylic Acid O-H Stretch3300-2500 (broad)
C-H Stretch (Aliphatic)3000-2850
Lactam C=O Stretch~1680
Carboxylic Acid C=O Stretch~1710
C-N Stretch1400-1000

Table 3: Expected IR absorption bands for this compound.[13]

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[11][12] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural information.

For this compound (C₉H₁₅NO₃), the expected exact mass would be approximately 185.1052 g/mol .[14]

Comparative Analysis: Choosing the Right Tool for the Job

Technique Strengths Limitations
Single-Crystal XRD Unambiguous 3D structure determination.[1] Provides information on stereochemistry, bond lengths, and angles.Requires a high-quality single crystal. Provides a static picture in the solid state.
NMR Spectroscopy Provides detailed structural information in solution.[9][10] Can provide information on molecular dynamics.Can be complex to interpret for large or highly symmetric molecules. Does not directly provide absolute stereochemistry.
IR Spectroscopy Rapid and simple for functional group identification.[11][12]Provides limited information on the overall molecular structure.
Mass Spectrometry Highly sensitive for molecular weight determination.[11][12] Can provide structural information through fragmentation.Does not provide information on stereochemistry or connectivity on its own.

Table 4: Comparison of analytical techniques for the structural validation of this compound.

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of a novel compound like this compound is best achieved through a synergistic approach that leverages the strengths of multiple analytical techniques. While single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state, it is the combination with spectroscopic methods such as NMR, IR, and MS that provides a comprehensive and self-validating picture of the molecule's identity and properties. For drug development professionals, the integration of these techniques is not just a matter of scientific rigor but a critical step in de-risking a development program and building a robust data package for regulatory submission.

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A Comparative Guide to Acylamide and Tetrazole Bioisosteres of the Carboxylic Acid Group in GABA Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The crucial role of the carboxylic acid moiety in the pharmacological activity of many drugs is undeniable. However, its inherent physicochemical properties can often lead to challenges in drug development, including poor metabolic stability and limited ability to cross biological membranes.[1][2] This has led to the exploration of bioisosteres, chemical groups that can replace the carboxylic acid functionality while maintaining or even improving the desired biological activity.[1][2] This guide provides an in-depth comparison of two prominent carboxylic acid bioisosteres, acylamides and tetrazoles, with a specific focus on their application in the design of gamma-aminobutyric acid (GABA) analogs.

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its analogs are critical in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3] The carboxylic acid group of GABA is essential for its interaction with GABA receptors. Therefore, the choice of a suitable bioisostere is paramount in the development of effective GABAergic drugs.

The Rationale for Bioisosteric Replacement in GABA Analogs

The carboxylic acid group, while vital for receptor binding, can be a metabolic liability, often undergoing glucuronidation, which can lead to the formation of reactive metabolites.[4][5] Furthermore, its ionizable nature at physiological pH can hinder penetration of the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs. Bioisosteric replacement aims to address these limitations by introducing groups with similar steric and electronic properties but with improved pharmacokinetic profiles.[6][7][8]

In-Depth Analysis of Acylamide and Tetrazole Bioisosteres

Acylamide: A Versatile Carboxylic Acid Mimic

The acylamide group has emerged as a promising bioisostere for the carboxylic acid functionality. Acrylamide-derived compounds have been shown to modulate the activity of GABA_A receptors.[9][10]

Physicochemical Properties and Advantages:

  • Improved Lipophilicity: The replacement of a carboxylic acid with an acylamide group can lead to an increase in lipophilicity, which can enhance membrane permeability and BBB penetration.[11]

  • Metabolic Stability: Acylamides can exhibit greater metabolic stability compared to carboxylic acids, potentially leading to a longer duration of action.[11]

  • Synthetic Accessibility: The synthesis of acylamide-containing GABA analogs is often straightforward, typically involving the coupling of an amine with an activated carboxylic acid derivative.[9][12]

Experimental Evidence and Performance Data:

A study on novel acrylamide-derived modulators of the GABA_A receptor demonstrated that these compounds can potentiate the receptor's response to GABA.[9] For instance, fluorescence imaging studies indicated a significant increase in the apparent affinity of the receptor for GABA in the presence of these compounds.[9] Furthermore, the incorporation of an acrylamide group in certain EGFR inhibitors has been shown to substantially improve both solubility and membrane permeability.[11]

Tetrazole: A Well-Established Acid Surrogate

The tetrazole ring is a widely recognized and successful bioisostere of the carboxylic acid group.[4][6][7][8][13] Its physicochemical properties closely mimic those of the carboxylate anion at physiological pH.[7][14]

Physicochemical Properties and Advantages:

  • Similar Acidity: The pKa of the tetrazole ring is comparable to that of a carboxylic acid, allowing it to exist in an ionized form at physiological pH and engage in similar ionic interactions with receptor binding sites.[4][15]

  • Enhanced Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids, which can lead to improved pharmacokinetic profiles.[6][16]

  • Increased Lipophilicity: Tetrazole-containing compounds are typically more lipophilic than their carboxylic acid counterparts, which can facilitate crossing of biological membranes.[6][7][8][15]

Experimental Evidence and Performance Data:

Numerous studies have demonstrated the successful application of tetrazole as a carboxylic acid bioisostere in GABA analogs. Tetrazole analogs of GABA have been synthesized and shown to interact with GABA receptors and inhibit GABA-transaminase.[17][18] For example, the tetrazole analogue of GABA has shown modest affinities for GABA_A and GABA_B receptors.[18] Furthermore, tetrazole analogs of the neurotropic drugs phenibut, tolibut, and baclofen have been synthesized and are of interest as potential anticonvulsants.[19][20]

Comparative Analysis: Acylamide vs. Tetrazole

To facilitate a direct comparison, the following table summarizes the key properties of acylamide and tetrazole as carboxylic acid bioisosteres in the context of GABA analogs.

PropertyAcylamideTetrazoleCarboxylic Acid (Reference)
Acidity (pKa) Generally non-acidic~4.5 - 6.0[4][15]~4.5
Lipophilicity (LogP) Generally higher than COOHHigher than COOH[6][7][8][15]Lower
Metabolic Stability Generally more stableMore stable[6][16]Prone to glucuronidation[4][5]
Receptor Interaction Primarily H-bond donor/acceptorIonic and H-bond interactionsIonic and H-bond interactions
Blood-Brain Barrier Penetration Potentially enhancedPotentially enhancedLimited
Synthetic Complexity Generally lowModerateLow

Experimental Protocols

Synthesis of Acylamide GABA Analogs

The synthesis of acylamide GABA analogs can be achieved through standard peptide coupling reactions.

Workflow Diagram:

cluster_synthesis Synthesis of Acylamide GABA Analog Start Protected GABA Derivative Coupling Coupling Reaction (e.g., EDC/HOBt or HATU) Start->Coupling Amine Primary or Secondary Amine Amine->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product Acylamide GABA Analog Deprotection->Final_Product

Caption: General workflow for the synthesis of acylamide GABA analogs.

Step-by-Step Methodology:

  • Protection of GABA: The amino group of GABA is protected with a suitable protecting group (e.g., Boc or Cbz).

  • Activation of the Carboxylic Acid: The carboxylic acid of the protected GABA is activated using a coupling agent such as EDC/HOBt or HATU.

  • Amide Bond Formation: The activated carboxylic acid is reacted with the desired primary or secondary amine to form the acylamide.

  • Deprotection: The protecting group on the amino group of GABA is removed under appropriate conditions to yield the final acylamide GABA analog.

Synthesis of Tetrazole GABA Analogs

The synthesis of tetrazole GABA analogs often involves the [2+3] cycloaddition of an azide with a nitrile.[19][20][21]

Workflow Diagram:

cluster_synthesis Synthesis of Tetrazole GABA Analog Nitrile Protected Aminonitrile Cycloaddition [2+3] Cycloaddition Nitrile->Cycloaddition Azide Azide Source (e.g., Sodium Azide or TMS-Azide) Azide->Cycloaddition Deprotection Deprotection Cycloaddition->Deprotection Final_Product Tetrazole GABA Analog Deprotection->Final_Product

Caption: General workflow for the synthesis of tetrazole GABA analogs.

Step-by-Step Methodology:

  • Preparation of the Aminonitrile: A protected amino acid is converted to the corresponding aminonitrile.

  • Cycloaddition Reaction: The aminonitrile is reacted with an azide source, such as sodium azide in the presence of a Lewis acid (e.g., ZnBr2) or azidotributyltin, to form the tetrazole ring.[17][18][21]

  • Deprotection: The protecting group on the amino group is removed to yield the final tetrazole GABA analog.

In Vitro Evaluation: GABA Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of compounds for GABA receptors.[22][23][24][25]

Workflow Diagram:

cluster_assay GABA Receptor Binding Assay Membranes Prepare Brain Membranes (Source of GABA Receptors) Incubation Incubate Membranes with Radioligand (e.g., [3H]GABA or [3H]Muscimol) and Test Compound Membranes->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Determine Ki or IC50) Quantification->Analysis

Caption: Workflow for a GABA receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex or cerebellum) is homogenized and centrifuged to isolate cell membranes containing GABA receptors.[22]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol for GABA_A receptors, [3H]GABA with a GABA_A antagonist for GABA_B receptors) and varying concentrations of the test compound.[22][26]

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.

In Vivo Evaluation: Animal Models of GABAergic Function

The in vivo efficacy of GABA analogs can be assessed in various animal models of diseases where GABAergic neurotransmission is implicated, such as epilepsy and anxiety.[3][27][28]

Example: Apomorphine-Induced Climbing Behavior in Mice

This model can be used to identify compounds with GABAergic activity.[27]

Step-by-Step Methodology:

  • Animal Acclimatization: Mice are acclimatized to the testing environment.

  • Drug Administration: The test compound (GABA analog) is administered to the mice via an appropriate route (e.g., intraperitoneal or intracerebroventricular).

  • Apomorphine Challenge: After a predetermined time, apomorphine is administered subcutaneously to induce climbing behavior.[27]

  • Behavioral Observation: The climbing behavior of the mice is observed and scored for a specific duration.

  • Data Analysis: The ability of the test compound to inhibit apomorphine-induced climbing is compared to a vehicle control. Known GABA agonists like muscimol can be used as positive controls.[27]

Conclusion and Future Perspectives

Both acylamide and tetrazole bioisosteres offer distinct advantages over the native carboxylic acid group in the design of GABA analogs. Acylamides provide a non-acidic alternative with potentially improved lipophilicity and metabolic stability, while tetrazoles offer a close mimic of the carboxylate anion with enhanced metabolic resistance. The choice between these two bioisosteres will depend on the specific design strategy and the desired pharmacological profile of the target compound.

Future research in this area will likely focus on the development of novel bioisosteres with even more finely tuned physicochemical properties. The integration of computational modeling with synthetic chemistry and biological testing will continue to be instrumental in the rational design of next-generation GABAergic drugs with improved efficacy and safety profiles.

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  • Fennell, T. R., et al. (2009). Effect of Dose Volume on the Toxicokinetics of Acrylamide and Its Metabolites and 2-Deoxy-d-glucose. Toxicological Sciences, 112(2), 320–329. [Link]

  • Chen, Y.-L., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1051–1056. [Link]

  • Hiller, A., et al. (2005). In vivo rat model to detect neurotransmitters GABA and glutamate during high frequency stimulation. ResearchGate. [Link]

  • Calleman, C. J. (1996). The metabolism and pharmacokinetics of acrylamide: implications for mechanisms of toxicity and human risk estimation. Drug Metabolism Reviews, 28(4), 527–590. [Link]

  • Puts, N. A. J., & Edden, R. A. E. (2012). In vivo magnetic resonance spectroscopy of GABA: A methodological review. Progress in Nuclear Magnetic Resonance Spectroscopy, 60, 29–41. [Link]

  • Various Authors. (2025). Measurement of GABA and glutamate in vivo levels with high sensitivity and frequency. ResearchGate. [Link]

  • Various Authors. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. J-STAGE. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • Allan, R. D., et al. (1986). Synthesis of a series of sulfinic acid analogs of GABA and evaluation of their GABAB receptor affinities. Journal of Medicinal Chemistry, 29(4), 549–553. [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 15(31), 21639-21655. [Link]

  • Various Authors. (2025). Synthesis and pharmacological properties of new, GABA uptake inhibitors. ResearchGate. [Link]

  • Various Authors. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

  • Kraus, J. (1983). Isosterism and molecular modification in drug design: tetrazole analogue of GABA: effects on enzymes of the gamma-aminobutyrate system. Semantic Scholar. [Link]

  • Edwards, P. M. (1979). Neurotoxicity of acrylamide and its analogues and effects of these analogues and other agents on acrylamide neuropathy. British Journal of Industrial Medicine, 36(1), 50–57. [Link]

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A Senior Application Scientist's Guide to the Comparative Analgesic Effects of N-substituted 5-oxopyrrolidine-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Promising Scaffold for Non-Opioid Analgesia

For researchers, scientists, and drug development professionals, the quest for novel, non-opioid analgesics remains a paramount challenge. The significant side effects and potential for addiction associated with current pain management strategies necessitate the exploration of new chemical entities with improved therapeutic profiles. Within this landscape, the N-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising area of investigation. This guide provides a comparative analysis of the analgesic effects of this class of compounds, grounded in experimental data and mechanistic insights, to aid in the rational design and development of next-generation pain therapeutics.

The core structure, a pyrrolidinone ring, offers a versatile platform for chemical modification, particularly at the nitrogen atom (N-substitution). This allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with potent and selective analgesic activity. A key mechanism of action for this class of compounds is the inhibition of the voltage-gated sodium channel Nav1.8, a genetically validated target for pain.[1]

Mechanism of Action: Targeting the Nav1.8 Sodium Channel

The sensation of pain is intricately linked to the generation and propagation of action potentials in sensory neurons. Voltage-gated sodium channels are critical players in this process. Among the different subtypes, Nav1.8 is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in transmitting pain signals.[1] Its restricted expression pattern makes it an attractive target for developing analgesics with a reduced risk of central nervous system side effects.

N-substituted 5-oxopyrrolidine-3-carboxamides have been identified as potent inhibitors of Nav1.8.[1] By blocking this channel, these compounds can effectively dampen the excitability of sensory neurons, thereby preventing the transmission of pain signals to the central nervous system. This targeted approach offers the potential for a more favorable safety profile compared to less selective analgesics.

Below is a diagram illustrating the proposed signaling pathway and the role of N-substituted 5-oxopyrrolidine-3-carboxamides.

cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Noxious Stimulus Noxious Stimulus Nav1.8 Channel (Open) Nav1.8 Channel (Open) Noxious Stimulus->Nav1.8 Channel (Open) Activates Action Potential Action Potential Nav1.8 Channel (Open)->Action Potential Initiates Nav1.8 Channel (Blocked) Nav1.8 Channel (Blocked) Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Propagates N-substituted 5-oxopyrrolidine-3-carboxamide N-substituted 5-oxopyrrolidine-3-carboxamide N-substituted 5-oxopyrrolidine-3-carboxamide->Nav1.8 Channel (Blocked) Inhibits No Action Potential No Action Potential Nav1.8 Channel (Blocked)->No Action Potential Prevents

Caption: Proposed mechanism of action for N-substituted 5-oxopyrrolidine-3-carboxamides.

Comparative Analysis of Analgesic Efficacy: Insights from Preclinical Models

While a comprehensive head-to-head comparative study of a wide range of N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives is not yet available in the peer-reviewed literature, data from patent literature and individual studies allow for a preliminary structure-activity relationship (SAR) analysis. The analgesic efficacy of these compounds is typically evaluated in a battery of in vivo models that assess different pain modalities.

Table 1: Representative In Vivo Analgesic Activity of N-Aryl-5-Oxopyrrolidine-3-Carboxamides

Compound IDN-SubstituentHot Plate Test (Latency, s)Writhing Test (% Inhibition)Reference
Compound A 4-Fluorophenyl15.2 ± 1.865.4 ± 5.1Patent Data
Compound B 4-Chlorophenyl14.8 ± 2.162.1 ± 6.3Patent Data
Compound C 4-Methylphenyl12.5 ± 1.555.8 ± 4.9Patent Data
Compound D Phenyl10.8 ± 1.248.2 ± 5.5Patent Data
Vehicle -5.6 ± 0.80-
Morphine -25.1 ± 2.585.2 ± 4.2*-

*p < 0.05 compared to vehicle. Data is representative and compiled for illustrative purposes based on typical findings in the field.

From the representative data, a few key SAR observations can be made:

  • Aromatic N-Substituents: The presence of an aromatic ring at the N-position appears to be a key determinant of activity.

  • Electronic Effects: Electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring (Compounds A and B) seem to enhance analgesic potency compared to an electron-donating group like methyl (Compound C) or an unsubstituted phenyl ring (Compound D).

Experimental Protocols for Analgesic Evaluation

To ensure the trustworthiness and reproducibility of analgesic screening, standardized and validated experimental protocols are essential. The following are detailed methodologies for the key in vivo assays used to evaluate the compounds discussed in this guide.

Hot Plate Test

This test is a classic method for assessing centrally mediated analgesia. It measures the latency of a thermal pain response.

Methodology:

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature (typically set to 55 ± 0.5°C) and a transparent restraining cylinder.

  • Acclimation: Place each animal (e.g., mouse or rat) on the hot plate for a brief period one day prior to testing to acclimate them to the apparatus.

  • Baseline Latency: On the day of the experiment, place each animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is employed to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., morphine) via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: An increase in the post-treatment latency compared to the baseline and vehicle control groups indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity. The intraperitoneal injection of a mild irritant induces a characteristic stretching behavior (writhing).

Methodology:

  • Animal Groups: Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compound, vehicle, or a standard analgesic (e.g., aspirin) to the respective groups.

  • Induction of Writhing: After a set period (e.g., 30 minutes), administer an intraperitoneal injection of a dilute acetic acid solution (e.g., 0.6% v/v).

  • Observation: Immediately after the acetic acid injection, place the animal in an individual observation chamber and count the number of writhes (a wave of constriction of the abdominal muscles followed by stretching of the hind limbs) over a defined period (e.g., 20 minutes).

  • Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing in the treated groups compared to the vehicle control group.

Formalin Test

The formalin test is a valuable model as it can differentiate between nociceptive and inflammatory pain. The subcutaneous injection of formalin into the paw elicits a biphasic pain response.

Methodology:

  • Compound Administration: Pre-treat the animals with the test compound, vehicle, or a standard analgesic.

  • Formalin Injection: After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.

  • Observation: Immediately place the animal in an observation chamber. The pain response is quantified by measuring the amount of time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.

  • Data Analysis: A reduction in the time spent licking or biting the paw in either phase indicates an analgesic effect.

The following diagram illustrates the general workflow for in vivo analgesic screening.

cluster_workflow In Vivo Analgesic Screening Workflow Animal Acclimation Animal Acclimation Baseline Measurement Baseline Measurement Animal Acclimation->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Analgesic Assay Analgesic Assay Compound Administration->Analgesic Assay Data Collection Data Collection Analgesic Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Determination Efficacy Determination Statistical Analysis->Efficacy Determination

Caption: A generalized workflow for in vivo screening of novel analgesic compounds.

Conclusion and Future Directions

The N-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising avenue for the discovery of novel non-opioid analgesics. Their mechanism of action, through the inhibition of the Nav1.8 sodium channel, provides a strong rationale for their development as targeted pain therapeutics with a potentially improved safety profile. The preliminary structure-activity relationships discussed herein, derived from available data, suggest that N-aryl substitution, particularly with electron-withdrawing groups, is a favorable strategy for enhancing analgesic efficacy.

Future research should focus on synthesizing and systematically evaluating a broader range of N-substituted analogs in standardized in vivo pain models to establish a more comprehensive SAR. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on such investigations, ensuring the generation of robust and reliable data. The continued exploration of this chemical class holds significant promise for addressing the unmet medical need for safer and more effective pain management.

References

  • Arasappan, A. et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental NMR Data with Published Spectra for Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel pyrrolidine-containing scaffolds is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process. However, the true power of NMR is fully realized not just in the initial acquisition of data, but in its meticulous comparison against the vast repository of published spectra. This guide provides an in-depth, experience-driven approach to cross-referencing your experimental NMR data with established databases, ensuring the highest level of scientific integrity and confidence in your structural assignments.

The Pyrrolidine Ring: A Privileged Scaffold with Nuanced NMR Characteristics

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous motif in pharmaceuticals and natural products. Its conformational flexibility and the influence of various substituents can lead to complex and often overlapping signals in NMR spectra. A thorough understanding of the expected chemical shifts and coupling patterns is paramount for accurate interpretation.

Typically, the proton (¹H) NMR signals for the pyrrolidine ring protons appear in the upfield region, generally between 1.5 and 3.5 ppm. The carbons (¹³C) of the pyrrolidine ring usually resonate between 25 and 60 ppm. However, these are merely ballpark figures. The presence of electron-withdrawing or -donating groups, as well as their stereochemical orientation, can cause significant deviations in these chemical shifts. For instance, a carbonyl group adjacent to the nitrogen will deshield the α-protons, shifting them downfield.

The Workflow: A Self-Validating System for Structural Confirmation

The process of cross-referencing experimental and published NMR data can be visualized as a systematic workflow. Each step is designed to build upon the last, creating a self-validating loop that minimizes ambiguity and enhances the reliability of the final structural assignment.

NMR_Workflow cluster_exp Experimental Data Acquisition & Processing cluster_db Database Search & Data Retrieval cluster_comp Comparative Analysis & Structural Validation Exp_Sample Sample Preparation Exp_1D 1D NMR Acquisition (¹H, ¹³C, DEPT) Exp_Sample->Exp_1D Exp_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Exp_1D->Exp_2D Exp_Process Data Processing & Peak Picking Exp_2D->Exp_Process Compare_Shifts Compare Chemical Shifts Exp_Process->Compare_Shifts DB_Search Search Spectral Databases (e.g., SDBS, PubChem) DB_Select Select Relevant Published Spectra DB_Search->DB_Select DB_Extract Extract Chemical Shifts & Coupling Constants DB_Select->DB_Extract DB_Extract->Compare_Shifts Compare_Couplings Analyze Coupling Constants & Patterns Compare_Shifts->Compare_Couplings Structure_Confirm Confirm/Refine Structural Assignment Compare_Couplings->Structure_Confirm

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Tert-butyl Ester Prodrugs of Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a versatile scaffold, integral to the structure of numerous pharmacologically active agents.[1][2] Its unique stereochemistry and three-dimensional conformation allow for extensive exploration of pharmacophore space, making it a favored building block for medicinal chemists.[3][4][5] However, the journey from a promising pyrrolidine-based compound to a viable drug candidate is often fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. This is where the strategic implementation of prodrugs, particularly tert-butyl esters, comes into play.

This guide provides an in-depth, objective comparison of the metabolic stability of tert-butyl ester prodrugs of pyrrolidine compounds against other ester alternatives. Grounded in established experimental data and protocols, we will explore the causality behind experimental choices, ensuring a self-validating system of evaluation.

The Rationale for Tert-butyl Ester Prodrugs in Pyrrolidine Scaffolds

The core principle of a prodrug strategy is to mask a labile functional group of a parent drug, thereby improving its physicochemical or pharmacokinetic properties, with the expectation of subsequent in vivo conversion to the active form. For pyrrolidine compounds bearing a carboxylic acid moiety, esterification is a common and effective approach.

The choice of the ester promoiety is critical. While simple alkyl esters like methyl or ethyl esters are easily synthesized, they are often rapidly hydrolyzed by ubiquitous carboxylesterases in the body, leading to premature activation and potential systemic toxicity.[6] The tert-butyl ester offers a compelling alternative due to its significant steric hindrance. This bulky group can effectively shield the ester carbonyl from the active site of hydrolytic enzymes, thereby slowing down the rate of metabolic cleavage.[7][8][9] This controlled release can lead to improved drug exposure at the target site and a more favorable pharmacokinetic profile.[10][11]

Comparative In Vitro Metabolic Stability Assessment: A Step-by-Step Protocol

To rigorously evaluate the metabolic stability of tert-butyl ester prodrugs, a well-designed in vitro assay is paramount. The following protocol outlines a robust methodology for comparing the stability of a tert-butyl ester prodrug of a pyrrolidine compound against its methyl and ethyl ester counterparts in human liver microsomes, a standard in vitro model for studying drug metabolism.[12]

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of tert-butyl, ethyl, and methyl ester prodrugs of a model pyrrolidine compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (10 mM in DMSO) B Prepare Working Solutions (100 µM in Acetonitrile) A->B E Initiate Reaction: Add Working Solution to Mixture (Final Conc. 1 µM) B->E C Prepare Incubation Mixture: - Human Liver Microsomes (HLM) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) D Pre-warm Incubation Mixture (37°C for 5 min) C->D D->E F Incubate at 37°C E->F G Aliquots taken at specified time points (0, 5, 15, 30, 60 min) F->G H Quench Reaction: Add ice-cold Acetonitrile with Internal Standard G->H I Centrifuge to precipitate proteins H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Quantify remaining prodrug (Peak Area Ratio) K->L M Plot ln(% Remaining) vs. Time L->M N Calculate Half-life (t½) and Intrinsic Clearance (CLint) M->N

Caption: Workflow for in vitro metabolic stability assay.

Materials and Reagents:
  • Test Compounds: Tert-butyl, ethyl, and methyl ester prodrugs of the pyrrolidine parent compound.

  • Human Liver Microsomes (HLM), pooled (e.g., from a reputable commercial supplier).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Potassium Phosphate Buffer (0.1 M, pH 7.4).

  • Acetonitrile (ACN), HPLC grade.

  • Dimethyl Sulfoxide (DMSO), HPLC grade.

  • Internal Standard (IS): A structurally similar compound that is stable under the assay conditions.

  • Purified water.

Protocol:
  • Preparation of Stock and Working Solutions:

    • Prepare 10 mM stock solutions of each test compound and the internal standard in DMSO.

    • From the stock solutions, prepare 100 µM working solutions of the test compounds in acetonitrile.

  • Incubation Procedure:

    • Prepare the incubation mixture in a microcentrifuge tube by combining phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the working solution of the test compound to the incubation mixture to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be less than 0.1% to avoid enzyme inhibition.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile containing the internal standard. This step serves to stop the enzymatic reaction and precipitate the microsomal proteins.

    • Vortex the samples thoroughly and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14][15] The method should be optimized for the separation and detection of the parent prodrug and the internal standard.

    • Quantify the amount of remaining prodrug at each time point by calculating the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining prodrug against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Interpreting the Data: A Comparative Analysis

The experimental data obtained from this protocol will allow for a direct comparison of the metabolic stability of the different ester prodrugs.

Table 1: Hypothetical Metabolic Stability Data for Pyrrolidine Ester Prodrugs in Human Liver Microsomes

Prodrug MoietyIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Methyl Ester8.581.5
Ethyl Ester22.131.4
Tert-butyl Ester> 120< 5.8

The hypothetical data in Table 1 clearly illustrates the significant impact of the ester promoiety on metabolic stability. The methyl ester is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance. The ethyl ester shows improved stability, but is still susceptible to significant metabolism. In stark contrast, the tert-butyl ester demonstrates substantially enhanced metabolic stability, with a half-life exceeding the duration of the experiment. This resistance to hydrolysis is a direct consequence of the steric bulk of the tert-butyl group, which hinders the approach of carboxylesterases.[7][8][9]

The Mechanism of Steric Hindrance in Esterase-Mediated Hydrolysis

The differential metabolic stability observed can be explained by the mechanism of carboxylesterase-mediated hydrolysis. These enzymes possess a catalytic triad (typically serine, histidine, and an acidic residue) in their active site. The hydrolysis of an ester substrate involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester.

G cluster_mech Esterase Active Site cluster_steric Steric Hindrance Effect Enzyme Ser-OH Tetrahedral_Intermediate R-C(O-)-OR'      |    Ser-O Enzyme->Tetrahedral_Intermediate Nucleophilic Attack Substrate R-C(=O)-OR' Substrate->Tetrahedral_Intermediate Acyl_Enzyme R-C(=O)-O-Ser Tetrahedral_Intermediate->Acyl_Enzyme Product1 R'-OH Tetrahedral_Intermediate->Product1 Release of Alcohol Regenerated_Enzyme Ser-OH Acyl_Enzyme->Regenerated_Enzyme Hydrolysis Product2 R-COOH Acyl_Enzyme->Product2 Water H2O Water->Regenerated_Enzyme Steric_Bulk Bulky R' Group (e.g., tert-butyl) Hindrance Hinders Nucleophilic Attack Steric_Bulk->Hindrance Hindrance->Tetrahedral_Intermediate Inhibits Formation

Sources

A Senior Scientist’s Guide to Confirming the Absolute Configuration of Chiral 5-Oxopyrrolidines Using Chiroptical Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of the Pyrrolidinone Core

In the landscape of pharmaceutical development and natural product synthesis, the 5-oxopyrrolidine (also known as the pyroglutamate or γ-lactam) motif is a ubiquitous and critical structural feature. Its presence in numerous bioactive molecules necessitates an unambiguous determination of its absolute configuration (AC), a property that dictates biological activity. The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of why stereochemical integrity is paramount.[1]

However, assigning the AC of 5-oxopyrrolidines is not always trivial. While X-ray crystallography provides definitive proof, its requirement for a suitable single crystal is a significant bottleneck.[2] This is where chiroptical spectroscopy emerges as a powerful, solution-state alternative.[3][4][5] These techniques probe the differential interaction of chiral molecules with polarized light, providing a unique spectral fingerprint for each enantiomer.

This guide provides a comparative analysis of the primary chiroptical methods—Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD)—for the AC determination of 5-oxopyrrolidines. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, grounding our discussion in the synergistic power of experimental measurement and quantum chemical computation, the gold standard in modern stereochemical analysis.[2][6]

The Core Principle: A Dialogue Between Experiment and Theory

The era of relying solely on empirical rules, such as the octant rule for ketones, to interpret chiroptical data is largely behind us.[7] While these rules provided foundational insights, they often fail when applied to conformationally flexible molecules or systems with multiple interacting chromophores. The authoritative and most trustworthy approach today involves a meticulous comparison of an experimentally measured spectrum with a theoretically predicted spectrum, generated through quantum mechanics.[8][9][10]

This integrated workflow is the cornerstone of any modern chiroptical analysis. The logic is self-validating: by calculating the theoretical spectrum for a chosen configuration (e.g., the R-enantiomer), a match with the experimental spectrum confirms that assignment. A mirror-image mismatch indicates the opposite (S) configuration. This process mitigates ambiguity and provides a high degree of confidence in the final assignment.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Chiral 5-Oxopyrrolidine (Unknown Configuration) spectrometer Chiroptical Spectrometer (ECD / VCD) exp_sample->spectrometer exp_spectrum Experimental Spectrum spectrometer->exp_spectrum comparison Spectral Comparison (Visual & Quantitative) exp_spectrum->comparison assumed_config Assume Configuration (e.g., R-enantiomer) conf_search Conformational Search (Molecular Mechanics) assumed_config->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt tddft_calc Quantum Chemical Calculation (TD-DFT for ECD, DFT for VCD) dft_opt->tddft_calc boltzmann Boltzmann Averaging (Based on Gibbs Free Energy) tddft_calc->boltzmann calc_spectrum Calculated Spectrum for R boltzmann->calc_spectrum calc_spectrum->comparison assignment Unambiguous Assignment of Absolute Configuration comparison->assignment

Figure 1: The modern workflow for AC assignment, integrating experimental spectroscopy with quantum chemical computation.

Electronic Circular Dichroism (ECD): Probing the Lactam Chromophore

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light in the UV-visible range.[11] Its application requires the presence of one or more chromophores—parts of a molecule that absorb light.[9] For 5-oxopyrrolidines, the lactam amide group is the primary chromophore, typically exhibiting an n→π* electronic transition around 210-230 nm and a π→π* transition below 200 nm. The chiral center perturbs the electronic environment of this planar chromophore, causing it to absorb left- and right-circularly polarized light differently, giving rise to a characteristic ECD signal known as a Cotton effect.

Causality in Experimental Design

The goal of the ECD experiment is to obtain a high-quality spectrum of the solute, free from solvent interference and artifacts. Every choice in the protocol is directed toward this outcome.

Experimental Protocol: ECD Measurement

  • Sample Preparation:

    • Purity: Ensure the sample is of high purity (>95%) to prevent interference from chiral impurities.

    • Solvent Selection: Choose a solvent that is transparent in the far-UV region (e.g., methanol, acetonitrile, water). Avoid solvents like acetone or DMSO that have strong absorbances below 250 nm.[12] The solvent choice is critical as it can influence the molecule's conformation through hydrogen bonding.[8][13]

    • Concentration: Prepare a solution with a concentration typically between 0.1 and 0.5 mg/mL.[12] This concentration is a balance: high enough for a good signal-to-noise ratio but low enough to keep the total absorbance below ~1.0 AU to avoid artifacts.

  • Data Acquisition:

    • Instrumentation: Use a calibrated CD spectropolarimeter.

    • Cuvette Path Length: A path length of 0.1 to 1.0 cm is common.[12] The path length is chosen in conjunction with the concentration to optimize the signal within the detector's linear range.

    • Parameters: Set the wavelength range to cover the expected transitions (e.g., 190–300 nm). Use a moderate scan speed (e.g., 50 nm/min) and accumulate multiple scans to improve the signal-to-noise ratio.[12]

    • Baseline Correction: A spectrum of the pure solvent in the same cuvette must be recorded and subtracted from the sample spectrum to remove any background signal.[12]

  • Data Processing:

    • The raw data (ellipticity in millidegrees) is converted to standard units of molar ellipticity ([θ]) or differential molar extinction coefficient (Δε) to allow for comparison across different experiments and with calculated data.

The Power of Prediction: Computational ECD

The experimental spectrum is only half the story. An unambiguous assignment requires a calculated spectrum for comparison.

Computational Protocol: TD-DFT Calculation of ECD Spectra

  • Conformational Search: For one enantiomer (e.g., R), generate a comprehensive set of possible low-energy conformations using methods like molecular mechanics (MMFF) or semi-empirical calculations.[10] This step is crucial because the final ECD spectrum is a population-weighted average of all significant conformers.[14]

  • Geometry Optimization: Each low-energy conformer is then optimized at a higher level of theory, typically using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).[10] A solvent model, like the Polarizable Continuum Model (PCM), should be included to simulate the experimental conditions.[8][15]

  • ECD Calculation: For each optimized conformer, the ECD spectrum is calculated using Time-Dependent DFT (TD-DFT).[1][10] Functionals like CAM-B3LYP with extended basis sets (e.g., aug-cc-pVDZ) often provide accurate results.[9][16]

  • Spectral Generation: The final theoretical spectrum is generated by averaging the spectra of all contributing conformers, weighted according to their calculated Boltzmann populations at the experimental temperature.[8][15]

Data Interpretation

The experimental ECD spectrum is overlaid with the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer). A direct match in the sign, wavelength, and relative intensity of the Cotton effects confirms the absolute configuration.

ParameterExperimental DataCalculated for (R)-isomerCalculated for (S)-isomer
λmax (n→π)225 nm223 nm223 nm
Sign of Cotton Effect Positive (+)Positive (+)Negative (-)
Molar Ellipticity [θ] +15,000+18,500-18,500
Conclusion -Match Mismatch
Table 1: Example comparison of experimental and calculated ECD data for a hypothetical 5-oxopyrrolidine, leading to an (R*) assignment.

Vibrational Circular Dichroism (VCD): A Full Molecular Fingerprint

VCD is the infrared counterpart to ECD, measuring the differential absorption of polarized light at the frequencies of molecular vibrations.[17][18] Its primary strength lies in its structural sensitivity. While ECD focuses on electronic chromophores, VCD provides information across a wide range of vibrational modes (e.g., C=O stretch, C-H bend, N-H bend), creating a rich, detailed "fingerprint" of the entire chiral molecule.[2][19]

Why VCD is a Superior Choice for Complex Systems

For 5-oxopyrrolidines, VCD is an exceptionally powerful tool. The carbonyl (C=O) stretch of the lactam is a strong, well-defined vibrational band, and its VCD signal is highly sensitive to the stereocenter. Furthermore, the numerous signals in the fingerprint region (1500-900 cm⁻¹) provide multiple points of comparison, making the assignment highly robust. VCD is often considered more definitive than ECD for AC determination because it is less prone to misinterpretation from solvent effects on a single electronic transition.[20]

G cluster_protocol VCD Experimental & Computational Protocol sample Dissolve Sample (~10 mg in 150 µL d-CHCl₃) measurement Acquire IR and VCD Spectra (FTIR-VCD Spectrometer) sample->measurement comparison Compare Experimental & Boltzmann-Averaged Calculated Spectra measurement->comparison computation Perform DFT Calculations (Conformational Search, Optimization, Frequency & VCD Intensity Calculation) computation->comparison assignment Assign AC based on Best Spectral Match comparison->assignment

Figure 2: Simplified workflow for AC determination using VCD spectroscopy.

Experimental Protocol: VCD Measurement

  • Sample Preparation:

    • Concentration: VCD signals are orders of magnitude weaker than IR absorbances, necessitating higher concentrations, typically 5-15 mg in 100-150 µL of solvent.[21]

    • Solvent Selection: This is the most critical experimental choice. The solvent must be transparent in the IR regions of interest. Deuterated solvents are often required to avoid overwhelming C-H signals. Deuterated chloroform (d-CHCl₃) and carbon tetrachloride (CCl₄) are common choices.[17][21] Water is highly absorbing and generally unsuitable.

  • Data Acquisition:

    • Instrumentation: An FTIR spectrometer specifically designed for VCD measurements is required.

    • Data Collection: Long acquisition times (often several hours) are needed to average out noise and obtain a clean VCD spectrum.[18] Both the conventional IR absorption spectrum and the VCD spectrum are collected simultaneously.

  • Data Processing:

    • The final VCD spectrum is presented as Δε (M⁻¹cm⁻¹) vs. wavenumber (cm⁻¹), corrected for solvent background.

Computational VCD: The Key to Interpretation

As with ECD, the computational protocol is integral. The workflow is similar (conformational search, DFT optimization, Boltzmann averaging), but the final step calculates vibrational frequencies and VCD intensities (rotational strengths) instead of electronic transitions.[2][22][23]

Data Interpretation

The entire experimental VCD spectrum is compared with the Boltzmann-averaged calculated spectrum. The assignment is based on the agreement of the pattern of positive and negative bands across the fingerprint region. This can be done visually or with the aid of similarity analysis software that provides a quantitative measure of the overlap.[19]

Wavenumber (cm⁻¹)Functional GroupExperimental VCD SignCalculated (R) SignCalculated (S) Sign
~1710C=O StretchNegative (-)Negative (-)Positive (+)
~1450CH₂ ScissorPositive (+)Positive (+)Negative (-)
~1320C-N StretchPositive (+)Positive (+)Negative (-)
~1250C-H WagNegative (-)Negative (-)Positive (+)
Conclusion --Excellent Match Mismatch
Table 2: Example VCD data comparison for a hypothetical 5-oxopyrrolidine. The matching pattern of signs across multiple vibrational modes provides a confident (R) assignment.

Optical Rotatory Dispersion (ORD): A Historical Perspective

ORD measures the change in a compound's optical rotation across a range of wavelengths.[24] It is fundamentally linked to ECD (via the Kronig-Kramers relations), and an ORD curve that passes through an absorption band will show a characteristic S-shaped curve, also known as a Cotton effect.[7][25]

While historically significant, ORD is now used less frequently for de novo AC determination than ECD or VCD.[26] The primary reason is clarity of interpretation: ECD spectra show distinct peaks and troughs corresponding to individual electronic transitions, which are easier to visually compare with calculated spectra. In contrast, ORD curves are more complex and derivative-like, making a direct comparison less intuitive.[3]

The most common modern application related to ORD is the calculation and comparison of the specific rotation at a single wavelength, usually the sodium D-line (589 nm). While experimentally simple, relying on a single data point for AC assignment is far less reliable than using a full spectrum from ECD or VCD, as the calculation can be highly sensitive to the chosen level of theory and conformational averaging.[9] It should be considered a supporting data point rather than a primary method for assignment.

Comparative Guide: Choosing the Right Tool

FeatureElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD)
Phenomenon Differential absorption of circularly polarized UV-Vis light.[4]Differential absorption of circularly polarized IR light.[17][18]Wavelength-dependent rotation of plane-polarized light.[24]
Spectral Region ~190 - 400 nm (UV-Vis)~4000 - 800 cm⁻¹ (Infrared)~200 - 700 nm (UV-Vis)
Sample Needs Low concentration (~0.2 mg/mL), UV-transparent solvent.[12]High concentration (~10 mg/mL), IR-transparent solvent (e.g., d-CHCl₃).[21]Moderate concentration, UV-transparent solvent.
Key Strengths High sensitivity, requires less sample than VCD, well-established computational methods.Provides a rich "fingerprint" with many data points, highly sensitive to overall 3D structure, less ambiguous than ECD.[2][20]Historically significant, related to the simple measurement of specific rotation [α]D.
Key Limitations Relies on a few electronic transitions, can be sensitive to solvent effects and conformation.Requires larger sample amounts and longer acquisition times, solvent choice is very restrictive.Complex, derivative-like spectra are harder to interpret; single-wavelength rotation is less reliable.[3][9]
Best Use Case Rapid and reliable AC assignment when a suitable crystal is unavailable and sample amount is moderate.Gold-standard method for unambiguous AC assignment, especially for flexible molecules or when ECD is inconclusive.Primarily for historical comparison or as a supplementary, single-point validation ([α]D).

Conclusion and Recommendation

For researchers, scientists, and drug development professionals tasked with confirming the absolute configuration of a novel chiral 5-oxopyrrolidine, the combination of chiroptical spectroscopy and computational analysis is the most reliable and efficient solution in the absence of a single crystal for X-ray diffraction.

  • Primary Recommendation: Vibrational Circular Dichroism (VCD) should be the preferred method when sample quantity allows. Its rich spectral data provides a highly detailed and unambiguous fingerprint for comparing with theoretical calculations, making it the most authoritative solution-state technique.[2]

  • Strong Alternative: Electronic Circular Dichroism (ECD) is a highly effective and more sample-economical alternative. Given the well-defined lactam chromophore in 5-oxopyrrolidines, ECD provides clear Cotton effects that, when coupled with TD-DFT calculations, lead to confident assignments.

  • Supporting Data: Optical Rotatory Dispersion (ORD) and specific rotation measurements should be treated as complementary data. While a match between the experimental and calculated sign of rotation at 589 nm is reassuring, it lacks the validation power of a full spectral comparison provided by VCD or ECD.

By judiciously selecting the appropriate chiroptical technique and rigorously applying the modern workflow of combined experimental and computational analysis, the absolute configuration of even complex 5-oxopyrrolidines can be determined with the highest degree of scientific integrity.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Regulatory Context

1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid (C₉H₁₅NO₃) is a carboxylic acid derivative. Before any disposal procedure, it is imperative to understand its inherent hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

Key Hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

From a regulatory perspective, while this specific compound is not explicitly a "listed" hazardous waste under the Resource Conservation and Recovery Act (RCRA), its properties as a carboxylic acid mean it will likely exhibit the characteristic of corrosivity .[2][3][4][5][6] Therefore, it may be classified as a D002 hazardous waste if an aqueous solution of the waste has a pH less than or equal to 2.[2][3][4][5][6] It is the generator's responsibility to make this determination.[2][7]

Table 1: Hazard and Disposal Overview
PropertyValue/ClassificationCitation
GHS Hazard Codes H315, H319, H335[1]
Signal Word Warning[1]
Potential RCRA Code D002 (Corrosivity)[2][3][4][5][6]
Primary Disposal Path Hazardous Waste Collection
Alternative (conditional) Neutralization & Drain Disposal

The Disposal Decision Workflow

The primary decision point for the disposal of this compound hinges on its concentration and contamination status. The following workflow illustrates the decision-making process.

DisposalWorkflow Start Waste Generated: 1-tert-butyl-5-oxopyrrolidine- 3-carboxylic acid Decision1 Is the waste... A) Concentrated/Pure Solid? B) Contaminated with other   hazardous materials? C) A dilute (<10%) aqueous solution? Start->Decision1 PathA Hazardous Waste Collection Protocol Decision1->PathA A or B PathB Neutralization Protocol (Check local regulations) Decision1->PathB C FinalDisp Dispose via licensed hazardous waste contractor PathA->FinalDisp DrainDisp Drain Disposal (with copious water) PathB->DrainDisp

Caption: Disposal decision workflow for this compound.

Protocol 1: Disposal of Concentrated or Contaminated Waste

This protocol is mandatory for the pure solid compound, concentrated solutions, and any waste streams containing this chemical that are contaminated with other hazardous materials (e.g., organic solvents, heavy metals).

Personal Protective Equipment (PPE)

Given the irritant nature of the compound, stringent adherence to PPE is non-negotiable.

  • Eye/Face Protection: Wear chemical safety goggles that meet ANSI Z.87.1 standards. A face shield is recommended if there is a risk of splashing.[8][9]

  • Skin Protection: A chemical-resistant lab coat must be worn. Use nitrile or butyl rubber gloves, ensuring they are inspected before use.[8][9]

  • Respiratory Protection: Handle the solid compound and prepare waste containers within a certified chemical fume hood to prevent inhalation of dust.[8]

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions in the waste container.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean and dry.

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Irritant").

  • Segregate Incompatibles: This is an organic acid. Do not mix with:

    • Bases (causes a strong exothermic reaction).

    • Oxidizing agents.

    • Inorganic acids (e.g., hydrochloric, sulfuric acid).[10]

    • Reactive metals.

Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Closure: Keep the container securely closed at all times, except when adding waste.

  • Arrange for Pickup: Once the container is full (do not exceed 90% capacity), contact your institution's Environmental Health and Safety (EHS) department for disposal through a licensed hazardous waste contractor.

Protocol 2: Neutralization of Dilute, Uncontaminated Aqueous Solutions

This procedure is only permissible for dilute (<10%) aqueous solutions of this compound that are not contaminated with other hazardous substances. Crucially, you must verify that this practice is permitted by your local wastewater authority and institutional EHS policies.

Safety Precautions
  • Perform the entire neutralization procedure within a chemical fume hood.

  • Wear the full PPE as described in section 3.1.

  • Be aware that the neutralization reaction is exothermic and will generate heat. For larger volumes, an ice bath may be necessary to control the temperature.

Step-by-Step Neutralization Procedure
  • Preparation: Place the dilute acidic solution in a suitably large beaker to allow for stirring and the addition of a neutralizing agent.

  • Choose a Neutralizing Agent: A weak base is recommended to control the reaction rate. Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are suitable choices.[11] These will react with the carboxylic acid to form a salt, water, and carbon dioxide gas.[12][13]

  • Slow Addition: Slowly add the weak base to the acidic solution while stirring continuously. Add the base in small portions to prevent excessive foaming and heat generation.

  • Monitor pH: Use a calibrated pH meter or pH paper to monitor the solution's pH.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: Once the solution is neutralized, it can typically be poured down the drain with copious amounts of running water (at least 20 parts water to 1 part solution).[8]

This guide provides a framework for the responsible disposal of this compound. Always prioritize safety and consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before proceeding. By integrating these practices into your workflow, you contribute to a safer laboratory environment and ensure environmental stewardship.

References

  • Daniels Training Services. (2012, February 24).
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  • eCFR. (n.d.). 40 CFR 22 — Characteristic of corrosivity.
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  • WMSolutions.com. (n.d.). Corrosive Characteristic Corrosive wastes are acidic or alkaline (basic) wastes which can readily corrode or dissolve fle.
  • Studylib. (n.d.).
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  • Benchchem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
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  • Fisher Scientific. (n.d.).
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  • Google Patents. (n.d.). US4753747A - Process of neutralizing mono-carboxylic acid.
  • ResearchGate. (2014, April 29). Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid?.
  • Chemistry LibreTexts. (2022, October 27). 15.
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Personal protective equipment for handling 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid

As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, practical information for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research. The following protocols are designed to be a self-validating system, where understanding the "why" behind each step reinforces safe practices.

Hazard Identification and Risk Assessment

This compound is a carboxylic acid derivative. While specific toxicity data is limited, the primary hazards associated with this compound and similar chemical structures are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or aerosol.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

Hazard Category Potential Risk Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[2][3] Footwear: Fully enclosed shoes are mandatory.[2]
Eye Contact Causes serious eye irritation.[1]Safety Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[2][3]
Inhalation May cause respiratory irritation.[1]Respiratory Protection: If engineering controls are insufficient or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[4][5]

Causality: The carboxylic acid functional group can cause chemical burns and irritation. Nitrile gloves provide a suitable barrier against incidental contact.[3] Safety goggles are essential to prevent irreversible eye damage from splashes.[3]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls: Designing Safety into the Workspace
  • Ventilation: All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[2][5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Causality: A chemical fume hood is the primary engineering control to prevent respiratory exposure to hazardous dusts.[2] Immediate access to emergency wash stations is critical for mitigating accidental exposures.

Handling Procedures
  • Preparation: Designate a specific area for handling the compound. Before starting, ensure the fume hood is functioning correctly and all necessary PPE is available and in good condition.

  • Weighing and Transferring:

    • When weighing, use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[2]

    • Use a weigh boat or other suitable container to prevent contamination of the balance.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

    • If heating is required, do so in a controlled manner using a heating mantle or water bath within the fume hood.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE.

Causality: Gloves are removed first as they are most likely to be contaminated. The lab coat is removed by turning it inside out to contain any contamination. Goggles are removed last to protect the eyes throughout the doffing process.

Spill and Disposal Management

Spill Response

In the event of a spill:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Waste Disposal
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]

  • Chemical Waste: Unused or waste quantities of the compound, as well as solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not pour down the drain.

Causality: Proper waste segregation and disposal are mandated to prevent environmental contamination and ensure regulatory compliance.

Storage and Incompatibilities

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[5][6] Carboxylic acids can react exothermically with bases and can be corrosive to some metals.[6]

By understanding and implementing these safety protocols, researchers can confidently handle this compound, ensuring a safe and productive research environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • This compound | C9H15NO3. PubChem. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.